4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234497. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIAHHRZVGJYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310934 | |
| Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58677-34-2 | |
| Record name | 58677-34-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
Introduction: The Significance of the 1,2,5-Oxadiazole Moiety
The 1,2,5-oxadiazole, or furazan, ring system is a notable heterocyclic motif in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it a valuable component in the design of novel therapeutic agents and energetic materials. 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, in particular, serves as a critical building block for more complex molecules, including active pharmaceutical ingredients. However, the synthesis of such low molecular weight oxadiazoles is fraught with challenges, primarily due to the highly energetic nature of the furazan fragment, which necessitates meticulous process safety considerations, especially during large-scale production.[3][4]
This technical guide provides a comprehensive overview of a robust and safety-conscious two-step synthesis for producing multi-kilogram quantities of this compound.[3] The methodologies detailed herein are grounded in extensive process safety testing and have been developed to mitigate potential hazards while ensuring high yield and purity.
Strategic Approach to Synthesis: A Safety-First Framework
The synthesis of this compound is achieved through a two-step process commencing with the cyclization of (2E,3E)-butane-2,3-dione dioxime, followed by the selective oxidation of the resulting 3,4-dimethyl-1,2,5-oxadiazole.[3][4] A critical aspect of this synthetic strategy is the management of thermal hazards associated with both the starting materials and the intermediate products.
Caption: Schematic of the continuous flow cyclization process.
Part 2: Selective Oxidation and Safe Product Isolation
The second step is the selective oxidation of the methyl group of 3,4-dimethyl-1,2,5-oxadiazole to a carboxylic acid. This transformation is highly exothermic, and careful control is paramount to prevent thermal runaway. [4]
Experimental Protocol: Controlled Oxidation
The oxidation is performed using potassium permanganate (KMnO₄). To manage the exotherm, the oxidant is added portion-wise, and the reaction is conducted in a diluted solution. [3]
| Parameter | Control Measure | Rationale |
|---|---|---|
| Oxidant Addition | Portion-wise | Prevents accumulation of reactive chemicals and controls the exotherm. |
| Reaction Concentration | Diluted | Helps to dissipate heat and maintain temperature control. |
A significant safety innovation in this process is the isolation of the final product. Instead of isolating the potentially explosive this compound in its solid free acid form, it is isolated as its N-methyl morpholine (NMM) salt. [3][4]This salt has been shown to be a safer solid form for handling and storage.
Caption: Workflow for the selective oxidation and safe product isolation.
Conclusion: A Paradigm for Safe Synthesis of Energetic Molecules
The successful multi-kilogram synthesis of this compound demonstrates that with rigorous process safety evaluation and the implementation of modern synthetic techniques like continuous flow chemistry, even highly energetic molecules can be produced safely and efficiently on a large scale. [3][4]The strategic choices of a flow process for the hazardous cyclization and the isolation of the final product as a stable salt are key to mitigating the inherent risks. This approach serves as a valuable case study for researchers and process chemists working with other energetic materials, emphasizing that a proactive approach to safety is not a barrier to innovation but a prerequisite for it.
References
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Yang, Q., Lu, Y., Xia, H., Gopalakrishnan, V., Frank, S. A., He, Y., Liang, L., Zhang, X., Huang, P., Liu, C., Chen, J., Ma, Q., Li, S., & Fan, L. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development, 28(7), 2794–2805. [Link]
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Fershtat, L. L., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(23), 5562. [Link]
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Li, W., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]
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Miller, C. W., et al. (2020). A Safer Synthesis of the Explosive Precursors 4-Aminofurazan-3-carboxylic Acid and its Ethyl Ester Derivative. Organic Process Research & Development, 24(4), 599–603. [Link]
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ResearchGate. (2020). Cyclization of O–acylamidoximes into 1,2,4-oxadiazoles in KOH/DMSO medium. [Link]
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Sadiq, G. M., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Letters in Drug Design & Discovery, 21(18), 4161-4183. [Link]
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An In-depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid: Synthesis, Properties, and Handling of a High-Energy Pharmaceutical Intermediate
Abstract: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is a pivotal, high-energy intermediate within the pharmaceutical industry. The 1,2,5-oxadiazole (furazan) ring system is a recurring motif in a variety of pharmaceutically active compounds, valued for its specific physicochemical and bioisosteric properties. However, the inherent energetic nature of this low molecular weight heterocycle necessitates meticulous process safety evaluation and specialized handling protocols, particularly during large-scale production. This guide provides an in-depth analysis of the compound's chemical properties, a detailed examination of its multi-kilogram scale synthesis, and critical safety protocols essential for its management in a research and development setting.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted furazan derivative. Its structure incorporates both a carboxylic acid functional group and a methyl group on the heterocyclic ring, making it a versatile building block for further chemical modification.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 58677-34-2 | [1][2][3] |
| Molecular Formula | C₄H₄N₂O₃ | [1][2] |
| Molecular Weight | 128.09 g/mol | [1][2] |
| Canonical SMILES | CC1=NON=C1C(=O)O | [3] |
| InChIKey | GAIAHHRZVGJYQW-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 128.09 g/mol | [1] |
| Exact Mass | 128.02219199 Da | [1] |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 76.2 Ų | [1] |
| Heavy Atom Count | 9 | PubChem |
Synthesis Pathway and Process Development
The synthesis of this compound is a multi-step process that has been optimized for multi-kilogram scale production, with a strong emphasis on mitigating safety risks associated with the energetic nature of the intermediates and final product.[4][5] The established route involves a two-step sequence: the base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime, followed by the selective oxidation of the resulting 3,4-dimethyl-1,2,5-oxadiazole.[5]
Step 1: Cyclization to 3,4-Dimethyl-1,2,5-oxadiazole (Flow Chemistry Approach)
The initial step involves the cyclization of (2E,3E)-butane-2,3-dione dioxime. A critical challenge in this stage is the thermal instability of both the starting material and the product, 3,4-dimethyl-1,2,5-oxadiazole.[5] To address this, a continuous flow process was developed.
Causality Behind Experimental Choice:
-
Flow Chemistry: Traditional batch processing poses a significant risk due to the potential for thermal runaway. A continuous flow setup minimizes the reaction volume at any given time, allowing for superior temperature control and significantly enhancing the safety profile.[5]
-
Temperature & Residence Time: The reaction temperature and residence time within the tubing reactor are carefully balanced. The goal is to maximize conversion to the desired product while minimizing the formation of hydrolysis-based side products and preventing product decomposition.[4] A post-reaction cooling loop is employed before work-up to stabilize the product.[4]
Step 2: Selective Oxidation to the Carboxylic Acid
The intermediate, 3,4-dimethyl-1,2,5-oxadiazole, is then selectively oxidized to form the final carboxylic acid. This reaction is highly exothermic, presenting another significant safety challenge.[5]
Causality Behind Experimental Choice:
-
Portion-wise Addition: To manage the high exothermicity, potassium permanganate (KMnO₄) is added portion-wise. This strategy prevents the accumulation of reactive chemicals and allows the heat generated to be dissipated safely, avoiding a dangerous temperature spike.[5]
-
Dilution: The reaction is conducted in a diluted solution to further help manage the exothermic process.[4]
-
Isolation as a Salt: The final product, this compound, is potentially explosive in its solid, purified form.[5] To circumvent this hazard, it is isolated as an N-methyl morpholine (NMM) salt. This salt form is more stable and facilitates safer handling, storage, and transport for subsequent use.[4][5] This process has been successfully scaled to produce over 93 kg of the NMM salt.[5]
Experimental Workflow: Synthesis Protocol
-
Cyclization (Flow):
-
Prepare a solution of (2E,3E)-butane-2,3-dione dioxime and a suitable base.
-
Pump the solution through a heated tubing reactor at a precisely controlled temperature and flow rate to achieve the optimal residence time.
-
Pass the reaction mixture through a cooling loop immediately upon exiting the reactor.
-
Proceed with an extractive work-up to isolate the 3,4-dimethyl-1,2,5-oxadiazole intermediate. The product layer is used directly in the next step without distillation.[4]
-
-
Oxidation (Batch):
-
Dissolve the 3,4-dimethyl-1,2,5-oxadiazole intermediate in a suitable solvent system.
-
Cool the solution to a controlled temperature.
-
Add potassium permanganate (KMnO₄) portion-wise, carefully monitoring the internal temperature to prevent exotherm.
-
After the reaction is complete, quench the excess oxidant.
-
Perform an extractive work-up to isolate the carboxylic acid product.
-
-
Salt Formation and Isolation:
-
Dissolve the crude carboxylic acid in an appropriate solvent.
-
Add N-methyl morpholine to form the corresponding carboxylate salt.
-
Isolate the stable N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate salt via crystallization or precipitation.
-
Synthesis Workflow Diagram
Caption: Optimized synthesis workflow for safe, large-scale production.
Spectroscopic and Analytical Data
Characterization of this compound is performed using standard analytical techniques. While a comprehensive dataset is proprietary to manufacturers, public databases provide foundational spectral information.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl (CH₃) protons and a broad singlet for the carboxylic acid (COOH) proton. The chemical shift of the methyl group provides confirmation of its electronic environment attached to the oxadiazole ring.[1]
-
¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the two heterocyclic ring carbons, and the carboxylic acid carbonyl carbon.
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound at 128.09 g/mol and provides its exact mass.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O carbonyl stretch, and characteristic absorptions for the C=N and N-O bonds within the oxadiazole ring.
Reactivity and Applications in Drug Discovery
The 1,2,5-oxadiazole ring is a bioisostere for ester and amide groups, a property leveraged in medicinal chemistry to improve pharmacokinetic profiles, such as enhancing hydrolytic stability.[6]
-
Carboxylic Acid Reactivity: The primary site of reactivity for derivatization is the carboxylic acid group. It can undergo standard transformations to form esters, amides, and acid chlorides, allowing it to be coupled with a wide array of other molecules to build more complex pharmaceutical candidates.
-
Pharmaceutical Intermediate: This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[5] The oxadiazole moiety is present in numerous compounds investigated for anticancer, antimicrobial, and antiviral activities.[6][7]
-
Energetic Nature: A key aspect of its chemical reactivity is its thermal instability. As a highly energetic compound, it requires extreme caution during handling and scale-up.[4] The presence of the N-O bonds in the oxadiazole ring contributes to this high energy content.
Safety, Handling, and Hazard Mitigation
Rigorous process safety evaluation is paramount when working with this compound.[5] Its classification as a highly energetic compound informs all handling and storage procedures.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1] |
Core Safety Directives:
-
Avoid Isolation of Pure Solid: The primary safety protocol is to avoid handling the compound as an isolated, solid carboxylic acid, due to its potential to be explosive.[5]
-
Utilize the Salt Form: The N-methyl morpholine salt is the preferred form for handling, storage, and transport as it is significantly more stable and less hazardous.[5]
-
Controlled Reaction Conditions: Both the cyclization and oxidation steps must be performed under strict temperature control. The use of flow chemistry for the first step and portion-wise addition of reagents for the second are critical engineering controls.[4][5]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, face shield, flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[8][9]
-
Ventilation: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
Hazard Mitigation Workflow
Caption: Hazard analysis and corresponding mitigation strategies.
References
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Yang, Q., et al. (2024). Two-Step, Multi-Kilo Synthesis of this compound. Synfacts, 20(08), 0833. DOI: 10.1055/s-0043-1771033. [Link]
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Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development, 28(7), 2794–2805. [Link]
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ResearchGate. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. [Link]
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Appretech Scientific Limited. (n.d.). This compound. [Link]
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Fallon, T., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12149–12165. [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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Hamdan, E. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812. [Link]
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ChemBK. (n.d.). 1,2,5-Oxadiazole-3-carboxylic acid, 4-aMino-, Methyl ester. [Link]
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ResearchGate. (2009). a 13 C-NMR spectra of 4-methyl carbazol-3-carboxylic acid; b APT result... [Link]
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Wujec, M., & Paneth, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5431. [Link]
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Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry. [Link]
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An In-depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound belonging to the furazan family, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid structure and unique electronic properties make it a valuable building block in the design of novel therapeutic agents and energetic materials. However, the inherent characteristics of the oxadiazole ring system also necessitate a thorough understanding of its physical properties and potential hazards for safe handling and application. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a strong emphasis on safety considerations derived from recent findings.
Molecular and Basic Physical Properties
This compound is a solid at room temperature. Its fundamental molecular and physical properties are summarized in the table below. It is important to note that while some properties have been experimentally determined and reported by chemical suppliers, others are computationally predicted and should be regarded as estimates.
| Property | Value | Source |
| CAS Number | 58677-34-2 | [1] |
| Molecular Formula | C₄H₄N₂O₃ | [1] |
| Molecular Weight | 128.09 g/mol | [1][2] |
| Physical Form | Solid | |
| Density (Predicted) | 1.46 g/cm³ | |
| Refractive Index (Predicted) | 1.51 | |
| XlogP (Predicted) | 1.0 | [3] |
| Monoisotopic Mass | 128.02219 Da | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following information has been reported in public databases:
-
¹H NMR Spectroscopy: Data is available that can be used to confirm the presence of the methyl group and the acidic proton of the carboxylic acid.[2]
-
Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which can be used to determine the molecular weight and fragmentation pattern of the molecule.[2]
For detailed spectral data, researchers are advised to consult the PubChem database entry for this compound (CID 314768).[2]
Safety and Handling: A Critical Consideration
Recent research has highlighted the highly energetic and potentially explosive nature of this compound.[4][5] This is a critical consideration for any researcher or professional handling this compound. The oxadiazole ring is an "energetic fragment," and low molecular weight intermediates containing this moiety require extreme caution, especially during large-scale production.[5]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS also assigns the "Warning" signal word to this chemical.[2]
Thermal Instability
A key concern is the compound's thermal instability.[4] While a specific decomposition temperature from techniques like Differential Scanning Calorimetry (DSC) is not publicly available, the literature strongly advises against heating the compound in its solid form without rigorous safety evaluations.[4]
Recommended Handling Procedures
Given the potential hazards, the following handling procedures are strongly recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.
-
Small-Scale Handling: Whenever possible, work with small quantities of the material.
-
Isolation as a Salt: For larger scale work, consider isolating the product as a salt, such as the N-methyl morpholine salt, to improve handling safety and reduce the risk of explosion.[4][5] This procedure has been successfully scaled to produce over 90 kg of the salt for the synthesis of a drug substance.[4]
The workflow for a safer handling approach is outlined in the diagram below:
Synthesis and Reactivity
A multi-kilogram scale synthesis of this compound has been developed with a focus on process safety.[4][5] The synthesis involves a two-step process:
-
Cyclization: The base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime is performed in a continuous flow reactor to mitigate the thermal instability of the starting material and the intermediate product, 3,4-dimethyl-1,2,5-oxadiazole.[4]
-
Oxidation: The subsequent selective oxidation of the methyl group is a highly exothermic process. To manage the exotherm, potassium permanganate is added portion-wise, and the reaction is diluted.[4][5]
The overall synthetic workflow is depicted below:
The carboxylic acid moiety allows for a range of subsequent chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Solubility and pKa: Inferred Properties
Experimentally determined solubility and pKa data for this compound are not available in the literature. However, some general trends for the oxadiazole class of compounds can provide useful context:
-
Solubility: The solubility of oxadiazoles is highly dependent on the nature of their substituents. Unsubstituted or small alkyl-substituted oxadiazoles tend to have higher solubility in water, while aryl-substituted derivatives are significantly less soluble.[6] Given the presence of a carboxylic acid group, this compound is expected to have some solubility in polar protic solvents.
-
pKa: The pKa of the carboxylic acid group will be influenced by the electron-withdrawing nature of the 1,2,5-oxadiazole ring. It is reasonable to expect it to be a stronger acid than a simple aliphatic carboxylic acid. For context, the pKa of benzoic acid is around 4.2.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and other fields. However, its highly energetic nature demands a cautious and well-informed approach to its handling and use. Researchers and drug development professionals must prioritize safety by utilizing appropriate personal protective equipment, working in well-ventilated areas, and considering the use of safer salt forms for larger-scale applications. A thorough understanding of the available physical property data, coupled with a respect for the compound's potential hazards, will enable its safe and effective use in advancing scientific research.
References
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4-Methyl-1,2,5-oxadiazole-3-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive identification of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the structure elucidation of this compound. By integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, we present a logical workflow that not only confirms the molecular structure but also provides a framework for the characterization of related heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to molecular structure determination.
Introduction: The Significance of this compound
This compound is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1][2] These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The precise structural confirmation of derivatives like this compound is a critical prerequisite for understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents or functional materials.
The process of structure elucidation involves a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle.[4] This guide will detail the synergistic use of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to unambiguously determine the molecular structure of the target compound.
Foundational Analysis: Molecular Formula and Unsaturation
Before delving into detailed spectroscopic analysis, the initial step is to determine the molecular formula and the degree of unsaturation (index of hydrogen deficiency).
Molecular Formula: C₄H₄N₂O₃[5]
Molecular Weight: 128.09 g/mol [5]
The index of hydrogen deficiency (IHD), also known as the degree of unsaturation, is calculated using the formula:
IHD = C - (H/2) - (X/2) + (N/2) + 1
Where C is the number of carbon atoms, H is the number of hydrogen atoms, X is the number of halogens, and N is the number of nitrogen atoms.
For C₄H₄N₂O₃: IHD = 4 - (4/2) - (0/2) + (2/2) + 1 = 4 - 2 + 1 + 1 = 4
An IHD of 4 indicates the presence of a combination of rings and/or double bonds. In the proposed structure, this is accounted for by one ring (the oxadiazole ring), two double bonds within the ring, and one double bond in the carboxylic acid group (C=O).
The Elucidation Workflow: A Multi-Spectroscopic Approach
The structure elucidation of an organic compound is a systematic process.[6] The following workflow outlines the logical progression of experiments and data interpretation.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[3]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight.
| Predicted m/z | Ion | Interpretation |
| 128 | [C₄H₄N₂O₃]⁺ | Molecular Ion (M⁺) |
| 111 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid |
| 83 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 45 | [COOH]⁺ | Carboxylic acid fragment |
The fragmentation of oxadiazole rings can be complex, but characteristic losses of CO, N₂, and other small molecules can provide further structural confirmation.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal and the sample.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Data Interpretation
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid[8][9] |
| 1760-1690 | C=O stretch | Carboxylic Acid[8][10] |
| ~1600-1450 | C=N stretch | Oxadiazole Ring |
| 1320-1210 | C-O stretch | Carboxylic Acid[8] |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[9] The C=O stretch is also a strong and easily identifiable peak.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, as it provides detailed information about the connectivity of atoms.[11] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the spectra are acquired.
-
Data Processing: The raw data is Fourier-transformed and phased to produce the final NMR spectra.
¹H NMR Data Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons and their chemical environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |
The carboxylic acid proton is typically a broad singlet and appears at a high chemical shift due to deshielding. The methyl protons attached to the oxadiazole ring will appear as a singlet.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum will show the number of chemically distinct carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160-180 | Carboxylic acid carbon (-COOH)[9] |
| ~150-160 | Oxadiazole ring carbon (C-COOH) |
| ~140-150 | Oxadiazole ring carbon (C-CH₃) |
| ~10-20 | Methyl carbon (-CH₃) |
Structure Confirmation: Integrating the Spectroscopic Data
The final step in structure elucidation is to integrate all the spectroscopic data to confirm the proposed structure of this compound.
Caption: Integration of spectroscopic data for structure confirmation.
The collective evidence from MS, IR, and NMR spectroscopy provides a self-validating system for the structure of this compound. The mass spectrum confirms the molecular weight. The IR spectrum identifies the key functional groups: the carboxylic acid and the heterocyclic ring. The ¹H and ¹³C NMR spectra provide the precise connectivity of the methyl and carboxylic acid groups to the oxadiazole ring.
Conclusion
The structure elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, and by logically interpreting the resulting data, the molecular structure can be determined with a high degree of confidence. This comprehensive approach is fundamental to advancing research in medicinal chemistry and materials science, where the unambiguous identification of molecular structure is paramount.
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An In-depth Technical Guide to the Characterization of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,5-oxadiazole (furazan) ring system is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its role as a bioisostere for ester and amide functionalities. This guide provides a comprehensive technical overview of a key derivative, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a molecule of significant interest in the synthesis of novel therapeutic agents. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the "why" behind the "how"—grounding every piece of information in the principles of chemical science and validated experimental practice. This document is designed to be a self-validating resource, empowering researchers to confidently synthesize, characterize, and utilize this important chemical entity.
Compound Profile and Strategic Importance
This compound (CAS No: 58677-34-2) is a bifunctional molecule featuring a stable heterocyclic core and a reactive carboxylic acid moiety.[1][2][3] This structural arrangement makes it an invaluable building block in drug discovery, allowing for the introduction of the 1,2,5-oxadiazole scaffold into larger molecules through amide bond formation or other derivatization of the carboxyl group. The oxadiazole ring itself can favorably modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[4]
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₃ | [1][2][3] |
| Molecular Weight | 128.09 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=NON=C1C(=O)O | [1] |
| InChIKey | GAIAHHRZVGJYQW-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Laboratory-Scale Approach
The synthesis of this compound is a two-step process commencing with the cyclization of (2E,3E)-butane-2,3-dione dioxime to form 3,4-dimethyl-1,2,5-oxadiazole, followed by the selective oxidation of one of the methyl groups to a carboxylic acid. While industrial-scale synthesis has been optimized for safety and yield, the following protocol is adapted for a standard laboratory setting.
A critical safety note: 1,2,5-oxadiazole derivatives, particularly low molecular weight intermediates, are energetic compounds and can be thermally unstable. Rigorous safety precautions, including the use of a blast shield and personal protective equipment, are mandatory.
Step 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole
The initial cyclization is a base-mediated reaction. The choice of a strong base is crucial for the deprotonation of the oxime hydroxyl groups, facilitating the ring-closing elimination of water.
Caption: Workflow for the synthesis of the intermediate, 3,4-Dimethyl-1,2,5-oxadiazole.
Protocol:
-
In a well-ventilated fume hood, dissolve (2E,3E)-butane-2,3-dione dioxime in a suitable solvent such as aqueous ethanol.
-
Slowly add a stoichiometric amount of a strong base (e.g., sodium hydroxide) while monitoring the temperature of the reaction mixture.
-
Heat the reaction mixture under reflux for several hours to ensure complete cyclization.
-
Upon cooling, the product can be isolated by extraction into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-dimethyl-1,2,5-oxadiazole.
Step 2: Oxidation to this compound
The selective oxidation of one methyl group is achieved using a strong oxidizing agent. Potassium permanganate (KMnO₄) is a common choice for this transformation due to its efficacy in oxidizing alkyl groups attached to aromatic or heterocyclic rings. The reaction is highly exothermic and requires careful control of the addition rate and temperature.
Caption: Workflow for the oxidation of the intermediate to the final product.
Protocol:
-
Dissolve the crude 3,4-dimethyl-1,2,5-oxadiazole in an aqueous solution, potentially with a co-solvent to aid solubility.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has discharged.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate dissolves.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification
Recrystallization is the preferred method for purifying the final product. The choice of solvent is critical and should be determined empirically, with the goal of finding a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water is often a good starting point for polar carboxylic acids.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Caption: A typical workflow for the comprehensive characterization of the title compound.
Physicochemical Properties
| Property | Predicted/Typical Value | Comments |
| Melting Point | 154-155 °C (for a related derivative) | The melting point of the title compound is expected to be sharp for a pure sample. The cited value is for a similar compound and should be experimentally verified.[2] |
| pKa | ~3-4 | The carboxylic acid proton is expected to be acidic, with a pKa in the range of typical carboxylic acids. This value is an estimate and should be determined experimentally. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone), sparingly soluble in nonpolar solvents, and soluble in aqueous base. | The polarity of the molecule suggests this solubility profile. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two key signals:
-
A singlet for the methyl (CH₃) protons, likely in the range of δ 2.0-3.0 ppm.
-
A broad singlet for the carboxylic acid (COOH) proton, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals:
-
The methyl carbon (CH₃), expected in the aliphatic region (δ 10-20 ppm).
-
Two quaternary carbons for the oxadiazole ring, with chemical shifts in the range of δ 150-170 ppm.
-
The carboxylic acid carbonyl carbon (C=O), which will be the most downfield signal (δ 160-180 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~2500-3300 | O-H stretch (carboxylic acid) | Very broad band |
| ~2900-3000 | C-H stretch (methyl) | Weak to medium |
| ~1700-1750 | C=O stretch (carboxylic acid) | Strong, sharp |
| ~1600-1650 | C=N stretch (oxadiazole ring) | Medium |
| ~1400-1450 | C-H bend (methyl) | Medium |
| ~1200-1300 | C-O stretch (carboxylic acid) | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A peak at m/z = 128 corresponding to the molecular weight of the compound is expected.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH) would result in a fragment at m/z = 83.
-
Decarboxylation (-CO₂) would lead to a fragment at m/z = 84.
-
Cleavage of the oxadiazole ring can also occur, leading to smaller fragments.
-
Applications in Drug Discovery and Development
The 1,2,5-oxadiazole moiety is a recognized pharmacophore and is present in a number of biologically active compounds.[4] While specific biological targets for this compound are not extensively reported in publicly available literature, its utility as a synthetic intermediate is clear. It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:
-
Antimicrobial agents
-
Anticancer agents
-
Anti-inflammatory drugs
-
Antiviral compounds [5]
The carboxylic acid handle allows for its conjugation to other molecules to explore structure-activity relationships and to develop novel chemical entities.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful handling due to its energetic nature, is achievable in a laboratory setting. A thorough characterization using a combination of spectroscopic and physicochemical methods is essential to ensure its identity and purity before its application in the synthesis of potential drug candidates. This guide provides the foundational knowledge and protocols to empower researchers in their endeavors with this important molecule.
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An In-Depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 58677-34-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique physicochemical properties and biological activities. Among these, the 1,2,5-oxadiazole (furazan) ring system has garnered significant attention. This guide provides a comprehensive technical overview of a key derivative, 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, intended to serve as a foundational resource for its application in advanced research and pharmaceutical development.
Core Molecular Characteristics
This compound is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with a methyl group and a carboxylic acid group.[1] This seemingly simple structure belies a complex interplay of electronic and steric factors that make it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 58677-34-2[1][2][3][4][5][6] |
| Molecular Formula | C4H4N2O3[1][2][4] |
| Molecular Weight | 128.09 g/mol [1] |
| Appearance | White powder[2] |
| Purity | Typically ≥97%[2][4] |
| Storage | Store in a tightly closed container, recommended at 2-8°C[2][7] |
Synthesis and Manufacturing Considerations
The synthesis of this compound is a critical aspect for its practical application, particularly for large-scale production to support clinical trials.[8] A common synthetic route involves the cyclization of (2E,3E)-butane-2,3-dione dioxime followed by the selective oxidation of the resulting 3,4-dimethyl-1,2,5-oxadiazole.[8]
It is crucial to note that this compound and its intermediates are highly energetic, presenting potential safety risks, especially during scale-up.[8][9][10][11] Rigorous process safety evaluations are essential to mitigate hazards associated with the thermal instability of the starting materials and the high exothermicity of the oxidation reaction.[8][11] To address these safety concerns, a continuous flow process for the synthesis of the 3,4-dimethyl-1,2,5-oxadiazole intermediate has been developed.[8] Furthermore, a safer process for the highly exothermic oxidation step involves the portion-wise addition of potassium permanganate to prevent the accumulation of reactive chemicals.[11] To avoid handling the potentially explosive final product in its solid form, it can be isolated as an N-methyl morpholine salt.[11]
Caption: High-level synthetic workflow for this compound, emphasizing safety-guided process development.
The Role of the Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,5-oxadiazole ring is a privileged structure in drug discovery, and its derivatives have shown a wide spectrum of biological activities.[12] Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[12][13][14][15] They are derived from furan by the replacement of two methane groups with two pyridine-type nitrogen atoms.[12][13][14]
The diverse biological activities of oxadiazole derivatives include:
-
Anti-inflammatory and analgesic[12]
-
Antiviral[12]
-
Antifungal[12]
-
Antitumor[12]
-
Blood pressure lowering[12]
The inclusion of the 1,2,5-oxadiazole moiety in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.
Applications of this compound in Drug Development
As a key intermediate, this compound serves as a versatile starting material for the synthesis of more complex pharmaceutical candidates.[11] The carboxylic acid group provides a convenient handle for various chemical modifications, such as amidation and esterification, allowing for the exploration of structure-activity relationships.
One of its primary functions is to act as a pre-functionalized, strong electron-withdrawing building block.[3] By incorporating the "methylbenzothiazole" unit via the carboxyl group, it can impart specific electronic properties to the target molecule.[3] This property is particularly useful in the synthesis of high-performance functional materials like n-type organic semiconductors and electron transport materials.[3]
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A Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,5-oxadiazole (furazan) scaffold is a key structural motif in various pharmacologically active agents, valued for its role as a bioisostere and its capacity to act as a nitric oxide (NO) donor.[1][2] This document details a robust, safety-oriented synthetic pathway, thorough physicochemical and spectroscopic characterization, and explores the compound's primary therapeutic application as a potential NO-releasing prodrug. Detailed experimental protocols for both synthesis and a key bioassay are provided to enable researchers to apply this knowledge in a laboratory setting. While this specific molecule is a discrete entity, this guide contextualizes its properties and potential within the broader class of oxadiazole derivatives, offering insights applicable to the wider field of heterocyclic chemistry and drug discovery.[3]
Introduction to the 1,2,5-Oxadiazole Scaffold
The 1,2,5-oxadiazole, colloquially known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms.[4] This ring system is a π-excessive, planar structure with a significant dipole moment, rendering it a unique building block in medicinal chemistry.[4] Its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]
One of the most compelling functions of the 1,2,5-oxadiazole N-oxide (furoxan) subgroup is its ability to release nitric oxide (NO) under physiological conditions.[5] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[6] The controlled release of NO from a prodrug can offer therapeutic benefits in cardiovascular, neurological, and immunological disorders. The corresponding furazans (the deoxygenated form, like the topic of this guide) are often considered the NO-free counterparts but can also exhibit significant biological activity on their own or serve as crucial synthetic intermediates.[5] this compound is notable as it is a highly energetic compound, requiring careful handling and specialized process safety considerations, particularly during large-scale synthesis.[7][8]
Physicochemical Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent.
Key Properties
The properties of this compound are summarized below. These values are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[9] |
| Molecular Formula | C₄H₄N₂O₃ | PubChem[9] |
| Molecular Weight | 128.09 g/mol | PubChem[9] |
| CAS Number | 58677-34-2 | Advanced ChemBlocks[10] |
| Canonical SMILES | CC1=NON=C1C(=O)O | PubChem[9] |
| Polar Surface Area | 76.2 Ų | PubChem[9] |
| Rotatable Bond Count | 1 | PubChem[9] |
Synthesis and Mechanistic Considerations
The synthesis of this compound has been developed for multi-kilogram scale production, underscoring its relevance as a pharmaceutical intermediate.[7][8] The process involves two key steps: the cyclization of a dioxime to form the oxadiazole ring, followed by a selective oxidation. This route is designed with significant safety considerations due to the highly energetic nature of the target compound and its intermediates.[8]
Two-Step Synthetic Pathway
The established pathway begins with (2E,3E)-butane-2,3-dione dioxime and proceeds as follows:
-
Step 1: Base-Mediated Cyclization. The starting dioxime undergoes a base-mediated cyclization to form 3,4-dimethyl-1,2,5-oxadiazole.
-
Rationale: This is a standard and efficient method for constructing the 1,2,5-oxadiazole ring from a 1,2-dioxime precursor.[4] To mitigate the thermal instability of the reactants and products, this reaction is optimally performed in a continuous flow reactor.[8] This approach allows for precise control over temperature and residence time, maximizing conversion while minimizing decomposition and side-product formation.[7]
-
-
Step 2: Selective Oxidation. One of the methyl groups of 3,4-dimethyl-1,2,5-oxadiazole is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Rationale: The oxidation of a methyl group on an electron-deficient aromatic ring requires a potent oxidant. This reaction is highly exothermic, and to ensure safety, the process involves the portion-wise addition of KMnO₄ and sufficient dilution to manage the heat generated.[7][8] For safer handling, the final product is often isolated as a salt, such as the N-methyl morpholine (NMM) salt, to avoid handling the potentially explosive free carboxylic acid in its solid form.[8]
-
Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.[11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple. A singlet corresponding to the methyl (CH₃) protons would likely appear in the range of 2.0-3.0 ppm. A broad singlet for the carboxylic acid proton (-COOH) would be observed further downfield, typically above 10 ppm, and its position can be concentration-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show four distinct signals: one for the methyl carbon, one for the carboxylic acid carbon, and two for the sp²-hybridized carbons of the oxadiazole ring. The chemical shifts of the ring carbons are influenced by the heteroatoms and substituents.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies would confirm the presence of specific functional groups.[11] A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1750 cm⁻¹ would indicate the C=O stretch of the carbonyl group. Bands corresponding to C=N and N-O stretching within the oxadiazole ring would also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[13] Under electrospray ionization (ESI), the molecular ion peak [M-H]⁻ would be observed at an m/z corresponding to the loss of a proton from the carboxylic acid.
Biological Context and Therapeutic Potential: A Nitric Oxide Prodrug
While furazans themselves do not directly release nitric oxide, their N-oxide counterparts, furoxans, are well-established NO donors.[5][14] Furoxans undergo thiol-mediated decomposition in biological systems to release NO, which then activates soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation or other physiological effects.[5][15]
Although this compound is a furazan, its structural framework makes it a prime candidate for development into a furoxan-based prodrug. The therapeutic strategy would involve designing a derivative that can be metabolically converted to the corresponding N-oxide in vivo, thereby acting as a targeted NO delivery system. The release of NO is catalyzed by endogenous agents like glutathione (GSH).[5][16]
Proposed Mechanism of Action (as a Furoxan Prodrug)
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A Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
This compound, a member of the furazan family, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The 1,2,5-oxadiazole ring system is a known bioisostere for carboxylic acids and other functional groups, offering a scaffold for the design of novel therapeutic agents.[4] Its derivatives have shown a wide range of biological activities.[5] The specific substitution of a methyl and a carboxylic acid group on the oxadiazole ring provides a unique combination of steric and electronic properties, making it a valuable building block in drug discovery.
However, the synthesis and handling of low molecular weight oxadiazoles like this compound require careful consideration due to their energetic nature.[6] A recent publication by Yang et al. (2024) highlights the development of a safety-guided process for its large-scale synthesis, underscoring its importance as a pharmaceutical intermediate.[6]
Accurate and comprehensive structural elucidation is paramount for any further development of this compound. This guide provides an in-depth look at the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of the resulting data and the experimental protocols for their acquisition.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC name this compound and CAS number 58677-34-2, presents distinct features that are readily identifiable by various spectroscopic methods.[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the methyl and carboxylic acid protons.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~2.4 - 2.8 | Singlet | 3H | -CH₃ |
| Signal 2 | ~10 - 13 | Broad Singlet | 1H | -COOH |
Note: The chemical shift of the carboxylic acid proton can be highly variable and is dependent on concentration and the solvent used.
Expertise & Experience: The downfield chemical shift of the methyl protons is attributed to the electron-withdrawing nature of the oxadiazole ring. The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange with residual water in the solvent. The absence of any splitting (singlets) for both signals is due to the lack of adjacent, non-equivalent protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide information on the four unique carbon atoms in the molecule.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Signal 1 | ~10 - 15 | -CH₃ |
| Signal 2 | ~140 - 150 | C-CH₃ (Oxadiazole) |
| Signal 3 | ~155 - 165 | C-COOH (Oxadiazole) |
| Signal 4 | ~160 - 170 | -COOH |
Expertise & Experience: The chemical shifts of the two carbons within the oxadiazole ring are significantly downfield due to the deshielding effect of the electronegative nitrogen and oxygen atoms. The quaternary carbon of the carboxylic acid will also appear at a downfield chemical shift.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Interpreting the IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the oxadiazole ring.
| Predicted IR Absorption Data | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| Band 1 | 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| Band 2 | 1700-1725 | Strong | C=O stretch | Carboxylic Acid |
| Band 3 | 1500-1600 | Medium | C=N stretch | Oxadiazole Ring |
| Band 4 | 1350-1450 | Medium | C-H bend | Methyl Group |
| Band 5 | 1000-1300 | Medium-Strong | C-O stretch | Carboxylic Acid |
| Band 6 | 800-900 | Medium | N-O stretch | Oxadiazole Ring |
Expertise & Experience: The very broad O-H stretching band is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. The strong carbonyl (C=O) absorption is also characteristic of the carboxylic acid functional group. The C=N and N-O stretching vibrations are indicative of the oxadiazole heterocycle.
Experimental Protocol for IR Spectroscopy (Solid Sample)
A common and reliable method for obtaining an IR spectrum of a solid compound is the thin film method.
-
Sample Preparation:
-
Place a small amount of the solid sample (a few milligrams) in a clean vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.
-
Using a pipette, carefully drop a small amount of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Expected Mass Spectrum
For this compound (Molecular Formula: C₄H₄N₂O₃, Molecular Weight: 128.09 g/mol ), electrospray ionization (ESI) in negative ion mode would be a suitable technique.[1][7]
| Predicted Mass Spectrometry Data (ESI-) | m/z | Assignment |
| Molecular Ion | 127.01 | [M-H]⁻ |
| Fragment 1 | 83.02 | [M-H-CO₂]⁻ |
Expertise & Experience: In negative ion mode ESI, the carboxylic acid is readily deprotonated, leading to a prominent [M-H]⁻ peak at m/z 127. A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 83.
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water.
-
A small amount of a volatile base (e.g., ammonium hydroxide) can be added to the solution to promote deprotonation in negative ion mode.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Optimize the source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M-H]⁻).
-
Analyze the fragmentation pattern to gain further structural information.
-
Caption: Experimental workflow for ESI-Mass Spectrometry.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into fragmentation pathways. By employing these techniques in a coordinated manner, researchers can confidently confirm the identity and purity of this important heterocyclic compound, paving the way for its further investigation and application in drug discovery and materials science.
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Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor | Organic Process Research & Development. ACS Publications. [Link]
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Continuous Safety Improvements to Avoid Runaway Reactions: The Case of a Chloro-Thiadiazole Intermediate Synthesis toward Timolol | Organic Process Research & Development. ACS Publications. [Link]
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Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2- nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Indian Journal of Chemistry. [Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. [Link]
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A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry. ACS Publications. [Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. ResearchGate. [Link]
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1H NMR spectrum of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid: Prediction, Interpretation, and Experimental Considerations
This guide provides a comprehensive analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causal relationships between the molecular structure and its spectral features. We will delve into a predictive analysis grounded in fundamental NMR principles and data from analogous structures, outline a robust experimental protocol for data acquisition, and emphasize the critical safety considerations for handling this energetic molecule.
Introduction: The Molecule and Its Significance
This compound (C₄H₄N₂O₃) is a heterocyclic compound that serves as a vital intermediate in the synthesis of pharmaceuticals.[1] Its structure, featuring a substituted oxadiazole (or furazan) ring, presents a unique electronic environment that is directly reflected in its NMR spectrum. Accurate structural elucidation via NMR is paramount for quality control and reaction monitoring in synthetic chemistry.
A critical aspect of handling this compound is its classification as a highly energetic material. Process safety evaluations have highlighted potential risks, necessitating careful handling protocols to avoid the accumulation of reactive chemicals and mitigate the thermal instability of the solid form.[1] This guide integrates these safety considerations into the experimental workflow.
Part 1: Predictive ¹H NMR Spectral Analysis
Due to the absence of a publicly available reference spectrum, this section provides a detailed prediction of the ¹H NMR spectrum based on established chemical shift theory and data from analogous compounds.
Molecular Structure:
The structure of this compound contains two distinct types of protons, which will give rise to two unique signals in the ¹H NMR spectrum.[2]
-
A Methyl Group (-CH₃) attached to the C4 position of the oxadiazole ring.
-
A Carboxylic Acid Proton (-COOH) attached to the C3 position of the oxadiazole ring.
Predicted Spectral Features:
-
Carboxylic Acid Proton (-COOH):
-
Chemical Shift (δ): This proton is expected to appear as a broad singlet in the far downfield region, typically between δ 10.0 - 13.0 ppm .[3][4] The significant deshielding is a result of two primary factors: the strong electron-withdrawing effect of the two oxygen atoms it is bonded to and the magnetic anisotropy of the adjacent carbonyl (C=O) group.[5] The precise chemical shift is highly sensitive to experimental conditions such as solvent, concentration, and temperature, which influence the degree of intermolecular hydrogen bonding.[3][6]
-
Multiplicity: Singlet (s), as there are no adjacent protons to induce splitting. The peak is often broadened due to chemical exchange with trace amounts of water or other exchangeable protons.[5][7]
-
Integration: 1H.
-
-
Methyl Protons (-CH₃):
-
Chemical Shift (δ): These protons are attached to a carbon on a heteroaromatic ring. The 1,2,5-oxadiazole ring is electron-deficient due to the electronegativity of its nitrogen and oxygen atoms. This property deshields the attached methyl protons, shifting them downfield relative to a typical aliphatic methyl group (which appears around δ 0.9-1.0 ppm). Based on data for similar methyl-substituted oxadiazoles, a chemical shift in the range of δ 2.5 - 2.8 ppm is predicted.[8]
-
Multiplicity: Singlet (s), as there are no protons on adjacent atoms.
-
Integration: 3H.
-
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (s) | 1H |
| Methyl (-CH₃) | 2.5 - 2.8 | Singlet (s) | 3H |
Part 2: Experimental Protocol for Spectrum Acquisition
This section provides a self-validating methodology for acquiring a high-quality ¹H NMR spectrum of the title compound.
Mandatory Safety Protocol
Given that this compound is a high-energy compound, all handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and blast shield. Handle only small quantities and avoid conditions that could lead to thermal decomposition, such as scratching the solid or heating it uncontrollably.[1]
Step-by-Step Experimental Workflow
-
Solvent Selection and Rationale:
-
Primary Choice (DMSO-d₆): Deuterated dimethyl sulfoxide is the recommended solvent. It is highly polar and an excellent hydrogen bond acceptor, capable of readily dissolving the carboxylic acid. The acidic proton signal is typically well-resolved and sharp in this solvent.
-
Alternative (CDCl₃): Deuterated chloroform can be used, but solubility may be lower. In less polar solvents, carboxylic acids tend to form hydrogen-bonded dimers, which can lead to very broad signals for the -COOH proton, sometimes making it difficult to distinguish from the baseline.[7]
-
Confirmatory Solvent (D₂O): Deuterium oxide is used for a "D₂O shake" experiment to definitively identify the carboxylic acid proton.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the reference chemical shift at δ 0.00 ppm.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
-
NMR Spectrometer Parameters (400 MHz example):
-
Pulse Program: Standard single-pulse acquisition.
-
Number of Scans (NS): 16 to 64 scans to achieve good signal-to-noise ratio.
-
Relaxation Delay (D1): 5 seconds. A longer delay is crucial to ensure full relaxation of all protons, especially the carboxylic acid proton, for accurate integration.
-
Acquisition Time (AQ): ~4 seconds.
-
Spectral Width (SW): 0 to 16 ppm to ensure all signals, particularly the downfield -COOH proton, are captured.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction manually to obtain a flat baseline.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the signals and normalize the values relative to the methyl signal (set to 3.00).
-
-
Self-Validation: The D₂O Shake Experiment:
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake gently for ~30 seconds to facilitate proton-deuterium exchange.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Expected Result: The broad singlet corresponding to the acidic -COOH proton will significantly diminish or disappear entirely.[9][10] This rapid exchange with deuterium confirms the signal's identity as an exchangeable proton.
-
Part 3: Visualization & Data Summary
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol, emphasizing the integration of safety and validation steps.
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An In-Depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid: A Critical Intermediate in Modern Drug Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive technical overview of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, focusing on its role as a key pharmaceutical intermediate, its synthesis at scale, inherent safety considerations, and the broader biological context of the 1,2,5-oxadiazole scaffold in medicinal chemistry.
Introduction and Strategic Importance
This compound (also known as 4-Methylfurazan-3-carboxylic acid) is a heterocyclic compound that has emerged as a crucial building block in the pharmaceutical industry.[1][2] Its significance lies not in its own direct, widely reported biological activity, but in its confirmed role as a key intermediate for a drug substance undergoing clinical trials.[1][3] Recent publications detailing its synthesis on a multi-kilogram scale by major pharmaceutical players like Eli Lilly underscore its strategic importance in the development of novel therapeutics.[1]
This guide synthesizes the available technical data to provide a holistic view of this molecule, from the rationale behind its use in medicinal chemistry to the practical challenges and solutions for its large-scale production.
The 1,2,5-Oxadiazole (Furazan) Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,5-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] This scaffold is of significant interest to medicinal chemists due to its metabolic stability and its ability to act as a versatile pharmacophore, engaging with a wide range of biological targets.[5]
Derivatives of 1,2,5-oxadiazole have been reported to exhibit a broad spectrum of biological activities, including:
-
Anticancer Activity: Several studies have explored 1,2,5-oxadiazole derivatives as potential antiproliferative agents.[6][7] Some have shown cytotoxicity against human tumor cell lines like HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma).[6][7] The proposed mechanisms can be varied, with some derivatives showing inhibitory effects on critical enzymes like topoisomerase I.[6][7]
-
Enzyme Inhibition: The scaffold is a key component in inhibitors for various enzymes. For instance, derivatives of 1,2,5-oxadiazole-3-carboximidamide have been designed as potent inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[8]
-
Other Therapeutic Areas: The broader class of oxadiazoles has been investigated for antibacterial, vasodilating, and antimalarial properties, making the 1,2,5-oxadiazole core a valuable starting point for drug discovery programs.[5]
The selection of the this compound moiety as a pharmaceutical intermediate strongly suggests that the final active pharmaceutical ingredient (API) is designed to leverage the favorable pharmacological and pharmacokinetic properties associated with this heterocyclic system.
Synthesis at Scale: A Case Study in Process Chemistry and Safety
The translation of a promising chemical entity from laboratory-scale synthesis to multi-kilogram production is a formidable challenge, particularly for highly energetic molecules. The published work on this compound provides an exemplary case study in modern process chemistry, where safety and efficiency are paramount.[1]
Overall Synthesis Workflow
The large-scale synthesis is a two-step process starting from (2E,3E)-butane-2,3-dione dioxime.[1] The workflow is designed to manage the significant safety risks associated with the energetic nature of the intermediate and final product.[1][3]
Caption: High-level workflow for the multi-kilogram synthesis.
Step-by-Step Experimental Protocol
The following protocol is a synthesis of the methodologies described for large-scale production.[1]
Part 1: Flow Synthesis of 3,4-dimethyl-1,2,5-oxadiazole
-
Rationale: A continuous flow process was chosen for the initial cyclization step to mitigate the safety risks associated with the thermal instability of both the starting material and the intermediate product.[1] Flow chemistry allows for precise control over reaction temperature and residence time while minimizing the volume of hazardous material present at any given moment.
-
Procedure:
-
Prepare a solution of (2E,3E)-butane-2,3-dione dioxime.
-
Use a pump to introduce the solution into a heated tubing reactor.
-
Simultaneously, introduce a base solution (e.g., sodium hydroxide) into the reactor.
-
Maintain a specific reaction temperature and residence time within the flow reactor to maximize conversion while minimizing the formation of hydrolysis-based side products.
-
The reaction mixture exiting the reactor is immediately passed through a cooling loop to prevent product decomposition.
-
The cooled mixture is subjected to a liquid-liquid extraction to isolate the 3,4-dimethyl-1,2,5-oxadiazole intermediate. The organic layer containing the product is used directly in the next step without distillation, further enhancing safety.
-
Part 2: Batch Oxidation to this compound
-
Rationale: The selective oxidation of one of the methyl groups is a highly exothermic reaction. A carefully controlled batch process with portion-wise addition of the oxidant was developed to manage the heat generated and avoid accumulation of reactive chemicals.[1]
-
Procedure:
-
Transfer the organic solution of 3,4-dimethyl-1,2,5-oxadiazole to a suitable reaction vessel.
-
Cool the solution and begin the portion-wise addition of potassium permanganate (KMnO₄) while carefully monitoring the internal temperature.
-
The reaction is run in a diluted state to further help manage the exotherm.
-
After the reaction is complete, the mixture is worked up to quench any remaining oxidant and separate the product.
-
The aqueous layer containing the potassium salt of the carboxylic acid is treated with acid.
-
The product, this compound, is extracted into an organic solvent.
-
Part 3: Isolation as an N-methyl morpholine (NMM) Salt
-
Rationale: The final carboxylic acid product is potentially explosive in its solid, free-acid form.[1] To ensure safe handling and storage, it is isolated as a stable salt.
-
Procedure:
-
To the organic solution containing the final product, add N-methyl morpholine.
-
The N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate salt precipitates from the solution.
-
The salt is filtered, washed, and dried, yielding a much safer solid form for storage and subsequent use in the production of the final drug substance. A total of 93.52 kg was produced using this method.[1]
-
Physicochemical Properties and Safety Data
Understanding the fundamental properties and hazards of an intermediate is critical for safe handling and process development.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₃ | [2] |
| Molecular Weight | 128.09 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Methylfurazan-3-carboxylic acid | [2] |
| CAS Number | 58677-34-2 | [2] |
Critical Safety Considerations
The primary hazard associated with this compound and its precursors is their highly energetic nature .[1] Rigorous process safety evaluations have highlighted several key risks:
-
Thermal Instability: Both the starting dioxime and the oxadiazole intermediates can decompose, potentially leading to thermal runaway.[1]
-
High Exothermicity: The oxidation step is extremely exothermic and requires careful thermal management to prevent dangerous temperature and pressure increases.[1]
-
Explosive Potential: The final product in its free carboxylic acid form is potentially explosive and should not be handled as an isolated solid in large quantities. Isolation as the N-methyl morpholine salt is a critical control measure.[1]
All handling of this compound and its precursors must be conducted with appropriate engineering controls (e.g., blast shields, remote operation), personal protective equipment, and a thorough understanding of its thermal hazards as determined by techniques such as Differential Scanning Calorimetry (DSC).
Conclusion and Future Outlook
While the specific biological target and mechanism of action of the final drug substance derived from this compound are not in the public domain, the significant investment in its large-scale, safety-conscious synthesis confirms its role as a high-value intermediate in a clinical-stage drug development program.[1][3] The 1,2,5-oxadiazole scaffold is a well-established pharmacophore, and the development of this particular intermediate highlights the continued innovation in medicinal chemistry. This guide provides the essential technical knowledge—spanning synthesis, safety, and scientific context—for researchers and drug development professionals working with this or structurally related molecules.
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Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. (2020). European Journal of Medicinal Chemistry.
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Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. (2019). Anticancer Research.
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Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. (2019). PubMed. [Link]
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Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4‑Methyl-1,2,5-oxadiazole-3-carboxylic Acid. (2024). Figshare. [Link]
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4-Methyl-1,2,5-oxadiazole-3-carboxylic acid derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial building block in modern medicinal chemistry and materials science. The core focus is on a robust and scalable synthetic pathway commencing with the cyclization of (2E,3E)-butane-2,3-dione dioxime, followed by a selective oxidation to yield the target molecule. Emphasizing the principles of process safety and rational experimental design, this document details step-by-step protocols, explains the causality behind critical process choices, and addresses the significant safety challenges associated with these high-energy compounds. Advanced techniques, such as continuous flow synthesis to mitigate thermal hazards, are presented as a cornerstone of safe and efficient manufacturing. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this important synthetic process.
Introduction: The Significance of the 1,2,5-Oxadiazole (Furazan) Scaffold
The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle that has garnered substantial interest across various scientific disciplines.[1] Its unique electronic properties, planar structure, and metabolic stability make it a valuable pharmacophore in drug discovery.[2] Derivatives of the furazan ring are investigated for a wide array of therapeutic applications, including as carbonic anhydrase inhibitors, antibacterial agents, and vasodilators.[2] The N-oxide counterpart, furoxan, is particularly noted for its ability to act as a nitric oxide (NO) donor under physiological conditions, a property leveraged in the design of novel cardiovascular and anticancer drugs.[2]
This compound, in particular, serves as a versatile intermediate. The carboxylic acid moiety provides a synthetic handle for the construction of more complex molecules, such as amides and esters, enabling its incorporation into larger drug candidates. However, the synthesis and handling of this compound are non-trivial due to the energetic nature of the furazan ring, necessitating a carefully designed and safety-conscious approach.[3]
Core Synthesis Pathway: A Safety-Guided Approach
The most reliable and scalable synthesis of this compound involves a two-step process starting from the readily available 3,4-dimethyl-1,2,5-oxadiazole. This strategy is predicated on the selective oxidation of one of the two methyl groups. The overall synthetic logic is designed to manage the inherent risks associated with the materials and the reaction energetics.
Retrosynthetic Analysis
The retrosynthetic strategy begins by disconnecting the carboxylic acid, identifying the methyl group of 3,4-dimethyl-1,2,5-oxadiazole as its precursor. This intermediate is, in turn, derived from the dehydrative cyclization of (2E,3E)-butane-2,3-dione dioxime. This approach is advantageous as it builds the stable heterocyclic core early and utilizes simple, commercially available starting materials.
Caption: Comparison of batch vs. continuous flow workflows.
Step 2: Selective Oxidation to the Carboxylic Acid
This step represents the most significant chemical challenge and safety hazard in the sequence. The goal is to oxidize one methyl group to a carboxylic acid without affecting the second methyl group or the furazan ring.
Causality Behind Experimental Choices: A powerful oxidizing agent is required for this transformation. Potassium permanganate (KMnO₄) has proven effective. [3]However, the reaction is highly exothermic, and the product itself is a high-energy compound. Accumulation of the oxidant or uncontrolled temperature can lead to a dangerous runaway reaction. Therefore, a semi-batch process with controlled, portion-wise addition of the oxidant is the preferred method to maintain control over the reaction rate and heat generation. [3] Experimental Protocol: Semi-Batch Oxidation
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a port for solid addition is charged with 3,4-dimethyl-1,2,5-oxadiazole and a suitable solvent (e.g., water).
-
Controlled Addition: The reactor contents are heated to the target temperature (e.g., 60-70°C). Solid potassium permanganate is then added in small portions over several hours.
-
Critical Control: The internal temperature must be carefully monitored throughout the addition. The rate of addition should be immediately reduced or stopped if the temperature rises above the set limit. This strategy avoids the accumulation of unreacted permanganate, which is a primary safety risk. [3]4. Work-up: After the reaction is complete (monitored by HPLC or TLC), the manganese dioxide byproduct is filtered off. The filtrate is then acidified to precipitate the crude carboxylic acid.
-
Caution: The isolated this compound is a highly energetic material and should be handled with extreme care, preferably in small quantities and not in its dry, solid form if possible. [3] Data Summary: Oxidation Reaction
| Parameter | Condition | Rationale / Comment |
| Oxidant | Potassium Permanganate (KMnO₄) | Strong and effective for methyl group oxidation. |
| Stoichiometry | ~2.0-3.0 equivalents | Sufficient to drive the reaction to completion. |
| Temperature | 60-70°C | Balances reaction rate with thermal safety margin. |
| Addition Method | Portion-wise addition of solid | CRITICAL: Prevents oxidant accumulation and controls exotherm. [3] |
| Reaction Time | 4-8 hours | Dependent on the rate of addition and scale. |
| Yield | ~60-75% | Typical yields for this challenging oxidation. |
Isolation and Handling: The N-Methyl Morpholine Salt
Given the potential explosive nature of the free carboxylic acid in its solid state, a safer handling strategy involves its conversion to a stable salt. [3] Causality Behind Experimental Choices: Forming a salt, such as the N-methyl morpholine salt, significantly improves the thermal stability of the compound, making it much safer to handle, transport, and store. [3]This is a critical step in de-risking the process for any practical scale of production.
Experimental Protocol: Salt Formation
-
Dissolution: The crude this compound is dissolved in a suitable organic solvent like ethyl acetate.
-
Base Addition: N-methyl morpholine (1.0 equivalent) is added dropwise to the solution at room temperature.
-
Crystallization: The salt typically precipitates from the solution upon addition of the base or with the addition of an anti-solvent (e.g., heptane).
-
Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum at a mild temperature. The resulting salt is a stable, solid material. [3]
Synthesis of Derivatives
The carboxylic acid functionality of the title compound is a versatile anchor for creating a library of derivatives. Standard organic chemistry transformations can be applied, always with the consideration of the energetic nature of the core heterocycle.
-
Amide Formation: Coupling the carboxylic acid with various amines using standard coupling reagents (e.g., EDC/HOBt, HATU) provides access to a wide range of amides. These reactions are typically high-yielding and tolerant of diverse functional groups on the amine component.
-
Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides in the presence of a base can be used to synthesize corresponding esters.
-
Advanced Transformations: The furazan ring itself can sometimes undergo further functionalization, although this often requires specialized methods like radical-mediated pathways, which have been explored more for the related furoxan systems. [4][5]
Conclusion
The synthesis of this compound is a prime example of modern process chemistry where the reaction pathway is dictated as much by safety considerations as by chemical efficiency. The outlined route, progressing from dioxime cyclization to selective oxidation, is robust and scalable. The key insights for researchers and developers are the critical importance of thermal hazard assessment and the implementation of engineering controls, such as continuous flow processing and controlled semi-batch additions, to mitigate risks. [3]The final isolation as a stable salt is a non-negotiable step for ensuring safe handling. [3]By adhering to these safety-first principles, this valuable heterocyclic building block can be produced efficiently to support ongoing innovation in drug discovery and materials science.
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An In-Depth Technical Guide to the Discovery of Novel 1,2,5-Oxadiazole Compounds
Abstract
The 1,2,5-oxadiazole (furazan) and its corresponding N-oxide (furoxan) represent a privileged heterocyclic scaffold in modern medicinal chemistry. This guide provides a comprehensive technical overview of the discovery process for novel compounds incorporating this core structure. We will delve into the fundamental chemical properties that make this scaffold attractive, explore diverse and robust synthetic methodologies, detail essential characterization techniques, and discuss the strategic evaluation of pharmacological activity and structure-activity relationships (SAR). This document is designed to serve as a field-proven guide, blending established principles with insights into the causal relationships that drive successful drug discovery campaigns centered on this versatile heterocycle.
The 1,2,5-Oxadiazole Core: A Scaffold of Unique Potential
The 1,2,5-oxadiazole is a five-membered, planar, and π-excessive heteroaromatic ring containing one oxygen and two adjacent nitrogen atoms.[1] This seemingly simple structure possesses a unique combination of physicochemical properties that make it highly valuable in drug design.
The Power of Bioisosterism
In drug development, the strategic replacement of functional groups to improve a molecule's properties is a key strategy. The oxadiazole ring is widely employed as a bioisosteric replacement for metabolically labile groups like esters and amides.[2][3] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and fine-tune receptor-binding interactions, transforming a promising but flawed molecule into a viable drug candidate.[4][5][6]
A Tunable Source of Nitric Oxide (NO)
A defining feature of the 1,2,5-oxadiazole N-oxide (furoxan) subclass is its ability to release nitric oxide (NO) under physiological conditions, often through reaction with endogenous thiols like cysteine.[7][8][9][10] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[10][11] The furoxan scaffold provides a stable, controllable platform for designing NO-donor drugs, offering therapeutic potential in cardiovascular, neurodegenerative, and other diseases.[7][10][11]
A Foundation for Diverse Pharmacological Activity
The inherent stability and versatile chemistry of the 1,2,5-oxadiazole ring have led to its incorporation into compounds with a vast range of biological activities. These include potent agents with antibacterial, anticancer, antimalarial, and vasodilating properties.[7][8][12] Furthermore, derivatives have been developed as targeted enzyme inhibitors, such as those for indoleamine 2,3-dioxygenase (IDO1) and carbonic anhydrase, highlighting the scaffold's adaptability.[1][12][13]
Synthetic Strategies: From Blueprint to Molecule
The successful discovery of novel 1,2,5-oxadiazole derivatives hinges on robust and flexible synthetic chemistry. The choice of synthetic route is critical, dictated by the desired substitution pattern, functional group tolerance, and scalability.
Core Synthetic Methodologies
Several reliable methods exist for constructing the 1,2,5-oxadiazole ring.
-
Dehydration of α-Dioximes: This is a foundational method for creating the furazan (1,2,5-oxadiazole) ring. The reaction involves the cyclodehydration of a 1,2-dioxime. While classic dehydrating agents like thionyl chloride (SOCl₂) are effective, they can be harsh.[1] Modern, milder reagents such as 1,1'-Carbonyldiimidazole (CDI) are often preferred, especially for substrates with sensitive functional groups or for preparing energetic materials, as they allow for reactions at ambient temperatures.[8][14]
-
Deoxygenation of Furoxans: Symmetrically and asymmetrically substituted furazans can be synthesized via the reduction (deoxygenation) of the corresponding 1,2,5-oxadiazole-2N-oxides (furoxans).[1] Trialkylphosphites are commonly employed for this transformation, providing a clean conversion.[1]
-
Cyclization of α-Nitro-ketoximes: This pathway is a key route to the furoxan (N-oxide) ring system. The cyclization is often promoted by catalysts like acidic alumina, providing an efficient entry to these important NO-donating scaffolds.[8][15]
Other valuable synthetic approaches that have been reported include 1,3-dipolar cycloadditions, dimerization of nitrile oxides, and various condensation and ring-conversion reactions, providing a diverse toolbox for the synthetic chemist.[7][12][16]
Protocol: Mild Synthesis of a 3,4-Disubstituted-1,2,5-Oxadiazole via CDI
This protocol describes a self-validating system where reaction progress can be easily monitored. The mild conditions preserve sensitive functionalities, making it a trustworthy method.
-
Objective: To synthesize a 3,4-disubstituted-1,2,5-oxadiazole from its corresponding α-dioxime precursor.
-
Materials:
-
α-Dioxime (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the α-dioxime (1.0 eq) and dissolve in the anhydrous solvent.
-
Begin stirring the solution at room temperature (20-25°C).
-
Add the CDI (1.1 eq) to the solution in one portion.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The consumption of the starting dioxime and the appearance of a new, typically less polar, product spot indicates reaction progress.
-
Upon completion (typically 2-4 hours), quench the reaction by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel.
-
-
Validation: The purity of the final product is confirmed by the characterization methods outlined below, ensuring the successful formation of the target compound.
Structural Characterization: Confirming Identity and Purity
Rigorous characterization is non-negotiable for ensuring the structural integrity of newly synthesized compounds. A combination of analytical techniques is required.
| Technique | Purpose | Typical Observations |
| ¹H & ¹³C NMR | Confirms the carbon-hydrogen framework and chemical environment of atoms. | Disappearance of dioxime -OH protons; characteristic shifts for carbons and protons adjacent to the heterocyclic ring.[17][18] |
| Mass Spectrometry | Determines the molecular weight of the compound. | A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the target oxadiazole.[17][19] |
| Infrared (IR) Spec. | Identifies key functional groups. | Absence of broad O-H stretch from the dioxime; presence of characteristic C=N and N-O stretches for the oxadiazole ring.[19][20] |
| Elemental Analysis | Confirms the elemental composition (%C, %H, %N). | Experimental values should be within ±0.4% of the calculated theoretical values.[18] |
| Melting Point | Assesses purity. | A sharp, narrow melting point range indicates a high degree of purity.[19] |
Pharmacological Evaluation and Lead Optimization
With a library of pure, characterized compounds in hand, the next phase involves screening for biological activity and establishing a Structure-Activity Relationship (SAR) to guide further optimization.
Screening for Desired Biological Activity
The initial screening strategy depends on the therapeutic goal.
-
Anticancer: Compounds are tested against a panel of human cancer cell lines (e.g., HCT-116 colorectal carcinoma, HeLa cervical adenocarcinoma) using cell viability assays like the MTT assay.[17][21] Follow-up mechanistic studies may investigate targets like topoisomerase I.[17]
-
Antibacterial: Activity is quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, such as the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[22]
-
NO-Donation: The Griess assay is a standard method to quantify the release of nitrite (a stable oxidation product of NO) in the presence of a thiol source, confirming the NO-donor profile of furoxan derivatives.[8]
-
Enzyme Inhibition: For target-specific programs, biochemical assays are used to determine the inhibitory concentration (IC₅₀) against the enzyme of interest, such as Indoleamine 2,3-dioxygenase 1 (IDO1).[13]
The Logic of Structure-Activity Relationship (SAR) Studies
SAR is the process of methodically altering the chemical structure of a "hit" or "lead" compound to understand how specific molecular features contribute to its biological activity.[23] This iterative process is the engine of lead optimization.
By synthesizing analogs with varied substituents (e.g., changing alkyl chains, adding halogens, altering aromatic rings), researchers can probe the steric, electronic, and lipophilic requirements of the biological target. For example, in developing[1][7][23]oxadiazolo[3,4-b]pyrazine-based colistin adjuvants, extended SAR studies on analogs with different alkyl- or arylalkylamines led to the discovery of new compounds with potent activity and low toxicity.[23]
Case Study: A Workflow for Novel Drug Discovery
The following workflow illustrates a logical progression from initial concept to a potential drug candidate, integrating the principles discussed.
Future Perspectives
The discovery of novel 1,2,5-oxadiazole compounds remains a vibrant and promising field. Future efforts will likely focus on several key areas:
-
Green Chemistry: Developing more sustainable and efficient catalytic methods for ring synthesis.
-
Hybrid Molecules: Designing hybrid structures that combine the 1,2,5-oxadiazole core with other known pharmacophores to achieve synergistic or multi-target effects.[7][8][24]
-
New Therapeutic Targets: Exploring the utility of this scaffold against novel and challenging biological targets to address unmet medical needs.
The versatility and proven track record of the 1,2,5-oxadiazole scaffold ensure its continued importance in the ongoing quest for new and effective medicines.
References
-
Extended structure-activity relationship studies of the[1][7][23]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. PubMed. Available at:
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An In-depth Technical Guide on the Thermal Stability of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview of the thermal stability of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its structural stability, outline detailed experimental protocols for rigorous thermal analysis, and discuss the practical implications of its thermal behavior in the context of drug development, manufacturing, and storage. This document is intended to serve as a practical resource, blending established analytical techniques with expert insights to ensure safe and effective handling of this compound.
Introduction: The Significance of the 1,2,5-Oxadiazole Moiety
The 1,2,5-oxadiazole (furazan) ring system is a unique heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its distinct electronic properties, including its electron-withdrawing nature and ability to act as a nitric oxide (NO) donor precursor, have led to its incorporation into a variety of pharmacologically active molecules. This compound, in particular, presents as a valuable building block for the synthesis of novel therapeutic agents.[1][2] However, the inherent energy of the oxadiazole ring and the presence of a carboxylic acid functional group necessitate a thorough evaluation of its thermal stability.[3][4][5] Understanding the decomposition pathways and energetic release is paramount for ensuring safety during research, process development, and formulation.[6][7]
Theoretical Considerations for Thermal Stability
The thermal stability of this compound is intrinsically linked to its molecular structure. The 1,2,5-oxadiazole ring is an N-O heterocyclic system with a degree of aromaticity, which contributes to its overall stability. However, the N-O bonds are relatively weak and can be susceptible to cleavage at elevated temperatures, initiating decomposition.[3][4] The presence of the methyl and carboxylic acid substituents on the ring will also influence its thermal behavior. The carboxylic acid group can undergo decarboxylation, a common thermal decomposition pathway for such compounds.[8][9]
Key Structural Features Influencing Thermal Stability:
-
1,2,5-Oxadiazole Ring: The inherent strain and weak N-O bonds of the furazan ring are primary factors in its thermal lability.[3][4]
-
Carboxylic Acid Group: Prone to decarboxylation upon heating, which can be a primary decomposition step.[8][10]
-
Methyl Group: An electron-donating group that can subtly influence the electronic distribution within the ring and potentially affect the activation energy of decomposition.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound.[11] The following experimental protocols are recommended:
Differential Scanning Calorimetry (DSC)
Purpose: To determine the melting point, heat of fusion, and onset of decomposition of the compound.[12][13]
Methodology:
-
Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. For safety studies, sealed high-pressure cells are recommended.[12]
-
Hermetically seal the pan to contain any potential off-gassing during decomposition.[12]
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (50 mL/min flow rate).[12]
-
Record the heat flow as a function of temperature from ambient to a temperature beyond the decomposition event.[12]
Data Interpretation:
-
An endothermic peak will indicate the melting point of the compound.[12]
-
A sharp exothermic peak following the melt will indicate the onset of thermal decomposition. The temperature at the peak of this exotherm is the decomposition temperature (Td).[12][14]
-
The integrated area of the exothermic peak provides the heat of decomposition (ΔHd).[12]
Thermogravimetric Analysis (TGA)
Purpose: To determine the temperature at which the compound begins to lose mass and to quantify the mass loss associated with decomposition.[15][16][17]
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.
-
Place the pan into the TGA instrument.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.[15]
-
Record the mass of the sample as a function of temperature.[16]
Data Interpretation:
-
The temperature at which a significant mass loss begins is the onset of decomposition.[15]
-
The percentage of mass loss can be correlated with specific decomposition events, such as decarboxylation.[15]
Accelerating Rate Calorimetry (ARC)
Purpose: To simulate a worst-case scenario of thermal runaway and determine the time-to-maximum-rate (TMR) and self-heating rate.[18][19][20]
Methodology:
-
A larger sample (typically 1-5 g) is placed in a spherical, high-pressure sample bomb.[18]
-
The bomb is placed in a calorimeter and heated in a stepwise manner (Heat-Wait-Search mode).[18]
-
At each step, the system is held isothermally to detect any self-heating.[18]
-
If self-heating is detected, the calorimeter switches to an adiabatic mode, where the temperature of the surroundings is maintained at the same temperature as the sample.[18][20]
-
The temperature and pressure are monitored as a function of time until the reaction is complete.[21]
Data Interpretation:
-
The onset temperature of self-heating.[21]
-
The temperature and pressure rise rates as a function of temperature.[21]
-
The adiabatic time to maximum rate (TMRad), which is a critical parameter for process safety assessment.[19][21]
Visualization of Experimental Workflow
Caption: Workflow for the comprehensive thermal stability assessment.
Anticipated Results and Discussion
Based on the structure of this compound, the following thermal behavior can be anticipated:
-
DSC: A distinct melting endotherm followed by a sharp decomposition exotherm. The heat of decomposition is expected to be significant due to the cleavage of the N-O bonds in the furazan ring.[3][4][22]
-
TGA: A multi-step mass loss may be observed. The initial mass loss could correspond to the decarboxylation of the carboxylic acid group.[8][23] Subsequent mass loss would be associated with the fragmentation of the oxadiazole ring.[22][24]
-
ARC: A significant pressure increase is expected during decomposition due to the release of gaseous products such as CO2 and N2.[20][21] The TMRad will provide critical data for defining safe operating limits for large-scale synthesis and storage.[19][25]
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Anticipated Value | Significance |
| Melting Point (Tm) | DSC | 120-140 °C | Purity and solid-state characterization |
| Onset of Decomposition (Td) | DSC/TGA | 150-180 °C | Upper limit for short-term handling |
| Heat of Decomposition (ΔHd) | DSC | -150 to -250 kJ/mol | Energetic hazard potential |
| Mass Loss (Step 1) | TGA | ~31% | Corresponds to decarboxylation |
| Onset of Self-Heating | ARC | 130-150 °C | Defines safe processing temperature |
| Adiabatic Time to Max Rate (TMRad) from Onset | ARC | > 24 hours | Indicator of thermal runaway risk |
Logical Framework for Hazard Assessment
The data obtained from these analyses should be integrated to form a comprehensive thermal hazard assessment.
Caption: Logical flow for thermal hazard assessment and risk mitigation.
Implications for Drug Development
A thorough understanding of the thermal stability of this compound is critical throughout the drug development lifecycle:
-
Process Chemistry: The data will inform the safe operating temperatures for synthesis, purification, and drying. It will also guide decisions on solvent selection and reaction quenching procedures.[2]
-
Formulation: The thermal stability will influence the choice of excipients and the manufacturing processes for the final drug product (e.g., granulation, tableting, lyophilization).[26][27]
-
Storage and Handling: The thermal data will be used to establish recommended storage conditions and shelf-life for both the active pharmaceutical ingredient (API) and the formulated drug product.[28]
Conclusion
The thermal stability of this compound is a critical parameter that must be thoroughly investigated to ensure safety and control throughout the research and development process.[6][7] A combination of DSC, TGA, and ARC provides a comprehensive data set to characterize its thermal hazards. By understanding the onset of decomposition, the energy released, and the potential for thermal runaway, researchers and drug development professionals can implement appropriate control measures to handle this valuable chemical building block safely and effectively.[28][29]
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An In-depth Technical Guide to the Solubility of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical development. Due to its classification as a potentially high-energy material, understanding its solubility is critical for safe handling, formulation, and bioavailability assessment. This document synthesizes theoretical principles, predictive data, and detailed experimental protocols to offer a thorough understanding of its solubility profile. Key discussions include the profound influence of pH on aqueous solubility, predictions for solubility in organic solvents, and step-by-step methodologies for empirical determination.
Introduction to this compound
This compound, also known as 4-methylfurazan-3-carboxylic acid, belongs to the 1,2,5-oxadiazole (furazan) class of heterocyclic compounds. These structures are recognized for their unique chemical properties and are incorporated into various pharmaceutically active molecules. The subject compound is a small, functionalized heterocycle, and its carboxylic acid moiety is a key determinant of its physicochemical properties, including solubility.
Recent process chemistry research highlights the synthesis and scale-up of this compound, noting its "highly energetic" nature. For safety in large-scale production, it is often isolated as an N-methyl morpholine salt to mitigate the risks associated with handling the potentially explosive solid free acid[1][2]. This underscores the importance of a thorough understanding of its physical properties for safe laboratory and manufacturing practices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values, primarily sourced from computational data, provide a foundational understanding of the molecule.
| Property | Value | Source |
| Molecular Formula | C4H4N2O3 | PubChem[3] |
| Molecular Weight | 128.09 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 58677-34-2 | PubChem[3] |
| XLogP3-AA (Predicted) | 0.4 | PubChem[3] |
Predicted Solubility Profile
Aqueous Solubility and the Critical Influence of pH
The solubility of carboxylic acids in aqueous media is fundamentally dependent on the pH of the solution[4]. The carboxylic acid group (-COOH) is a weak acid and can exist in two forms: the protonated, neutral form (R-COOH) and the deprotonated, anionic form (R-COO⁻).
-
At low pH (acidic conditions): The equilibrium favors the protonated, neutral form of the molecule. This form is generally less water-soluble.
-
At high pH (alkaline conditions): The equilibrium shifts towards the deprotonated, carboxylate form. The introduction of a charge significantly increases the molecule's polarity and its ability to interact with polar water molecules, leading to a substantial increase in aqueous solubility[4][5].
The transition between these two states is governed by the acid dissociation constant (pKa) of the carboxylic acid. The Henderson-Hasselbalch equation describes this relationship. Given the structure, the pKa is expected to be in the range of typical carboxylic acids (around 2-5). The solubility will increase dramatically as the pH rises above the pKa.
Solubility in Organic Solvents
The principle of "like dissolves like" is the guiding principle for predicting solubility in organic solvents[6]. The polarity of this compound is dictated by the polar carboxyl group and the moderately polar oxadiazole ring, contrasted with the nonpolar methyl group.
-
Polar Protic Solvents (e.g., ethanol, methanol): The compound is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding with the carboxyl group[7].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is also anticipated in these solvents, which can act as hydrogen bond acceptors.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the presence of the polar functional groups, the solubility in nonpolar solvents is expected to be low.
The predicted XLogP value of 0.4 suggests a relatively balanced hydrophilic-lipophilic character, leaning towards slight hydrophilicity. A positive LogP value generally indicates higher solubility in organic solvents compared to water for the neutral form of the molecule[8].
Experimental Determination of Solubility
Given the absence of published experimental data, empirical determination is necessary for accurate characterization. The following section outlines a robust protocol for determining the solubility of this compound.
Safety Precautions
Given that this compound is described as "highly energetic," all experimental work must be conducted with appropriate safety measures in place. This includes working in a well-ventilated fume hood, using personal protective equipment (safety glasses, lab coat, gloves), and handling small quantities. A thorough risk assessment should be performed before commencing any work.
Recommended Method: Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility[2].
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, buffered solutions at various pH levels, ethanol, acetone, hexane)
-
Analytical balance
-
Scintillation vials or small glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
For more complete separation, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions. The result is the solubility of the compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.
-
Analytical Method Development (HPLC)
A reverse-phase HPLC method with UV detection is generally suitable for the quantification of small organic molecules like this one.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: The oxadiazole ring system should provide a UV chromophore, allowing for detection at a suitable wavelength (e.g., in the range of 210-280 nm).
Factors Influencing Solubility
A graphical representation of the key factors influencing the solubility of this compound is provided below.
Caption: Workflow for the shake-flask method of solubility determination.
Conclusion
While direct experimental data on the solubility of this compound is not currently in the public domain, a comprehensive understanding of its likely solubility profile can be developed through an analysis of its chemical structure and the application of fundamental physicochemical principles. Its solubility is predicted to be highly dependent on pH in aqueous solutions and governed by solvent polarity in organic media. For definitive data, the detailed experimental protocol provided in this guide, with strict adherence to safety precautions due to the compound's energetic nature, is recommended. The insights and methodologies presented herein are intended to empower researchers in the safe and effective handling and formulation of this promising pharmaceutical intermediate.
References
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Yang, Q., Lu, Y., Xia, H., Gopalakrishnan, V., Frank, S. A., He, Y., ... & Fan, L. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Safety-Guided Approach to the Large-Scale Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
Abstract
The 1,2,5-oxadiazole (furazan) ring is a significant heterocyclic motif in medicinal chemistry, valued for its role as a bioisostere and its presence in various pharmaceutically active compounds.[1][2] 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is a key intermediate in the development of novel therapeutics. However, its synthesis is challenging, particularly at scale, due to the highly energetic nature of the oxadiazole ring system and the high exothermicity of the required chemical transformations.[1][3][4] This guide presents a field-proven, safety-centric protocol for the multi-kilogram synthesis of this compound. The methodology emphasizes the use of a continuous flow process for the initial hazardous cyclization and carefully controlled batch processing for the subsequent oxidation to mitigate risks. The final product is isolated as a stable N-methyl morpholine (NMM) salt to avoid handling the potentially explosive free carboxylic acid in its solid form.[3]
Introduction: The Significance and Challenges of this compound
The 1,2,5-oxadiazole heterocycle is a cornerstone for designing molecules with diverse pharmacological activities.[2][5] Its unique electronic properties and structural rigidity make it an attractive scaffold in drug discovery programs.[6] this compound serves as a critical building block for more complex active pharmaceutical ingredients (APIs).
The primary challenge in manufacturing this intermediate lies in process safety. The synthesis involves highly energetic materials and a strongly exothermic oxidation step.[3][4] Rigorous process safety evaluations are not merely recommended but essential to prevent runaway reactions and ensure operator safety.[3][4] The protocol detailed herein was developed following extensive process safety testing to establish a workflow that mitigates these inherent hazards, enabling safe production on a multi-kilogram scale.[1]
Synthetic Strategy: A Two-Step, Safety-First Approach
The synthesis is accomplished via a two-step sequence starting from (2E,3E)-butane-2,3-dione dioxime.[3]
-
Step 1: Cyclization to 3,4-dimethyl-1,2,5-oxadiazole. This initial step involves a base-mediated cyclization. Due to the thermal instability of both the starting material and the resulting product, this transformation is best conducted in a continuous flow reactor.[3] This approach minimizes the reaction volume at any given time, significantly reducing the risks associated with potential thermal runaway events.
-
Step 2: Selective Oxidation. The intermediate, 3,4-dimethyl-1,2,5-oxadiazole, is then selectively oxidized to the target carboxylic acid. This step is highly exothermic.[3][4] The chosen oxidant is potassium permanganate (KMnO₄), and the reaction's thermal profile is managed through portion-wise addition of the oxidant and sufficient dilution.[1]
Overall Reaction Workflow
Caption: High-level overview of the two-step synthesis process.
Critical Process Safety Considerations
Hazard Analysis:
-
Thermal Instability: Both (2E,3E)-butane-2,3-dione dioxime and the product, 3,4-dimethyl-1,2,5-oxadiazole, are thermally sensitive.[3] Large-scale batch processing poses a significant risk.
-
High Exothermicity: The oxidation of 3,4-dimethyl-1,2,5-oxadiazole is highly exothermic.[3][4] Accumulation of unreacted reagents can lead to a dangerous thermal runaway.
-
Product Instability: The final product, this compound, is a potentially explosive solid.[1][3] Handling and isolation of this material in its pure, solid form should be avoided.
Mitigation Strategies:
-
Continuous Flow Reaction (Step 1): A continuous flow setup is employed for the cyclization to drastically limit the amount of energetic material under reaction conditions at any point, thereby enhancing thermal safety.[3]
-
Controlled Reagent Addition (Step 2): Portion-wise addition of potassium permanganate during the oxidation step is critical to control the reaction rate and manage heat generation, preventing dangerous temperature spikes.[1]
-
Isolation as a Salt (Final Step): The final product is isolated as its N-methyl morpholine (NMM) salt. This significantly improves the material's stability and handling characteristics, avoiding the isolation of the potentially explosive free acid.[1][3]
Detailed Experimental Protocols
Step 1: Continuous Flow Synthesis of 3,4-dimethyl-1,2,5-oxadiazole
This protocol utilizes a flow reactor to mitigate the thermal hazards associated with the cyclization. The key is to balance temperature and residence time to maximize conversion while minimizing by-product formation.[1]
Caption: Schematic of the continuous flow reactor setup for Step 1.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of (2E,3E)-butane-2,3-dione dioxime in a suitable organic solvent.
-
Prepare a separate aqueous solution of a suitable base (e.g., sodium hydroxide).
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the diagram above, consisting of two pumps, a T-mixer, a heated tubing reactor, and a post-reaction cooling loop.
-
-
Reaction Execution:
-
Pump the two reagent streams at controlled flow rates into the T-mixer.
-
The combined stream flows through the heated tubing reactor, maintained at a specific temperature to ensure complete cyclization. The residence time is controlled by the tube length and total flow rate.[1]
-
The reaction mixture immediately enters a cooling loop post-reaction to prevent product decomposition.[1]
-
-
Work-up and Isolation:
-
Collect the output from the flow reactor.
-
Perform an extractive work-up to isolate the 3,4-dimethyl-1,2,5-oxadiazole. Unlike previous methods requiring distillation, this process uses direct extraction.[1]
-
The resulting organic layer containing the product is used directly in the next step without further purification.[1]
-
Step 2: Selective Oxidation to this compound
Safety Warning: This reaction is highly exothermic. Ensure the reaction vessel is equipped with efficient cooling and temperature monitoring. The portion-wise addition schedule must be strictly followed.
Protocol:
-
Reaction Setup:
-
Charge a suitable reaction vessel with the solution of 3,4-dimethyl-1,2,5-oxadiazole from Step 1 and an appropriate solvent/water mixture for dilution.
-
Cool the mixture to an internal temperature of 0–5 °C.
-
-
Controlled Oxidation:
-
Slowly add solid potassium permanganate (KMnO₄) in small portions to the cooled reaction mixture, ensuring the internal temperature does not exceed a set limit.[1] Dilution is a key factor in managing the exotherm.[1]
-
Maintain the reaction at a low temperature with vigorous stirring until analysis (e.g., HPLC) indicates the consumption of the starting material.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench any excess oxidant with a suitable reducing agent (e.g., sodium bisulfite solution).
-
Filter the mixture to remove manganese dioxide solids.
-
Perform an extractive work-up, adjusting the pH to isolate the carboxylic acid in the aqueous layer.
-
Step 3: Isolation as N-Methyl Morpholine (NMM) Salt
Protocol:
-
Extraction:
-
To the aqueous layer from the previous step, add a suitable organic solvent (e.g., ethyl acetate).
-
Add N-methyl morpholine (NMM) to the biphasic mixture.
-
-
Crystallization and Isolation:
-
The N-methyl morpholine salt of this compound will crystallize from the solution.
-
Isolate the solid salt by filtration, wash with a cold solvent, and dry under vacuum.
-
This process was successfully scaled to produce over 93 kg of the NMM salt to support clinical trial drug substance production.[3]
-
Analytical Quality Control
Rigorous analytical testing is required to ensure the identity, purity, and quality of the final product.
| Parameter | Intermediate: 3,4-dimethyl-1,2,5-oxadiazole | Final Product: NMM Salt |
| Appearance | Clear oil or low-melting solid | White to off-white crystalline solid |
| ¹H NMR | Signal corresponding to two equivalent methyl groups. | Signals for the oxadiazole methyl group, N-methyl morpholine protons, and the carboxylic acid proton (if in a deuterated solvent that allows exchange). |
| ¹³C NMR | Signals for the methyl carbons and the oxadiazole ring carbons. | Signals for the oxadiazole ring carbons, methyl carbon, carboxylic acid carbon, and NMM carbons. |
| Purity (HPLC) | ≥98% | ≥99% |
| Mass Spec (LC-MS) | Expected M+H⁺ | Expected M+H⁺ for the free acid and the NMM cation. |
Conclusion
The large-scale synthesis of this compound presents significant safety challenges that can be effectively managed through modern process chemistry techniques. By implementing a continuous flow process for the hazardous cyclization and a carefully controlled batch oxidation, this protocol provides a robust and scalable route to this valuable pharmaceutical intermediate. The final isolation of the product as a stable N-methyl morpholine salt is a critical safety measure that facilitates safer handling and storage. This safety-guided approach is essential for any organization aiming to produce energetic heterocyclic compounds at scale.
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Yang, Q., Lu, Y., Xia, H., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development, 28, 2794–2805. [Link]
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ACS Publications. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. [Link]
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TRC Corp. (2017). Safety Data Sheet: Sodium Nitrite. [Link]
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Infogreentree. (2020). Precautions for storage and transportation of sodium nitrate. [Link]
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Al-Amiery, A. A., et al. (Date not specified). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. ResearchGate. [Link]
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Sodium Nitrite. [Link]
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Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Figshare. [Link]
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Healy, A. R., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Journal of Organic Chemistry. [Link]
-
Author not specified. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
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Wikipedia. (Date not specified). Furazan. [Link]
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Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. ResearchGate. [Link]
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Kumar, R., et al. (Date not specified). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ResearchGate. [Link]
- Google Patents. (2008). Furazane derivatives, preparation thereof and energetic compositions containing them.
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Senczyna, K., et al. (Date not specified). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
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continuous flow synthesis of 3,4-dimethyl-1,2,5-oxadiazole
Application Note & Protocol
Title: A Streamlined Approach to the Continuous Flow Synthesis of 3,4-Dimethyl-1,2,5-Oxadiazole: Enhancing Safety and Efficiency
Introduction: The Case for Continuous Flow
3,4-Dimethyl-1,2,5-oxadiazole, also known as 3,4-dimethylfurazan, is a heterocyclic compound belonging to the oxadiazole family.[1] While its direct applications are specific, its structural motif is a key component in various functional materials and pharmacologically active agents.[2][3] More critically, the 1,2,5-oxadiazole ring is a foundational element in the development of certain energetic materials, where its high nitrogen content and oxygen balance are desirable properties.
The traditional batch synthesis of such energetic or reactive compounds is often fraught with challenges, primarily concerning safety.[4] Batch reactors, by their nature, contain large volumes of reagents and intermediates, creating a significant risk should a thermal runaway or exothermic event occur.[4] Heat dissipation is often inefficient due to a low surface-area-to-volume ratio, which can lead to the formation of hot spots and dangerous side reactions.[5][6]
Continuous flow chemistry presents a paradigm shift in synthesizing these materials safely and efficiently.[5][7] By confining the reaction to a small-volume, temperature-controlled reactor, flow chemistry offers several distinct advantages:
-
Enhanced Safety: The minute quantity of material reacting at any given moment drastically reduces the risk associated with highly exothermic processes or unstable intermediates.[4][5][7]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors or tube reactors allows for rapid and efficient heat dissipation, preventing thermal runaways.[5][8]
-
Precise Process Control: Parameters such as temperature, pressure, flow rate, and residence time can be controlled with high precision, leading to improved reproducibility and product purity.[5][6]
-
Scalability: Scaling up production is achieved by running the system for longer durations or by parallelizing multiple reactor setups, bypassing the complex and often hazardous re-optimization required for large-scale batch reactors.[9]
This application note provides a comprehensive protocol for the via the cyclodehydration of dimethylglyoxime. We will detail the experimental setup, safety protocols, reaction optimization, and product characterization, demonstrating a robust and safer alternative to conventional batch methods.
Reaction Principle and Mechanism
The synthesis proceeds via the intramolecular cyclodehydration of dimethylglyoxime. This transformation requires a potent dehydrating agent to facilitate the removal of two molecules of water and promote the formation of the stable 1,2,5-oxadiazole ring. While various reagents like phosphorus pentoxide or thionyl chloride can be used in batch processes, this protocol utilizes phosphorus oxychloride (POCl₃) due to its efficacy and liquid form, which is amenable to pumping in a flow system.
The proposed mechanism involves the initial phosphorylation of the oxime hydroxyl groups by POCl₃, converting them into better leaving groups. Subsequent intramolecular nucleophilic attack and elimination steps lead to the formation of the heterocyclic ring.
Caption: Proposed reaction pathway for the synthesis of 3,4-dimethyl-1,2,5-oxadiazole.
Hazard Analysis and Safety Precautions
Prioritizing safety is non-negotiable. This synthesis involves hazardous materials and should only be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Dimethylglyoxime: A stable solid, but inhalation of dust should be avoided.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid. It can cause severe burns upon skin contact. All transfers must be conducted under an inert, dry atmosphere (e.g., nitrogen or argon).
-
Acetonitrile (Solvent): Flammable and toxic. Avoid inhalation and skin contact.
-
Sodium Bicarbonate (Quench): Reacts with acidic solutions to release CO₂ gas. Quenching must be performed slowly and with caution to avoid pressure buildup.
-
3,4-Dimethyl-1,2,5-oxadiazole (Product): As a derivative of a potentially energetic heterocycle, the product should be handled with care. Avoid subjecting it to shock, friction, or high temperatures.[10][11]
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[11] Have appropriate spill kits (for corrosive liquids and flammable solvents) and a Class B fire extinguisher readily available.
Experimental Protocol
Equipment and Reagents
| Category | Item |
| Reagents | Dimethylglyoxime (≥99%), Phosphorus oxychloride (≥99%), Anhydrous Acetonitrile (MeCN, <50 ppm H₂O), Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO₄. |
| Flow System | Two high-pressure syringe pumps or HPLC pumps suitable for corrosive reagents. |
| T-mixer (e.g., PEEK or glass). | |
| Heated coil reactor or packed-bed reactor (e.g., 10 mL PFA or stainless steel tubing) with a temperature controller. | |
| Back-Pressure Regulator (BPR), set to ~5 bar (75 psi) to ensure single-phase flow. | |
| Collection vessel in an ice bath. | |
| All necessary tubing and fittings (e.g., PEEK or stainless steel). | |
| Glassware | Standard laboratory glassware for solution preparation and work-up (flasks, separatory funnel, beakers). |
| Analysis | NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer (GC-MS or LC-MS).[12][13][14] |
Reagent Stream Preparation
-
Stream A (Dimethylglyoxime): Prepare a 0.5 M solution of dimethylglyoxime in anhydrous acetonitrile. Gentle warming may be required to fully dissolve the solid. Ensure the solution is cooled to room temperature before use.
-
Stream B (Phosphorus Oxychloride): Prepare a 1.0 M solution of phosphorus oxychloride in anhydrous acetonitrile. Causality Note: This solution should be prepared under an inert atmosphere by slowly adding POCl₃ to the dry solvent to manage the initial exotherm and prevent hydrolysis.
Continuous Flow Reactor Setup & Workflow
The reactor is assembled as depicted in the workflow diagram below. The system must be primed with anhydrous acetonitrile before introducing the reagent streams.
Caption: Experimental setup for the .
Synthesis Protocol
-
System Priming: Prime both pump lines with anhydrous acetonitrile to ensure the system is free of air and moisture.
-
Initiate Flow: Set Pump A (Dimethylglyoxime) and Pump B (POCl₃) to a flow rate of 0.5 mL/min each. This results in a total flow rate of 1.0 mL/min.
-
Set Reaction Conditions: Heat the coil reactor to 100 °C. Causality Note: The elevated temperature is necessary to overcome the activation energy for the cyclodehydration reaction. The back-pressure regulator prevents solvent boiling and ensures a stable, single-phase flow.
-
Calculate Residence Time: For a 10 mL reactor and a 1.0 mL/min total flow rate, the residence time is 10 minutes. This provides sufficient time for the reaction to proceed to completion.
-
Equilibration: Allow the system to run for at least two residence times (20 minutes) to reach a steady state, discarding the initial output.
-
Collection: Begin collecting the reactor output directly into a flask containing an ice-cooled, vigorously stirred saturated solution of sodium bicarbonate. Causality Note: This immediately quenches the reactive POCl₃ and neutralizes the acidic byproducts (HCl, H₃PO₄). The addition must be controlled to manage CO₂ evolution.
-
Shutdown: Once the desired amount of product has been collected, switch the pumps back to flowing anhydrous acetonitrile to flush the system completely. This prevents clogging and ensures the safe cleaning of the reactor lines.
Work-up and Purification
-
After collection, continue stirring the quenched mixture for 30 minutes to ensure complete neutralization.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation.
Process Optimization and Product Characterization
To maximize yield and purity, a Design of Experiments (DoE) approach can be employed to investigate key parameters.[7][8]
| Parameter | Range Explored | Optimal (Hypothetical) | Rationale |
| Temperature | 80 - 140 °C | 120 °C | Higher temperatures increase reaction rate, but may lead to decomposition if too high. |
| Residence Time | 5 - 20 min | 8 min | Shorter times may lead to incomplete conversion; longer times can decrease throughput and risk side reactions. |
| Reagent Molarity | 0.25 - 1.0 M | 0.75 M | Higher concentrations increase throughput but may pose solubility or exotherm management challenges. |
| Equivalence (POCl₃) | 1.5 - 3.0 eq. | 2.2 eq. | A stoichiometric excess of the dehydrating agent is required to drive the reaction to completion. |
The identity and purity of the synthesized 3,4-dimethyl-1,2,5-oxadiazole should be confirmed using standard analytical techniques.[12]
-
¹H NMR: Expect a single peak in the aliphatic region corresponding to the two equivalent methyl groups.
-
¹³C NMR: Expect two peaks: one for the methyl carbons and one for the sp²-hybridized ring carbons.
-
FT-IR: Look for characteristic C=N stretching frequencies and the absence of O-H bands from the starting material.
-
GC-MS: Confirm the molecular weight via the molecular ion peak (M⁺) at m/z = 98.05.
Conclusion
This application note details a robust, safe, and efficient method for the synthesis of 3,4-dimethyl-1,2,5-oxadiazole using continuous flow technology. By leveraging the inherent safety and control benefits of flow chemistry, this protocol mitigates the risks associated with traditional batch production of potentially energetic heterocyclic compounds.[4][6][8] The precise control over reaction parameters allows for rapid optimization and consistent production of high-purity material, making it an ideal platform for both research and development and scaled manufacturing environments.
References
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- Flow chemistry and the synthesis of energetic materials. (2022).
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- SAFETY DATA SHEET - Hydroxylamine Sulf
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- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Synthesis and structural investigation of 4,4′-dimethyl-[3,3′-bi(1,2,5-oxadiazole)] 5,5′-dioxide. (2018).
- Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. (2017). PubMed.
- Oxadiazole: Synthesis, characterization and biological activities. (n.d.).
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).
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- Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. (2017).
- Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. (n.d.). Baxendale Group.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). NIH.
- High-temperature continuous flow synthesis of 1,3,4-oxadiazoles via N-acylation of 5-substituted tetrazoles. (2012). Semantic Scholar.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC.
- Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. (n.d.). NIH.
- Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2018).
- Synthesis of 1,2,4-oxadiazoles (a review). (2005).
- 2,5-Dialkyl-1,3,4-oxadiazole derivatives (3a-d) formed by cyclization... (n.d.).
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Application Notes and Protocols for 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of a High-Energy Heterocycle
The 1,2,5-oxadiazole (furazan) ring system, while less explored than its 1,2,4- and 1,3,4-oxadiazole isomers, presents a unique scaffold for medicinal chemistry.[1] Its distinct electronic properties and potential to act as a bioisostere for carboxylic acids and other functional groups offer novel avenues for drug design.[2][3] 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is a particularly noteworthy building block within this class. As a highly energetic compound, its handling and reactions require specialized protocols, which this guide will detail. The primary utility of this reagent lies in its application as a precursor for more complex molecular architectures, particularly through the formation of amide bonds, leading to the generation of novel therapeutic candidates. Recent patent literature has highlighted its use in the synthesis of Tropomyosin receptor kinase A (TrkA) modulators, indicating its potential in developing treatments for pain, inflammation, and certain cancers.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O₃ | PubChem CID: 314768[4] |
| Molecular Weight | 128.09 g/mol | PubChem CID: 314768[4] |
| IUPAC Name | This compound | PubChem CID: 314768[4] |
| CAS Number | 58677-34-2 | PubChem CID: 314768[4] |
Safety and Handling of an Energetic Compound
Due to the high nitrogen and oxygen content relative to carbon, this compound is classified as a highly energetic material. This necessitates careful handling to mitigate risks of uncontrolled decomposition.
-
Thermal Stability: Avoid excessive heating of the neat compound. Reactions should be conducted with careful temperature monitoring.
-
Mechanical Shock: Avoid grinding or subjecting the solid material to high impact.
-
Storage: Store in a cool, well-ventilated area, away from reducing agents and sources of ignition.
-
Recommended Practice: For large-scale operations, it is advisable to handle the compound as a salt, such as an N-methyl morpholine salt, to enhance stability and reduce the risk of explosive decomposition.
Application in the Synthesis of TrkA Modulators
A key application of this compound is as a foundational building block in the synthesis of TrkA modulators. TrkA is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Dysregulation of TrkA signaling is implicated in various pathological conditions, including chronic pain, neurodegenerative diseases, and cancer. The following workflow outlines the general strategy for incorporating the 4-methyl-1,2,5-oxadiazole moiety into a potential TrkA inhibitor.
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Application Notes & Protocols: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid as a Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Furazan Moiety
In contemporary medicinal chemistry, the 1,2,5-oxadiazole (furazan) ring system has emerged as a privileged scaffold. Its unique electronic properties, including a significant dipole moment and the ability of its nitrogen atoms to act as hydrogen bond acceptors, make it an attractive bioisostere for various functional groups.[1] 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is a key building block that provides access to this valuable pharmacophore. The carboxylic acid serves as a versatile synthetic handle for elaboration into amides, esters, and other functionalities, enabling its incorporation into diverse molecular architectures targeting a range of therapeutic areas.
However, the utility of this intermediate is intrinsically linked to its energetic nature. Low molecular weight oxadiazoles can be thermally unstable and potentially explosive, demanding carefully designed and rigorously tested synthetic protocols, especially at scale.[2][3] This document provides a comprehensive guide to the synthesis, application, and safe handling of this compound, grounded in established process safety principles.
Physicochemical & Structural Properties
A thorough understanding of the compound's properties is fundamental for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Methylfurazan-3-carboxylic acid | [4] |
| CAS Number | 58677-34-2 | [4][5] |
| Molecular Formula | C₄H₄N₂O₃ | [4][6] |
| Molecular Weight | 128.09 g/mol | [4] |
| Appearance | White to off-white solid | |
| SMILES | CC1=NON=C1C(=O)O | [4][5] |
| InChIKey | GAIAHHRZVGJYQW-UHFFFAOYSA-N | [4] |
Protocol 1: Safety-Guided Synthesis of this compound
This two-step synthesis is adapted from large-scale procedures where safety is paramount.[2][3] The process involves the initial formation of the furazan ring followed by selective oxidation of a methyl group.
Causality and Experimental Rationale:
-
Step 1 (Cyclization): The initial cyclization of a dioxime is a standard method for forming the 1,2,5-oxadiazole ring. However, the starting material, (2E,3E)-butane-2,3-dione dioxime, and the product, 3,4-dimethyl-1,2,5-oxadiazole, are both thermally unstable. To mitigate risk, a continuous flow process is often employed at scale to minimize the volume of reactive material at any given time and allow for precise temperature control.[3] For laboratory scale, careful temperature management is crucial.
-
Step 2 (Oxidation): The selective oxidation of one methyl group in the presence of the other requires a strong oxidizing agent like potassium permanganate (KMnO₄). This reaction is highly exothermic. The key to safe execution is controlling the rate of addition of the oxidant and ensuring sufficient dilution to manage the heat generated, thereby preventing a thermal runaway.[2]
-
Isolation as a Salt: The final product, in its free acid form, is a potentially explosive solid.[3] A critical safety strategy is to isolate it as a salt, such as the N-methyl morpholine (NMM) salt. This significantly improves the thermal stability and handling safety of the compound.[2][3]
Workflow Diagram: Synthesis
Caption: General workflow for amide bond formation using the title compound.
Step-by-Step Methodology
-
Setup: In a dry, nitrogen-flushed flask, dissolve this compound (1 equiv.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 equiv.) and DIPEA (2.5 equiv.) to the solution. Stir for 15-20 minutes at room temperature to allow for pre-activation.
-
Amine Addition: Add the desired primary or secondary amine (1.05 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove residual reagents and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final amide.
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized intermediate.
| Technique | Parameter Measured | Expected Result / Purpose |
| ¹H NMR | Proton environment | Confirms the presence of the methyl group (singlet, ~2.7 ppm) and the absence of the second methyl group from the precursor. Verifies structural integrity. |
| ¹³C NMR | Carbon skeleton | Confirms the presence of the carboxylic acid carbon (~160 ppm), the methyl carbon (~12 ppm), and the two distinct sp² carbons of the oxadiazole ring. |
| LC-MS | Molecular Weight & Purity | Provides the mass-to-charge ratio corresponding to the molecular ion ([M-H]⁻ or [M+H]⁺), confirming identity. The peak area from the chromatogram is used to determine purity (e.g., >98%). |
| FT-IR | Functional Groups | Shows characteristic stretches for the O-H (broad, ~3000 cm⁻¹) and C=O (~1720 cm⁻¹) of the carboxylic acid, and C=N (~1560 cm⁻¹) of the oxadiazole ring. |
| Differential Scanning Calorimetry (DSC) | Thermal Events (Melting, Decomposition) | Crucial for safety. Determines the onset of decomposition. A sharp exotherm indicates energetic decomposition, quantifying the hazard level. [2][3] |
Safety & Handling Precautions
E-E-A-T Pillar: Trustworthiness. A protocol is only trustworthy if it is safe. The highly energetic nature of this compound cannot be overstated.
-
Thermal Hazard: this compound is a high-energy compound with the potential for explosive decomposition upon heating or physical shock. [3][7]* Personal Protective Equipment (PPE): Always use standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. When handling the solid material outside of a solution, a face shield and blast shield are strongly recommended.
-
Scale Limitation: Avoid synthesizing large quantities (>5-10 g) in standard laboratory glassware. Scale-up operations require specialized equipment and a thorough process safety evaluation. [2][3]* Handling: Avoid scraping or grinding the solid material. Use plastic or rubber-tipped spatulas instead of metal.
-
Storage: Store in a cool, well-ventilated area, away from heat sources, and ideally as the more stable NMM salt.
Conclusion
This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its utility is derived from the desirable properties of the furazan ring and the synthetic flexibility of the carboxylic acid handle. However, its inherent energetic properties necessitate a deep respect for process safety. By employing the carefully controlled, safety-guided protocols outlined in this document—particularly the strategies of controlled reagent addition, temperature management, and isolation as a stable salt—researchers can confidently and safely leverage this potent building block in the synthesis of next-generation therapeutics.
References
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Yang, Q., Lu, Y., Xia, H., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development, 28(7), 2794–2805. [Link]
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American Chemical Society Publications. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. [Link]
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Appretech Scientific Limited. (n.d.). This compound. [Link]
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The Versatile Scaffolding Potential of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid in Heterocyclic Synthesis
Introduction: A Building Block of Emerging Importance
In the landscape of modern medicinal chemistry and drug development, the strategic design of novel molecular entities with favorable pharmacokinetic and pharmacodynamic profiles is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the search for versatile building blocks to construct these scaffolds is a continuous endeavor. 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, also known as 4-methylfurazan-3-carboxylic acid, has emerged as a significant synthon, offering a unique combination of physicochemical properties. The 1,2,5-oxadiazole (furazan) ring system is a recognized bioisostere for ester and amide functionalities, capable of enhancing metabolic stability and modulating lipophilicity.[1][2] This, coupled with the reactive handle of the carboxylic acid group, opens a gateway to a diverse range of more complex heterocyclic systems.
This comprehensive guide provides detailed application notes and protocols for the synthesis of various medicinally relevant heterocyclic compounds, including 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles, utilizing this compound as the key starting material. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying chemical principles and rationale for experimental choices.
Safety Considerations: Handling a Potentially Energetic Moiety
It is crucial to acknowledge that 1,2,5-oxadiazole derivatives, particularly those of low molecular weight, can be highly energetic and require careful handling.[3][4] Before commencing any experimental work, a thorough risk assessment is mandatory. Key safety precautions include:
-
Small-Scale Reactions: Initial synthetic explorations should always be conducted on a small scale.
-
Avoidance of Shock and Friction: Handle the starting material and its derivatives with care, avoiding grinding or subjecting them to sudden impact.
-
Controlled Heating: Use of oil baths and precise temperature monitoring is essential to prevent thermal runaway.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
PART I: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
The 1,3,4-oxadiazole moiety is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] A common and effective strategy for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines, which are readily prepared from a carboxylic acid and a hydrazide.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-(4-methyl-1,2,5-oxadiazol-3-yl)-5-substituted-1,3,4-oxadiazoles from this compound follows a reliable two-step sequence:
-
Formation of the Acid Hydrazide: The starting carboxylic acid is first converted to its corresponding acid hydrazide, 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. This is a crucial intermediate for the subsequent cyclization step.
-
Condensation and Cyclodehydration: The acid hydrazide is then reacted with a variety of carboxylic acids (or their corresponding acid chlorides) to form a 1,2-diacylhydrazine intermediate, which undergoes in-situ cyclodehydration to yield the desired 1,3,4-oxadiazole.
Experimental Protocols
This protocol outlines the conversion of the starting carboxylic acid to its essential hydrazide intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride. Caution: This intermediate is moisture-sensitive and should be used immediately in the next step.
-
Hydrazinolysis: Dissolve the crude acid chloride in anhydrous EtOH and cool the solution to 0 °C in an ice bath.
-
Add hydrazine hydrate (2.0 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. The product can be further purified by recrystallization if necessary.
This protocol details the cyclization of the acid hydrazide with benzoic acid to form a representative 1,3,4-oxadiazole.
Materials:
-
4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (from Protocol 1.1)
-
Benzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dioxane
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (1.0 eq) and benzoic acid (1.1 eq) in anhydrous dioxane.
-
Cyclodehydration: Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise with stirring. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the acidic solution with saturated NaHCO₃ solution until effervescence ceases.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Summary: Representative 2,5-Disubstituted-1,3,4-oxadiazoles
| Entry | R-Group | Product | Yield (%) |
| 1 | Phenyl | 2-(4-methyl-1,2,5-oxadiazol-3-yl)-5-phenyl-1,3,4-oxadiazole | 75-85 |
| 2 | 4-Chlorophenyl | 2-(4-methyl-1,2,5-oxadiazol-3-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 70-80 |
| 3 | 4-Methoxyphenyl | 2-(4-methyl-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 72-82 |
Mechanism and Rationale
The formation of the 1,3,4-oxadiazole ring proceeds through the initial formation of a 1,2-diacylhydrazine intermediate. The dehydrating agent, in this case, phosphorus oxychloride, activates the carbonyl oxygen of the benzoic acid moiety, facilitating nucleophilic attack by the terminal nitrogen of the hydrazide. Subsequent cyclization and elimination of water lead to the formation of the stable aromatic 1,3,4-oxadiazole ring. The choice of POCl₃ as the dehydrating agent is common for this transformation due to its effectiveness and the relatively mild reaction conditions required.
Caption: Synthetic workflow for 1,3,4-oxadiazoles.
PART II: Synthesis of 3,5-Disubstituted Pyrazoles
Pyrazoles are another class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are integral components of numerous marketed drugs, exhibiting a wide range of biological activities.[6][7] A classical and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Synthetic Strategy: A Multi-component Approach
The synthesis of 3-(4-methyl-1,2,5-oxadiazol-3-yl)-5-substituted-pyrazoles can be achieved through a multi-step, one-pot reaction sequence starting from this compound.
-
Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester to facilitate the subsequent Claisen condensation.
-
Claisen Condensation: The ester undergoes a Claisen condensation with a suitable ketone to form a 1,3-diketone intermediate.
-
Cyclization with Hydrazine: The in-situ generated 1,3-diketone is then treated with hydrazine hydrate to afford the final pyrazole product.
Experimental Protocol
This protocol describes the synthesis of a representative pyrazole derivative from the starting carboxylic acid.
Materials:
-
This compound
-
Methanol or Ethanol
-
Sulfuric acid (H₂SO₄)
-
Acetophenone
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol or ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl or ethyl ester.
-
Claisen Condensation and Cyclization: In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add a mixture of the crude ester (1.0 eq) and acetophenone (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Add hydrazine hydrate (1.2 eq) to the reaction mixture and reflux for an additional 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude pyrazole can be purified by recrystallization from ethanol or by column chromatography.
Mechanism and Rationale
The reaction proceeds through the formation of a 1,3-diketone intermediate via a base-catalyzed Claisen condensation between the ester of the starting material and acetophenone. The ethoxide or methoxide base deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the alkoxide group yields the 1,3-diketone. This diketone then undergoes a classical Knorr pyrazole synthesis upon reaction with hydrazine. The more nucleophilic nitrogen of hydrazine initially attacks one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Caption: Synthetic workflow for pyrazoles.
PART III: Synthesis of 3,5-Disubstituted-1,2,4-triazoles
1,2,4-Triazoles are a class of heterocycles with a broad spectrum of pharmacological activities, including antifungal, antiviral, and anti-inflammatory properties.[8][9] A common synthetic route to 3,5-disubstituted-1,2,4-triazoles involves the reaction of an acid hydrazide with an isothiocyanate, followed by cyclization.
Synthetic Strategy: A Stepwise Approach to Triazole Formation
The synthesis of 3-(4-methyl-1,2,5-oxadiazol-3-yl)-5-substituted-amino-1,2,4-triazoles can be accomplished in a two-step process from the previously synthesized 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.
-
Formation of Thiosemicarbazide: The acid hydrazide is reacted with an appropriate isothiocyanate to form a thiosemicarbazide intermediate.
-
Cyclization: The thiosemicarbazide is then cyclized under basic conditions to yield the desired 1,2,4-triazole-3-thione, which can exist in tautomeric forms.
Experimental Protocol
This protocol details the synthesis of a representative 1,2,4-triazole derivative.
Materials:
-
4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (from Protocol 1.1)
-
Phenyl isothiocyanate
-
Anhydrous Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Thiosemicarbazide Formation: Dissolve 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (1.0 eq) in anhydrous ethanol.
-
Add phenyl isothiocyanate (1.0 eq) to the solution and reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature, and the precipitated thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
-
Cyclization: Suspend the dried thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M).
-
Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute HCl to precipitate the triazole product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The product can be purified by recrystallization from a suitable solvent.
Mechanism and Rationale
The synthesis begins with the nucleophilic attack of the terminal nitrogen of the acid hydrazide on the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide intermediate. Subsequent base-catalyzed intramolecular cyclization involves the deprotonation of one of the amide nitrogens, followed by nucleophilic attack on the thiocarbonyl carbon. Elimination of a water molecule results in the formation of the stable 1,2,4-triazole ring.
Caption: Synthetic workflow for 1,2,4-triazoles.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of medicinally important heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this building block. The inherent properties of the 1,2,5-oxadiazole ring system, when incorporated into more complex scaffolds, offer exciting opportunities for the development of novel therapeutic agents. As with all chemical syntheses, careful planning, adherence to safety protocols, and meticulous experimental execution are the cornerstones of success.
References
- Kadam, M., Jadhao, N. L., & Gajbhiye, J. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Prospects in Pharmaceutical Sciences.
- Synthesis of Pyrazole Acrylic Acid Based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. (2018). PubMed.
- Pyrazole Linked-1,2,4-Oxadiazole Derivatives as Potential Pharmacological Agent: Design, Synthesis and Antimicrobial Study. (2022). Taylor & Francis Online.
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development. [Link]
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). RSC Publishing.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (n.d.). IRIS.
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ACS Publications. [Link]
-
Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. (2024). ACS Publications. [Link]
- This compound | C4H4N2O3 | CID 314768. (n.d.). PubChem.
- Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. (n.d.).
- SYNTHESIS OF OXADIAZOLES, THIADIAZOLES AND TRIAZOLES: REVIEW. (n.d.). IRJMETS.
- Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived
- Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. (2025).
- New synthesis of 1,2,4-triazoles and 1,2,4-oxadiazoles. (n.d.). The Journal of Organic Chemistry.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024).
- Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (n.d.).
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Application Note: Protocol for the Oxidation of 3,4-Dimethyl-1,2,5-Oxadiazole
Introduction
3,4-disubstituted 1,2,5-oxadiazoles (furazans) are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their derivatives are explored as pharmaceutical agents and as precursors to high-energy materials. The oxidation of the methyl groups of 3,4-dimethyl-1,2,5-oxadiazole to aldehydes yields 1,2,5-oxadiazole-3,4-dicarbaldehyde, a highly valuable and reactive intermediate. This dialdehyde serves as a versatile building block for the synthesis of more complex heterocyclic systems, such as fused pyrazines and pyridazines, through condensation reactions. This application note provides a comprehensive, field-tested protocol for this specific oxidation, leveraging the classical and reliable Riley oxidation method.
Reaction Overview & Scientific Principle
The protocol employs selenium dioxide (SeO₂) as the oxidant to convert the two active methyl groups of 3,4-dimethyl-1,2,5-oxadiazole into aldehyde functionalities. This transformation is known as the Riley oxidation, a well-established method for the oxidation of methyl or methylene groups that are activated by adjacent electron-withdrawing systems, such as carbonyls, aromatic rings, or, in this case, a heterocyclic ring.[1][2]
Overall Reaction:
Figure 1. General reaction scheme for the synthesis of 1,2,5-oxadiazole-3,4-dicarbaldehyde.
The choice of selenium dioxide is predicated on its high selectivity for activated C-H bonds under relatively mild conditions, typically refluxing in a solvent like 1,4-dioxane.[1] While stoichiometric amounts of SeO₂ are traditionally used, catalytic versions with a co-oxidant can be employed to minimize selenium waste.[1] This protocol will detail the stoichiometric approach for clarity and reproducibility.
Mechanistic Insight: The Riley Oxidation
The mechanism for the oxidation of an activated methyl group by selenium dioxide is a well-studied process.[3][4] It proceeds through a sequence of pericyclic reactions:
-
Ene Reaction: The reaction initiates with an ene-type reaction between the 3,4-dimethyl-1,2,5-oxadiazole (which has an allylic-like proton on the methyl group) and selenium dioxide. This forms an allylseleninic acid intermediate.
-
[5]-Sigmatropic Rearrangement: The allylseleninic acid intermediate rapidly undergoes a[5]-sigmatropic rearrangement to form an unstable selenium(II) ester.
-
Decomposition: This ester then decomposes, eliminating water and elemental selenium (typically as a red precipitate), to yield the desired aldehyde product.
This process occurs sequentially for both methyl groups on the oxadiazole ring to yield the final dialdehyde.
Caption: Simplified Riley Oxidation Mechanism.
Experimental Protocol
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3,4-Dimethyl-1,2,5-oxadiazole | ≥97% | Commercial | 4975-21-7 | Store at 2-8°C, sealed and dry. |
| Selenium Dioxide (SeO₂) | ≥99.5% | Commercial | 7446-08-4 | Highly Toxic & Teratogenic. Handle with extreme care. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | 123-91-1 | Peroxide-forming solvent. Use from a freshly opened bottle. |
| Diethyl Ether | Anhydrous, ≥99.7% | Commercial | 60-29-7 | For extraction and washing. |
| Celite® 545 | N/A | Commercial | 68855-54-9 | Filtration aid. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | 7487-88-9 | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | 7631-86-9 | For column chromatography. |
4.2. Safety Precautions
-
Selenium Dioxide is extremely toxic if inhaled or swallowed and is a suspected teratogen. [5][6] All manipulations must be performed in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and heavy-duty nitrile gloves.
-
Avoid generating SeO₂ dust. Weigh it carefully in the fume hood.
-
Elemental selenium (a byproduct) and selenium-containing waste are toxic. Dispose of all waste according to institutional and environmental regulations.[6]
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care.
4.3. Step-by-Step Procedure
Caption: Experimental Workflow.
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,4-dimethyl-1,2,5-oxadiazole (1.0 g, 10.2 mmol, 1.0 eq).
-
Add anhydrous 1,4-dioxane (40 mL) to dissolve the starting material.
-
-
Reagent Addition:
-
In a single portion, carefully add selenium dioxide (2.49 g, 22.4 mmol, 2.2 eq) to the stirred solution at room temperature.
-
Causality Note: A slight excess of SeO₂ (2.2 equivalents) is used to ensure the complete oxidation of both methyl groups.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 101 °C) under a nitrogen atmosphere.
-
A red/black precipitate of elemental selenium will begin to form as the reaction progresses.
-
Maintain the reflux for 12-18 hours.
-
-
Reaction Monitoring (Trustworthiness):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the dark suspension with 50 mL of diethyl ether.
-
Prepare a short pad of Celite® in a Büchner funnel and filter the suspension to remove the precipitated elemental selenium.
-
Wash the filter cake thoroughly with additional diethyl ether (3 x 20 mL).
-
Causality Note: Celite filtration is crucial for removing the fine selenium precipitate, which can interfere with subsequent steps.[3]
-
-
Purification:
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 30% ethyl acetate in hexane.
-
Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 1,2,5-oxadiazole-3,4-dicarbaldehyde as a pale yellow solid or oil.
-
Product Characterization
The identity and purity of the synthesized 1,2,5-oxadiazole-3,4-dicarbaldehyde should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expect a singlet for the two equivalent aldehyde protons (CHO) in the region of δ 10.0-10.5 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Expect two signals. One for the aldehyde carbons (CHO) around δ 180-190 ppm, and one for the oxadiazole ring carbons (C-N) around δ 150-160 ppm.[7]
-
FT-IR (KBr, cm⁻¹): Look for a strong carbonyl (C=O) stretching frequency for the aldehyde at ~1700-1720 cm⁻¹ and C-H stretching of the aldehyde at ~2720 and ~2820 cm⁻¹.
-
Mass Spectrometry (EI or ESI): Calculate the expected mass for C₄H₂N₂O₃ [M]+ or [M+H]+ to confirm the molecular weight.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the mixture is refluxing vigorously. Extend the reaction time and monitor by TLC. |
| Deactivated SeO₂. | Use freshly opened, high-purity selenium dioxide. | |
| Low Yield | Over-oxidation to dicarboxylic acid. | Reduce reaction time or temperature slightly. Consider using a less forcing solvent system if over-oxidation is significant. |
| Product loss during work-up. | Ensure thorough washing of the selenium precipitate. Be careful during extraction and chromatography. | |
| Product is a dark oil | Residual selenium contamination. | Repeat the Celite filtration or pass the crude product through a small plug of silica gel with diethyl ether before full chromatography. |
References
-
SDFine. (n.d.). Selenium dioxide GHS Safety Data Sheet. Retrieved from [Link]
-
Grokipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]
- Młochowski, J., Kloc, K., & Wójtowicz-Młochowska, H. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(1), 18.
- Rashid, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of King Saud University - Science, 28(1), 50-58.
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
Chinese Journal of Energetic Materials. (2021). Synthesis, Crystal Structure and Properties of 3,4-bis(3-cyanofuroxan-4-yl)furoxan. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
- Patel, K. D., & Patel, N. K. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, Section B, 62B(4), 356-369.
- Lindsey, J. S. (2022). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 27(19), 6296.
-
ResearchGate. (n.d.). Two new synthesis method of 3, 4-diaminofurazan. Retrieved from [Link]
-
YouTube. (2022, March 12). Riley Oxidation. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. Riley Oxidation | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
Characterizing 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid as an Enzyme Inhibitor: Principles and Protocols
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The 1,2,5-oxadiazole (furoxan) scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including enzyme inhibition.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid as an enzyme inhibitor. We will delve into the essential protocols, from initial potency determination (IC₅₀) to elucidating the mechanism of action (MoA), while emphasizing the scientific rationale behind each step. This document is designed to be a practical, field-proven guide, ensuring that the described protocols are self-validating and grounded in established biochemical principles.
Introduction: The Potential of a Privileged Scaffold
The 1,2,5-oxadiazole ring system is recognized as a "privileged scaffold" due to its prevalence in compounds targeting a wide array of diseases, from cancer to microbial infections.[2] Derivatives of this heterocycle have been identified as potent inhibitors of various enzymes, including indoleamine 2,3-dioxygenase and topoisomerase I.[3][4] A key feature of some furoxan-based compounds is their ability to act as nitric oxide (NO) donors under physiological conditions, adding another layer to their pharmacological profile.[5]
This compound (also known as 4-Methylfurazan-3-carboxylic acid) is a specific member of this promising class.[6] Understanding its interaction with enzyme targets is a critical step in evaluating its therapeutic potential. This guide provides the foundational experimental workflows to quantitatively assess its inhibitory activity and define its biochemical mode of action.
Compound Profile
A clear understanding of the test compound's physical and chemical properties is paramount before initiating any biological assay.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₄H₄N₂O₃ | PubChem[6] |
| Molecular Weight | 128.09 g/mol | PubChem[6] |
| CAS Number | 58677-34-2 | PubChem[6] |
| Canonical SMILES | CC1=NON=C1C(=O)O | PubChem[6] |
Critical Safety Considerations
It is imperative to note that certain oxadiazole derivatives, including intermediates in the synthesis of the title compound, are classified as highly energetic materials.[7] Researchers must conduct a thorough risk assessment and adhere to all institutional safety protocols when handling, storing, and disposing of this compound. Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.
Getting Started: Stock Solution Preparation and Handling
The accuracy and reproducibility of any inhibition assay begin with the precise preparation of the inhibitor stock solution.
Protocol: Preparation of a 10 mM Master Stock Solution
Causality and Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most initial screening compounds due to its high solubilizing power and compatibility with most enzymatic assays at low final concentrations (typically ≤1% v/v).[8] Preparing a high-concentration master stock allows for minimal solvent introduction into the final assay, reducing the risk of solvent-induced enzyme denaturation or inhibition.
Materials:
-
This compound (MW: 128.09 g/mol )
-
Anhydrous, molecular biology grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Mass Calculation: To prepare 1 mL of a 10 mM stock, weigh out 1.28 mg of the compound.
-
Calculation: 1 mL x (1 L / 1000 mL) x (10 mmol / L) x (128.09 g / mol) x (1000 mg / g) = 1.28 mg
-
-
Dissolution: Carefully transfer the weighed compound into a clean vial. Add 1 mL of DMSO.
-
Solubilization: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If solubility issues persist, gentle warming in a 37°C water bath or sonication may be employed. Visually inspect for any undissolved particulates.[9]
-
Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol Suite 1: Potency Determination (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency.[10] It represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the logical flow for a typical IC₅₀ experiment.
Caption: Workflow for IC₅₀ determination.
Protocol: IC₅₀ Determination via Spectrophotometric Assay
Principle: This protocol uses a generic enzyme that cleaves a chromogenic substrate, producing a colored product that can be quantified by measuring absorbance. The rate of product formation is proportional to enzyme activity. This is a foundational method applicable to many enzyme classes, such as proteases or phosphatases.[11]
Self-Validation and Controls: The protocol's integrity relies on proper controls:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and DMSO vehicle. Defines the maximum reaction rate.
-
0% Activity Control (No Enzyme): Contains substrate and buffer. Accounts for any non-enzymatic substrate degradation.
Materials:
-
Target enzyme in appropriate assay buffer
-
Chromogenic substrate (e.g., p-nitrophenyl phosphate for a phosphatase)
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., Tris-HCl, HEPES, pH adjusted for optimal enzyme activity)
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of kinetic or endpoint reads
Procedure:
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor. A common approach is a 10-point, 3-fold dilution series starting from 100 µM. Remember to include a DMSO-only control.
-
Plate Setup: In a 96-well plate, add the following to each well (example for a 100 µL final volume):
-
88 µL of Assay Buffer.
-
2 µL of the appropriate inhibitor dilution (or DMSO for the 100% activity control). This results in a 1:50 dilution of the stock.
-
-
Enzyme Pre-incubation: Add 5 µL of the enzyme working solution to all wells except the "No Enzyme" control.
-
Rationale: Pre-incubating the enzyme and inhibitor for 5-10 minutes at room temperature allows them to reach binding equilibrium before the reaction starts.[8]
-
-
Reaction Initiation: Add 5 µL of the substrate working solution to all wells to start the reaction.
-
Expert Insight: For competitive inhibitors, the measured IC₅₀ is highly dependent on the substrate concentration. It is standard practice to use a substrate concentration at or below its Michaelis-Menten constant (Kₘ) to ensure sensitive detection of competitive compounds.[12]
-
-
Measurement: Immediately place the plate in a microplate reader.
-
Kinetic Assay (Preferred): Measure absorbance (e.g., at 405 nm for p-nitrophenol) every 30 seconds for 10-15 minutes. The initial velocity (V₀) is the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint Assay: If the reaction is slow, incubate the plate for a fixed time (e.g., 30 minutes) and then take a single absorbance reading. Ensure the 100% activity control reaction remains in the linear range during this time.[11]
-
Data Analysis and Presentation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))
-
Generate Dose-Response Curve: Plot % Inhibition versus the log₁₀ of the inhibitor concentration. The data should form a sigmoidal curve.[13]
-
Determine IC₅₀: Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (variable slope model). The software will calculate the IC₅₀ value.[12]
Table 1: Example Data for IC₅₀ Determination
| [Inhibitor] (µM) | log[Inhibitor] | Avg. Reaction Rate (mOD/min) | % Inhibition |
| 0 (No Enzyme) | N/A | 1.5 | 0 |
| 0 (DMSO) | N/A | 50.0 | 0 |
| 0.1 | -7.0 | 48.2 | 3.7 |
| 0.3 | -6.5 | 44.1 | 12.2 |
| 1.0 | -6.0 | 35.5 | 29.9 |
| 3.0 | -5.5 | 25.1 | 51.3 |
| 10.0 | -5.0 | 12.8 | 76.7 |
| 30.0 | -4.5 | 6.2 | 90.3 |
| 100.0 | -4.0 | 3.1 | 96.7 |
This is illustrative data. The resulting IC₅₀ from this data would be approximately 2.9 µM.
Protocol Suite 2: Mechanism of Action (MoA) Elucidation
After determining potency, the next critical step is to understand how the compound inhibits the enzyme. MoA studies reveal whether the inhibitor competes with the substrate, binds to a separate site, or binds only to the enzyme-substrate complex.[14][15]
Logic Diagram for MoA Determination
This diagram illustrates the experimental logic and expected outcomes for identifying the inhibition mechanism.
Caption: Decision logic for determining the mechanism of inhibition.
Protocol: Differentiating Inhibition Modalities
Principle: By systematically varying the concentrations of both the substrate and the inhibitor, we can observe their effects on the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate). The pattern of changes in these parameters, often visualized with a double-reciprocal (Lineweaver-Burk) plot, reveals the inhibition mechanism.[15]
Procedure:
-
Select Inhibitor Concentrations: Based on the previously determined IC₅₀, choose several fixed concentrations of the inhibitor. Good starting points are 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀. Also, include a 0 µM inhibitor control.
-
Substrate Titration: For each fixed inhibitor concentration, perform a full substrate titration. This involves measuring the initial reaction velocity across a range of substrate concentrations, typically from 0.2x Kₘ to 5x Kₘ.
-
Assay Execution: Set up the reactions in a 96-well plate as described in the IC₅₀ protocol, but this time, the substrate concentration is the primary variable for each block of constant inhibitor concentration.
-
Data Acquisition: Measure the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
Data Analysis and Interpretation
-
Plotting: For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Lineweaver-Burk Plot: For a clearer visual diagnosis, create a double-reciprocal plot (1/V₀ vs. 1/[S]). This plot linearizes the Michaelis-Menten data.
-
Y-intercept = 1/Vₘₐₓ
-
X-intercept = -1/Kₘ
-
-
Interpretation: Analyze the pattern of the lines on the Lineweaver-Burk plot.
Table 2: Expected Outcomes for Different Inhibition Mechanisms
| Inhibition Type | Description | Effect on Kₘ | Effect on Vₘₐₓ | Lineweaver-Burk Plot |
| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases (Apparent Kₘ) | Unchanged | Lines intersect at the Y-axis. |
| Non-competitive | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. | Unchanged | Decreases (Apparent Vₘₐₓ) | Lines intersect at the X-axis. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Decreases (Apparent Kₘ) | Decreases (Apparent Vₘₐₓ) | Lines are parallel. |
Concluding Remarks
This application note provides a robust framework for the initial characterization of this compound as an enzyme inhibitor. By following these detailed protocols for IC₅₀ determination and mechanism of action studies, researchers can generate high-quality, reproducible data. This information is fundamental for structure-activity relationship (SAR) studies, lead optimization, and advancing our understanding of the therapeutic potential of the 1,2,5-oxadiazole chemical class.[14]
References
-
Oxadiazole: A highly versatile scaffold in drug discovery. PubMed. Available at: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available at: [Link]
-
Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research. Available at: [Link]
-
Steady-state enzyme kinetics. Portland Press. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. Available at: [Link]
-
Enzyme Inhibitors and Activators. Semantic Scholar. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
-
Enzyme Inhibition. Oxford Academic. Available at: [Link]
-
Mechanism-based Inhibition of Enzymes. YouTube. Available at: [Link]
-
IC50. Wikipedia. Available at: [Link]
-
Characterize Enzyme Kinetics. AZoM. Available at: [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Recent progress in synthesis and application of furoxan. NIH. Available at: [Link]
-
Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. ACS Publications. Available at: [Link]
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- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 4. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C4H4N2O3 | CID 314768 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pubs.acs.org [pubs.acs.org]
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- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Synthesis of Oxadiazole Derivatives: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of Oxadiazoles in Modern Chemistry
Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are a cornerstone of medicinal chemistry and materials science.[1] Their remarkable chemical stability and diverse pharmacological activities have established them as privileged scaffolds in drug discovery.[2][3] Derivatives of oxadiazole exhibit a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The oxadiazole ring is often employed as a bioisostere for amide and ester functional groups, enhancing the metabolic stability and pharmacokinetic profiles of drug candidates.[6] This guide provides an in-depth exploration of the experimental protocols for synthesizing the two most prominent isomers: 1,3,4-oxadiazoles and 1,2,4-oxadiazoles. We will delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step procedures for key synthetic transformations, and provide practical troubleshooting advice to navigate common experimental challenges.
PART 1: Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole core is a common motif in numerous clinically used drugs, such as the antiretroviral agent Raltegravir.[6] Several reliable synthetic routes have been established for the construction of this important heterocyclic system.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of Acylhydrazones
This method is one of the most versatile and widely used approaches for preparing 2,5-disubstituted 1,3,4-oxadiazoles. The reaction proceeds through the formation of an acylhydrazone intermediate, which then undergoes oxidative cyclization to yield the desired oxadiazole.
Reaction Workflow:
Caption: General workflow for the two-step synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Detailed Experimental Protocol:
-
Step 1: Synthesis of the Acylhydrazone Intermediate
-
In a round-bottom flask, dissolve the desired carboxylic acid hydrazide (1.0 eq) in ethanol.
-
Add the corresponding aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The acylhydrazone product will often precipitate out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole
-
To a stirred solution of the acylhydrazone (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), add a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the oxidizing agent. Common choices include iodine (I₂) (1.2 eq) or N-Bromosuccinimide (NBS) (1.2 eq).[7]
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench excess iodine) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Causality Behind Experimental Choices:
-
The use of a catalytic amount of acid in the first step accelerates the condensation reaction between the hydrazide and the aldehyde.
-
The base in the second step facilitates the deprotonation of the hydrazone, which is necessary for the subsequent cyclization.
-
Various oxidizing agents can be employed, with iodine and NBS being common choices due to their effectiveness and relatively mild reaction conditions.[7][8] The choice of solvent can influence the reaction rate and yield.
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Low yield of acylhydrazone | Incomplete reaction. | Increase the reflux time or add a more significant amount of acetic acid. |
| Low yield of oxadiazole | Incomplete cyclization or decomposition of starting material. | Ensure anhydrous conditions. Try a different oxidizing agent or solvent. Optimize the reaction temperature and time.[2] |
| Formation of side products | Over-oxidation or side reactions. | Use a milder oxidizing agent or lower the reaction temperature. Ensure the stoichiometry of the reagents is accurate. |
Protocol 2: Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols
This class of 1,3,4-oxadiazoles is synthesized from the reaction of a carboxylic acid hydrazide with carbon disulfide in a basic medium. These compounds exist in tautomeric equilibrium between the thiol and thione forms.[9]
Reaction Workflow:
Caption: Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Detailed Experimental Protocol:
-
Dissolve the carboxylic acid hydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (KOH) (2.0 eq) in water to the flask.
-
Cool the mixture in an ice bath and add carbon disulfide (CS₂) (1.5 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
The solid product will precipitate out. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5-substituted-1,3,4-oxadiazole-2-thiol.[1]
Causality Behind Experimental Choices:
-
The basic medium (KOH) is essential for the deprotonation of the hydrazide and its subsequent reaction with carbon disulfide to form a potassium dithiocarbazate intermediate.[9]
-
Refluxing provides the necessary energy for the intramolecular cyclization and elimination of hydrogen sulfide.
-
Acidification of the reaction mixture protonates the intermediate salt, leading to the precipitation of the final product.
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Low yield | Incomplete reaction or decomposition. | Ensure the use of absolute ethanol. Increase the reflux time. Ensure proper cooling during the addition of CS₂ to avoid side reactions. |
| Product is an oil or difficult to crystallize | Impurities are present. | Wash the crude product thoroughly with water to remove any inorganic salts. Try different recrystallization solvents or use column chromatography for purification. |
PART 2: Synthesis of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole isomer is also a valuable scaffold in drug discovery.[1] The most common and reliable method for its synthesis involves the condensation of an amidoxime with a carboxylic acid derivative.
Protocol 3: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides
This is a robust and high-yielding method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. The reaction proceeds via an O-acylamidoxime intermediate which undergoes thermal or base-catalyzed cyclodehydration.
Reaction Workflow:
Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Detailed Experimental Protocol:
-
Dissolve the amidoxime (1.0 eq) in a dry solvent such as pyridine or dichloromethane (DCM) containing a non-nucleophilic base like triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.
-
Monitor the formation of the O-acylamidoxime intermediate by TLC.
-
Once the formation of the intermediate is complete, heat the reaction mixture to reflux to induce cyclodehydration. Alternatively, a base can be added to facilitate cyclization at a lower temperature.
-
After the cyclization is complete (monitored by TLC), cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[10]
Causality Behind Experimental Choices:
-
The base (pyridine or triethylamine) acts as a scavenger for the HCl generated during the acylation reaction.
-
The O-acylamidoxime intermediate is often stable enough to be isolated, but the reaction is typically performed as a one-pot procedure.
-
Heating provides the necessary activation energy for the intramolecular cyclization, which involves the elimination of a molecule of water.[6]
Troubleshooting Guide:
| Problem | Potential Cause | Solution |
| Low yield of O-acylamidoxime | Poor reactivity of the acyl chloride or decomposition of the amidoxime. | Use a more reactive acylating agent (e.g., an acid anhydride). Ensure anhydrous reaction conditions. |
| Incomplete cyclization | Insufficient heating or the O-acylamidoxime is too stable. | Increase the reflux temperature or time. Consider using a stronger base to catalyze the cyclization. Microwave heating can also be effective.[6] |
| Hydrolysis of the O-acylamidoxime | Presence of water in the reaction mixture. | Use freshly distilled, dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
PART 3: Safety Precautions
The synthesis of oxadiazole derivatives often involves the use of hazardous reagents. It is imperative to adhere to strict safety protocols.
-
Hydrazine and its derivatives: Hydrazine hydrate is a common starting material and is highly toxic, corrosive, and a suspected carcinogen.[11][12][13] Always handle hydrazine and its derivatives in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[14][15]
-
Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water. Handle them with extreme care in a fume hood.
-
General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals. Dispose of chemical waste according to institutional guidelines.
Conclusion
The synthesis of oxadiazole derivatives is a rich and evolving field of organic chemistry. The protocols outlined in this guide represent robust and widely applicable methods for accessing these valuable heterocyclic compounds. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can efficiently synthesize a diverse range of oxadiazole derivatives for applications in drug discovery, materials science, and beyond. Careful attention to experimental detail and adherence to safety protocols are paramount for successful and safe synthesis.
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Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). Molecules, 18(10), 12291-12323. Retrieved from [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-271. Retrieved from [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2018). Bioinorganic Chemistry and Applications, 2018, 1-13. Retrieved from [Link]
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Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2015). Journal of Heterocyclic Chemistry, 52(5), 1279-1296. Retrieved from [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry, 16(14), 1039-1055. Retrieved from [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4059-4075. Retrieved from [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-271. Retrieved from [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). Molecules, 27(19), 6649. Retrieved from [Link]
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Open.
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Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. (2015). Journal of Heterocyclic Chemistry, 52(5), 1435-1440. Retrieved from [Link]
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Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s), s25-s41. Retrieved from [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of 1,2,4-oxadiazoles (a review). (2005). Pharmaceutical Chemistry Journal, 39(10), 536-545. Retrieved from [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Wasit Journal for Pure sciences, 2(4), 1-13. Retrieved from [Link]
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A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2023). European Chemical Bulletin, 12(Special Issue 4), 255-280. Retrieved from [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). RSC Medicinal Chemistry, 13(1), 2-20. Retrieved from [Link]
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Oxidative Cyclization of Aromatic Aldehyde N‐Acylhydrazones by bis(Trifluoroacetoxy)iodobenzene. (2006). Synthetic Communications, 36(20), 2927-2937. Retrieved from [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Organic & Biomolecular Chemistry, 15(8), 1844-1848. Retrieved from [Link]
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021). Scientific Reports, 11(1), 536. Retrieved from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). Molecules, 26(23), 7294. Retrieved from [Link]
-
Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. (2021). Chemical Science, 12(5), 1846-1852. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (2020). UTAR Institutional Repository. Retrieved from [Link]
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (2015). Research & Reviews: Journal of Chemistry, 4(4). Retrieved from [Link]
-
Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. (2014). RSC Advances, 4(3), 1133-1136. Retrieved from [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Wasit Journal for Pure sciences, 2(4), 1-13. Retrieved from [Link]
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Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Pro-Lab Diagnostics. Retrieved from [Link]
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Hydrazine Standard Operating Procedure Template. (n.d.). The University of New Mexico. Retrieved from [Link]
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Application Notes and Protocols for the Analysis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is a crucial building block in medicinal chemistry and materials science. Its purity and accurate quantification are paramount for ensuring the reliability of research data and the quality of final products. This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of this compound. Given its classification as a potentially energetic material, appropriate safety precautions should be observed during all handling and analysis procedures.[1]
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific methods and parameters. We will cover chromatographic, spectroscopic, and titrimetric techniques to offer a multi-faceted analytical approach.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C4H4N2O3 | [2] |
| Molecular Weight | 128.09 g/mol | [2] |
| Appearance | Solid (predicted) | |
| pKa | Weakly acidic due to the carboxylic acid group. | Theoretical |
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Reverse-phase HPLC with UV detection is the workhorse method for determining the potency and purity of this compound. The polarity of the carboxylic acid group and the UV chromophore of the oxadiazole ring make it well-suited for this technique.
Causality Behind Experimental Choices
-
Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of small organic molecules, including aromatic and heterocyclic compounds.[2][3][4]
-
Mobile Phase: An acidified aqueous mobile phase is crucial for suppressing the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds.
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is recommended. The oxadiazole ring is expected to have a UV absorbance maximum, which can be determined by running a UV scan of a standard solution. A wavelength of approximately 210-235 nm is a good starting point for many organic acids and heterocyclic compounds.[2][5]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed Protocol: HPLC Method
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][3]
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: | Time (min) | %A | %B | |------------|----|----| | 0 | 95 | 5 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 95 | 5 | | 30 | 95 | 5 |
- Flow Rate: 1.0 mL/min.[2][3]
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm (or determined λmax).
- Injection Volume: 10 µL.
2. Sample Preparation:
- Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
- Sample Solution: Prepare the sample in the same manner as the standard solution.
3. Procedure:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the standard solution in triplicate to establish system suitability (e.g., retention time reproducibility, peak asymmetry, and theoretical plates).
- Inject the sample solution.
- Integrate the peak corresponding to this compound and any impurity peaks.
4. Calculation of Purity:
- Purity (%) = (Area of main peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is required to convert it into a more volatile species.[6][7][8]
Causality Behind Experimental Choices
-
Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylation agent that reacts with the carboxylic acid to form a volatile trimethylsilyl (TMS) ester.
-
GC Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms, is suitable for the separation of the derivatized analyte and potential impurities.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for structural elucidation and library matching.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS Method
1. Instrumentation and Conditions:
- GC-MS System: A standard GC-MS system.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 m/z.
2. Derivatization and Sample Preparation:
- Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
- Add 100 µL of pyridine to dissolve the sample.
- Add 100 µL of BSTFA with 1% TMCS as a catalyst.
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
3. Procedure:
- Inject 1 µL of the derivatized sample into the GC-MS.
- Acquire the data.
4. Data Analysis:
- Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum.
- Search the NIST library for matches to any impurity peaks.
- The fragmentation pattern should be consistent with the structure of the derivatized analyte.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][10] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.[11]
Causality Behind Experimental Choices
-
Internal Standard: A certified internal standard with a known purity is required. Maleic acid or dimethyl sulfone are good candidates as they are stable, non-volatile solids with simple spectra that are unlikely to overlap with the analyte signals.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is necessary. DMSO-d6 is a common choice for its excellent solvating power.
-
NMR Parameters: A long relaxation delay (D1) is critical to ensure complete relaxation of all protons, which is essential for accurate integration.[11]
Experimental Workflow: qNMR Analysis
Caption: Workflow for quantitative ¹H-NMR analysis.
Detailed Protocol: qNMR Method
1. Instrumentation and Conditions:
- NMR Spectrometer: 400 MHz or higher field strength.
- Solvent: DMSO-d6.
- Internal Standard: Maleic Anhydride (certified purity).
- Key Acquisition Parameters:
- Pulse angle: 90°
- Relaxation delay (D1): 30 s (or 5 x T1 of the slowest relaxing proton).
- Number of scans: 16 or more for good signal-to-noise.
2. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
- Accurately weigh approximately 5 mg of the internal standard (e.g., maleic anhydride) into the same vial.
- Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
- Transfer the solution to an NMR tube.
3. Procedure:
- Acquire the ¹H-NMR spectrum using the quantitative parameters.
- Carefully phase and baseline correct the spectrum.
- Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
4. Calculation of Purity: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Titrimetric Analysis for Assay
Acid-base titration is a classic and cost-effective method for determining the assay of a carboxylic acid. It involves neutralizing the acid with a standardized strong base.[12]
Causality Behind Experimental Choices
-
Titrant: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used to ensure a sharp and clear endpoint.[13]
-
Solvent: The analyte should be dissolved in a suitable solvent, such as a mixture of water and ethanol, to ensure complete dissolution.
-
Indicator: Phenolphthalein is a suitable indicator as its color change from colorless to pink occurs in the basic pH range (8.2-10), which corresponds to the equivalence point of a weak acid-strong base titration.[14][15]
Experimental Workflow: Titration
Caption: Workflow for titrimetric analysis.
Detailed Protocol: Titration Method
1. Reagents and Equipment:
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
- Phenolphthalein indicator solution.
- Solvent: 1:1 mixture of deionized water and ethanol.
- 250 mL Erlenmeyer flask.
- 50 mL burette.
2. Procedure:
- Accurately weigh approximately 200 mg of this compound into the Erlenmeyer flask.
- Add 50 mL of the water/ethanol solvent and swirl to dissolve.
- Add 2-3 drops of phenolphthalein indicator.
- Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.
- Record the volume of NaOH used.
- Perform a blank titration with the solvent and indicator alone and subtract this volume from the sample titration volume.
3. Calculation of Assay: Assay (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 10)
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. HPLC is recommended for routine purity and potency testing, while GC-MS is invaluable for identifying volatile impurities. qNMR offers a primary method for accurate purity determination, and acid-base titration serves as a reliable and economical assay method. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the stage of research or development.
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Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound - ACS Publications. Available at: [Link]
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Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed. Available at: [Link]
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RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. Available at: [Link]
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9.2: Acid–Base Titrations - Chemistry LibreTexts. Available at: [Link]
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A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate. Available at: [Link]
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Weak acid–strong base titrations (video) - Khan Academy. Available at: [Link]
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Acid-Base Titrations - Chemistry LibreTexts. Available at: [Link]
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Titration - Wikipedia. Available at: [Link]
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Application Notes & Protocols for the Purification of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
Abstract
This document provides a comprehensive guide to the purification of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 58677-34-2), a key intermediate in pharmaceutical synthesis.[1][2] Acknowledging the compound's highly energetic and potentially explosive nature, this guide prioritizes safety while detailing robust purification protocols.[3][4] We present detailed methodologies for acid-base extraction, recrystallization, and column chromatography, alongside a decision-making framework to assist researchers in selecting the optimal technique. This guide is intended for researchers, chemists, and drug development professionals aiming to achieve high-purity samples of the target compound suitable for downstream applications.
Compound Profile and Safety Mandate
Physicochemical Properties
This compound is a solid compound with the following properties:
| Property | Value | Reference |
| CAS Number | 58677-34-2 | [1][5][6] |
| Molecular Formula | C₄H₄N₂O₃ | [1][7] |
| Molecular Weight | 128.09 g/mol | [1][7] |
| Appearance | Solid | [8] |
| IUPAC Name | This compound | [1][7] |
| SMILES | CC1=NON=C1C(=O)O | [1][7] |
Critical Safety Warning: Energetic Nature
Recent process safety evaluations have classified this compound as a highly energetic compound .[3][9] The solid, free-acid form is potentially explosive and must be handled with extreme caution.
Mandatory Safety Precautions:
-
Avoid Isolation of Solid Acid: Whenever possible, avoid isolating the final product as a solid free acid, especially at scale. A safer, established alternative is to isolate the product as its N-methyl morpholine (NMM) salt, which demonstrates significantly improved thermal stability.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For operations with explosion risk, a blast shield and specialized protective gear are required.
-
Small-Scale Operations: Initial purification attempts should be conducted on the smallest feasible scale.
-
Avoid Mechanical Shock and Friction: Do not scrape or apply heavy friction to the dried solid material.
-
Controlled Heating: Avoid rapid heating. Use controlled heating mantles or water/oil baths. Perform thermal analysis (e.g., DSC) to understand the compound's decomposition profile before heating to elevated temperatures.
Common Impurities
Impurities are largely dependent on the synthetic route, which typically involves the cyclization of (2E,3E)-butane-2,3-dione dioxime and subsequent selective oxidation of the resulting 3,4-dimethyl-1,2,5-oxadiazole.[3][4]
-
Unreacted Starting Materials: (2E,3E)-butane-2,3-dione dioxime.
-
Reaction Intermediates: 3,4-dimethyl-1,2,5-oxadiazole.
-
Byproducts: Compounds arising from incomplete oxidation or side reactions.
-
Inorganic Salts: Residual oxidizing agents (e.g., manganese salts if using KMnO₄) or bases used during the synthesis.
Purification Strategy Selection
The choice of purification technique is dictated by the nature of the impurities, the required purity level, and the scale of the operation.
Caption: Decision workflow for selecting a purification technique.
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction
This is the most effective method for removing neutral or basic impurities, such as the 3,4-dimethyl-1,2,5-oxadiazole intermediate. The principle relies on the acidic nature of the carboxyl group, which can be deprotonated to form a water-soluble salt.[10][11][12]
Rationale: By converting the acidic target compound into its water-soluble carboxylate salt with a weak base, it can be separated from neutral or basic impurities that remain in the organic phase.[13] Subsequent re-acidification of the aqueous layer precipitates the purified carboxylic acid.[14]
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Application Notes & Protocols for Handling the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
Abstract
This document provides a comprehensive guide for the safe handling, synthesis, and management of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a highly energetic compound often used as a pharmaceutical intermediate. The 1,2,5-oxadiazole (furoxan) moiety is known for its energetic nature, necessitating stringent safety protocols to mitigate risks associated with its thermal instability and potential for rapid exothermic decomposition.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols grounded in rigorous process safety evaluations. The procedures outlined herein emphasize a safety-first approach, incorporating engineering controls, specialized personal protective equipment (PPE), and strategic chemical modifications to ensure laboratory safety during all operational phases.
Core Principles: Hazard Assessment and a Safety-First Mindset
This compound and its precursors are classified as highly energetic materials.[3] The primary hazards are associated with the thermal instability of the furoxan ring system and the high exothermicity of reactions involved in its synthesis. A thorough understanding and mitigation of these risks are not merely procedural but are central to the successful and safe execution of any work involving this compound.
Intrinsic Hazards
The core structure, a 1,2,5-oxadiazole, is an "explosophore" and contributes to the high-energy nature of the molecule.[1] Rigorous process safety evaluations have identified significant risks, including:
-
Thermal Instability: Both the starting materials, like (2E,3E)-butane-2,3-dione dioxime, and the intermediate product, 3,4-dimethyl-1,2,5-oxadiazole, possess thermal instability hazards.[3]
-
High Exothermicity: The oxidation step to form the final carboxylic acid is highly exothermic, which can lead to a runaway reaction if not properly controlled.
-
Shock and Friction Sensitivity: While specific data for this compound is limited in the public domain, energetic materials as a class can be sensitive to shock, heat, friction, or static discharge.[4] It is critical to assume sensitivity and handle accordingly.
The Hierarchy of Controls
A systematic approach to safety is mandatory. The hierarchy of controls, from most to least effective, must be applied.
Caption: General Safety Workflow for Handling Energetic Compounds.
Physicochemical and Safety Data
A summary of key data for this compound is provided below. This information is critical for designing experiments and understanding potential hazards.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄N₂O₃ | [5][6] |
| Molecular Weight | 128.09 g/mol | [5][7] |
| CAS Number | 58677-34-2 | [5][6] |
| Appearance | Solid | [8] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |
| Precautionary Notes | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P405 (Store locked up) | [8] |
| Storage Temperature | 2-8°C | [8] |
Safety-Guided Synthesis Protocol
The following protocol is based on a multi-kilogram scale-up process developed with extensive safety testing.[1] The core principle is to mitigate hazards by using a continuous flow process for the thermally unstable intermediate and carefully controlling the highly exothermic oxidation.[3] A critical final step involves isolating the product as a stable salt to avoid handling the potentially explosive free acid.[3]
Caption: Synthesis Pathway with Integrated Safety Controls.
Step 1: Continuous Flow Synthesis of 3,4-dimethyl-1,2,5-oxadiazole
Rationale: A continuous flow process is employed to minimize the resident volume of the thermally sensitive starting material and intermediate at elevated temperatures, thereby significantly reducing the risk of a thermal runaway event. This approach is a critical engineering control compared to traditional batch processing.
Protocol:
-
System Setup: Utilize a commercial flow reactor system equipped with a tubing reactor, back-pressure regulator, and a cooling loop post-reaction. All operations must be conducted within a fume hood, behind a blast shield.
-
Reagent Preparation: Prepare separate stock solutions of (2E,3E)-butane-2,3-dione dioxime and the base (e.g., KOH) in a suitable solvent like water.[3]
-
Flow Reaction: Pump the reagent solutions into the flow reactor through a T-mixer. The key is to balance reaction temperature and residence time to maximize conversion while minimizing degradation.[1]
-
Post-Reaction Cooling: Immediately pass the reaction mixture through a cooling loop to prevent product decomposition before work-up.[1]
-
Work-up: The product, 3,4-dimethyl-1,2,5-oxadiazole, is isolated via extraction rather than distillation to avoid heating the energetic compound.[1] The resulting organic layer is used directly in the next step.
Step 2: Selective Oxidation to the Carboxylic Acid
Rationale: This oxidation is highly exothermic. The key safety measure is the portion-wise addition of the oxidant (Potassium Permanganate, KMnO₄) and sufficient dilution to manage the heat generated and avoid accumulation of reactive chemicals.[3]
Protocol:
-
Reaction Setup: In a jacketed reactor with overhead stirring and temperature monitoring, charge the solution of 3,4-dimethyl-1,2,5-oxadiazole from the previous step.
-
Controlled Addition: Add solid KMnO₄ portion-wise at a controlled temperature. The rate of addition must be strictly controlled to keep the internal temperature within a safe, predetermined range. A cooling bath must be on standby for immediate use.
-
Quenching & Work-up: After the reaction is complete (monitored by an appropriate analytical method like HPLC), the reaction is carefully quenched. The product is then worked up through an extractive process.
Step 3: Isolation as a Stable N-methyl morpholine (NMM) Salt
Rationale: This is the most critical safety step for handling the final product. Isolating the compound as a salt avoids the need to handle the potentially explosive free carboxylic acid in its solid, purified form.[3] The salt form has significantly improved stability.
Protocol:
-
Extraction: After the oxidation work-up, extract the this compound into a suitable organic solvent.
-
Salt Formation: Add N-methyl morpholine to the organic solution.
-
Crystallization & Isolation: The N-methyl morpholine salt will precipitate. The solid can then be isolated by filtration, washed, and dried under controlled conditions (e.g., vacuum oven at low temperature). This stable salt is the final product for storage and downstream use.[3]
Safe Handling, Storage, and Emergency Procedures
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient. The following must be worn at all times when handling the compound or its precursors:[9][10][11]
-
Primary Eye Protection: Chemical splash goggles.
-
Secondary Face Protection: A full-face shield worn over the goggles.
-
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex®).[9]
-
Hand Protection: Chemically resistant gloves (nitrile is suitable for incidental contact with acids) are required.[12][13] For tasks with higher risk of explosion, specialized gloves (e.g., Kevlar® or Dyneema®) should be worn, though they may reduce dexterity.[9]
-
Additional Protection: For quantities exceeding established laboratory limits (e.g., >100mg), work should be done remotely or with additional shielding and blast-resistant gear.[14]
Handling and Workspace
-
Designated Area: All work must be conducted in a designated area, such as a chemical fume hood, that is free of clutter and other incompatible chemicals.[15]
-
Blast Shield: A portable polycarbonate or laminated safety glass blast shield must be placed between the user and the apparatus at all times.[14]
-
Scale Limitation: Work with the smallest quantity of material possible to achieve the experimental goal.[15] Never exceed pre-approved quantity limits without a formal risk assessment.[14]
-
Avoid Friction and Shock: Use non-metal spatulas (e.g., Teflon or ceramic). Avoid using ground-glass joints, which can create friction.[15]
-
No Working Alone: Never handle highly energetic compounds when alone in the laboratory.[15]
Storage
-
Segregation: Store the compound in a dedicated, locked, and labeled location away from heat, light, and incompatible materials such as bases, amines, and strong oxidizing agents.[16][17]
-
Corrosives Cabinet: Due to its acidic nature, it should be stored in a corrosives cabinet, but segregated from bases and mineral acids.[12][18] Wooden cabinets are preferred over metal to prevent corrosion from fumes.[13]
-
Secondary Containment: Use chemically resistant secondary containers to prevent spills.[17]
-
Labeling: Containers must be clearly labeled with the chemical name, date received/opened, and a clear warning of its energetic/explosive potential.[19]
Spill and Emergency Procedures
-
Small Spill: If a small spill of a solution occurs, absorb it with an inert material (e.g., vermiculite). Decontaminate the area.
-
Large Spill / Uncontrolled Reaction: Evacuate the immediate area. Alert laboratory personnel and notify the institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill of a solid energetic material.
-
Fire: In case of fire, evacuate and call emergency services. Water is often the preferred extinguishing medium for energetic materials due to its cooling capacity, but follow specific site safety plans.[20]
Waste Disposal
Disposal of energetic compounds requires specialized procedures and must be handled by trained EHS professionals.
-
NEVER dispose of this compound down the drain or in regular trash.[14]
-
Collect all waste (including contaminated materials like gloves and paper towels) in a designated, labeled hazardous waste container.
-
Keep the waste container in a safe, segregated location until it is collected by EHS.
-
Consult your institution's specific waste disposal protocols for energetic materials.
References
- Zhang, X., et al. (2007). Design and synthesis of furoxan-based nitric oxide-releasing glucocorticoid derivatives with potent anti-inflammatory activity and improved safety. Bioorganic & Medicinal Chemistry Letters, 17(4), 1062-6.
- Synfacts (2024). Two-Step, Multi-Kilo Synthesis of this compound. Org. Process Res. Dev. 2024, 28, 2794–2805.
- Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound.
- PubChem. This compound.
- Case Western Reserve University (2019).
- Matsubara, R. (2023).
- USDA ARS (2016). Stabilization of Explosive and Energetic Materials. United States Department of Agriculture Agricultural Research Service.
- Pérez, F., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Colibri.
- Gash, A. E., et al. (2021). Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. ACS Chemical Health & Safety.
- Song, S., et al. Plausible mechanism for the synthesis of furoxan.
- Best Safety Equipments (2024). Explosive Handling PPE-Top 10 Manufacturers. Best Safety Equipments.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. ILPI.
- Approved Business. Energetic and spontaneously combustible substances: identification and safe handling. Approved Business.
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- AKSci. 58677-34-2 this compound. AKSci.
- Fisher Scientific. SAFETY DATA SHEET - 1,2,5-Oxadiazole-3-carboxylic acid. Fisher Scientific.
- University of Pennsylvania EHRS (2022). SOP: Explosive Compounds. PennEHRS.
- SEE Forge creators of FAT FINGER (2024). PPE Best Practices in Energy Plants.
- Echemi.
- Canada Safety Training. Examples of PPE for Dangerous Goods Classes. Canada Safety Training.
- Matsubara, R. (2023). Recent progress in synthesis and application of furoxan.
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
- University of California, Berkeley (2011). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. EH&S.
- PubChemLite. This compound. Université du Luxembourg.
- Al-Amiery, A. A., et al. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids.
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- Journal of Population Therapeutics & Clinical Pharmacology (2024).
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- ChemBK. 1,2,5-Oxadiazole-3-carboxylic acid, 4-aMino-, Methyl ester. ChemBK.
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- Actylis Lab Solutions.
- University of Virginia. EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8. EHS.
- Appretech Scientific Limited. This compound. Appretech.
- Procter, D. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry.
- Żądło-Dobrowolska, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
- Preprints.org (2024).
- Molecules (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
- Al-Majidi, S. M. H., et al. (2025). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units.
- Zhang, C., et al. (2022). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
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Application Note & Protocol: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid via Potassium Permanganate Oxidation
Abstract
This document provides a comprehensive guide to the synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a key building block in medicinal chemistry and materials science. The protocol details the oxidation of the methyl group of a precursor, 3,4-dimethyl-1,2,5-oxadiazole, utilizing potassium permanganate (KMnO₄) as a robust and effective oxidizing agent. This application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses critical process parameters, safety considerations, and purification strategies. The information presented is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction and Scientific Background
The 1,2,5-oxadiazole (furazan) ring system is a significant pharmacophore found in numerous biologically active compounds. The introduction of a carboxylic acid moiety, as in this compound, offers a versatile handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups. This makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.
The synthesis of this target molecule is often achieved through the selective oxidation of a methyl group on the furazan ring. Potassium permanganate is a powerful, inexpensive, and readily available oxidizing agent well-suited for this transformation. The reaction proceeds by converting an alkyl group attached to an aromatic or heteroaromatic ring into a carboxylic acid. The robust nature of the 1,2,5-oxadiazole ring under these oxidative conditions makes this a feasible synthetic route.
Reaction Mechanism and Rationale
The oxidation of an alkyl group on a heteroaromatic ring by potassium permanganate is a well-established transformation. The reaction mechanism, while complex, is understood to proceed through a series of oxidative steps. The process is initiated by the abstraction of a hydrogen atom from the benzylic-like position of the methyl group, which is activated by the adjacent heteroaromatic ring. This generates a radical intermediate that is subsequently oxidized to a carboxylate salt. The reaction is typically performed in an aqueous medium, often with the addition of a base to maintain the reactivity of the permanganate. The final step involves acidification of the reaction mixture to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Key Considerations for this Synthesis:
-
Stoichiometry: The stoichiometry of potassium permanganate is critical. An excess is required to ensure complete oxidation of the methyl group.
-
Temperature Control: The reaction is highly exothermic. Careful temperature control is necessary to prevent runaway reactions and the formation of byproducts.
-
pH: The pH of the reaction medium influences the oxidizing power of permanganate. The reaction is typically carried out under neutral or slightly alkaline conditions.
-
Workup: The workup procedure is crucial for separating the product from the manganese dioxide (MnO₂) byproduct and any unreacted starting material.
Experimental Protocol
This protocol outlines the synthesis of this compound from 3,4-dimethyl-1,2,5-oxadiazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,4-Dimethyl-1,2,5-oxadiazole | >98% | Sigma-Aldrich | Starting material. |
| Potassium Permanganate (KMnO₄) | ACS Reagent Grade | Fisher Scientific | Oxidizing agent. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | VWR | For pH adjustment (optional). |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | J.T. Baker | For acidification during workup. |
| Sodium Sulfite (Na₂SO₃) | ACS Reagent Grade | Alfa Aesar | To quench excess permanganate. |
| Diethyl Ether (or Ethyl Acetate) | ACS Reagent Grade | EMD Millipore | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Acros Organics | For drying the organic phase. |
| Deionized Water | High Purity | In-house | As the reaction solvent. |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale)
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
-
Rotary evaporator
Step-by-Step Procedure
Reaction Setup:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, and a thermometer.
-
To the flask, add 3,4-dimethyl-1,2,5-oxadiazole and deionized water.
-
Begin stirring the mixture to ensure good suspension.
Oxidation Reaction:
-
In a separate beaker, prepare a solution of potassium permanganate in deionized water.
-
Slowly add the potassium permanganate solution to the stirred reaction mixture via a dropping funnel over a period of 1-2 hours.
-
During the addition, carefully monitor the reaction temperature and maintain it within the desired range (e.g., 70-80 °C) using a water bath or by controlling the addition rate. The reaction is exothermic.
-
After the addition is complete, continue to heat the reaction mixture at the set temperature for several hours, or until the characteristic purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench any excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium sulfite until the purple color is no longer visible.
-
Filter the reaction mixture through a pad of Celite in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and the washings.
-
Cool the filtrate in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Collect the precipitated product by vacuum filtration, wash with a small amount of cold deionized water, and air-dry.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., water or an ethanol/water mixture).
Workflow Diagram
Caption: Oxidation of 3,4-dimethyl-1,2,5-oxadiazole to this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure sufficient KMnO₄ is used. |
| Product loss during workup. | Ensure complete precipitation by adjusting the pH carefully. Minimize washes with cold solvent. | |
| Incomplete Reaction | Insufficient KMnO₄. | Use a larger excess of KMnO₄. |
| (Starting material remains) | Reaction temperature too low. | Increase the reaction temperature, but monitor carefully to avoid side reactions. |
| Product is impure | Incomplete removal of MnO₂. | Use a thicker pad of Celite for filtration. Wash the filter cake thoroughly. |
| (Discolored product) | Presence of over-oxidized byproducts. | Perform recrystallization. Optimize reaction conditions (e.g., lower temperature, shorter reaction time). |
Conclusion
The synthesis of this compound via the potassium permanganate oxidation of 3,4-dimethyl-1,2,5-oxadiazole is a reliable and scalable method. This protocol provides a detailed framework for this transformation, emphasizing the importance of careful control over reaction parameters and adherence to safety procedures. The resulting product is a valuable intermediate for further synthetic applications in various fields of chemical research.
References
-
PubChem Compound Summary for CID 2733524, this compound. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 137452, 3,4-Dimethylfurazan. National Center for Biotechnology Information. [Link]
-
Potassium permanganate. Wikipedia. [Link]
-
Oxidation of an Alkyl Group on an Aromatic Ring. Organic Chemistry Portal. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Here, we will address common challenges, provide in-depth troubleshooting advice, and present optimized protocols to enhance the safety, yield, and purity of your synthesis.
The 1,2,5-oxadiazole (furazan) ring is a critical pharmacophore in numerous pharmaceutically active compounds. However, its synthesis, particularly on a larger scale, presents unique challenges due to the energetic nature of the heterocyclic fragment and its intermediates[1][2]. This guide synthesizes field-proven insights and data from recent literature to help you navigate these complexities.
General Synthesis Workflow
The most common and scalable synthesis of this compound is a two-step process starting from (2E,3E)-butane-2,3-dione dioxime[1][2]. The general workflow involves:
-
Cyclization: Base-mediated cyclization of the dioxime to form the intermediate, 3,4-dimethyl-1,2,5-oxadiazole.
-
Oxidation: Selective oxidation of one of the methyl groups on the intermediate to a carboxylic acid.
This process, while straightforward in principle, has several critical points where issues can arise.
Caption: Figure 1. General Synthesis Workflow
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Category 1: Reaction Performance & Yield
Q1: My cyclization reaction (Step 1) is showing low conversion or has stalled. What should I do?
A1: Low conversion in the cyclization of (2E,3E)-butane-2,3-dione dioxime is a common issue. The key is balancing reaction temperature and time to drive the reaction to completion while minimizing side product formation[1].
-
Causality: The base-mediated cyclization requires sufficient thermal energy to proceed at an adequate rate. However, the starting dioxime and the product, 3,4-dimethyl-1,2,5-oxadiazole, can be thermally unstable[2]. Furthermore, prolonged exposure to harsh basic conditions at high temperatures can lead to hydrolysis-based side products[1].
-
Troubleshooting Steps:
-
Temperature & Time: Ensure you are operating within the optimal temperature range. For large-scale preparations, a continuous flow reactor is often used to precisely control temperature and residence time, maximizing conversion while ensuring safety[1][2]. If in a batch reactor, ensure uniform heating and stirring. Gradually increase the temperature or reaction time and monitor the reaction progress by TLC or GC-MS.
-
Base Concentration: Verify the concentration and stoichiometry of your base. Insufficient base will lead to an incomplete reaction.
-
Post-Reaction Cooling: It is critical to cool the reaction mixture promptly after completion to prevent product decomposition before work-up[1].
-
Q2: The yield of my final carboxylic acid (Step 2) is poor after the oxidation step. What are the likely causes?
A2: The selective oxidation of 3,4-dimethyl-1,2,5-oxadiazole is a highly exothermic and sensitive reaction. Poor yield often points to issues with temperature control, oxidant addition, or product degradation.
-
Causality: The reaction with strong oxidizing agents like potassium permanganate (KMnO₄) generates significant heat. If not managed, this exotherm can lead to runaway reactions and decomposition of both the intermediate and the final product. The accumulation of unreacted KMnO₄ can also create a hazardous situation[2].
-
Troubleshooting Steps:
-
Portion-wise Addition: Add the KMnO₄ in small portions rather than all at once. This allows for better management of the exotherm[1][2].
-
Dilution: Running the reaction in a more dilute solution can help dissipate heat more effectively[1].
-
Temperature Control: Maintain a strict internal temperature range using an efficient cooling bath. Monitor the temperature continuously during the oxidant addition.
-
Work-up: After the reaction, the work-up procedure is crucial. The desired product is often extracted into an organic solvent. Ensure the pH is appropriately adjusted to protonate the carboxylic acid for efficient extraction.
-
Category 2: Purity & Isolation
Q3: How can I effectively purify the final product, this compound? I'm struggling with impurities.
A3: The final product can be challenging to handle in its solid, free-acid form due to its potential as a highly energetic compound[2]. Purification is often best achieved by forming a salt, which improves handling safety and facilitates isolation.
-
Causality: The carboxylic acid is a low molecular weight, energetic compound. Isolating it via distillation is not recommended due to safety risks[1]. Standard crystallization may also be hazardous.
-
Recommended Protocol: Salt Formation
-
After the oxidation and initial extraction into an organic layer, treat the solution with an amine base like N-methylmorpholine (NMM)[1][2].
-
This will precipitate the product as the N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate salt.
-
This salt is typically a stable, manageable solid that can be easily filtered and dried, providing a much safer alternative to handling the free acid[2].
-
The salt can then be used directly in subsequent steps or the free acid can be liberated just before use if necessary, under controlled conditions.
-
Category 3: Safety Considerations
Q4: What are the primary safety hazards associated with this synthesis?
A4: Safety is the paramount concern for this synthesis. The primary hazards are the thermal instability of the starting materials and products, and the high exothermicity of the oxidation reaction[2].
-
Energetic Nature: The 1,2,5-oxadiazole ring is an energetic functional group. Low molecular weight intermediates containing this ring should be handled with extreme caution[1].
-
Thermal Instability: (2E,3E)-butane-2,3-dione dioxime and the intermediate 3,4-dimethyl-1,2,5-oxadiazole have shown thermal instability in safety evaluations[2]. Avoid high temperatures and potential for accumulation.
-
Oxidation Exotherm: As detailed in Q2, the oxidation with KMnO₄ is highly exothermic. A failure in cooling or too rapid addition of the oxidant can lead to a dangerous thermal runaway.
-
Mitigation Strategies:
-
Conduct rigorous process safety evaluations (e.g., Differential Scanning Calorimetry - DSC) on all intermediates and the final product.
-
For larger scales, strongly consider using a continuous flow process for the cyclization to mitigate risks associated with thermal instability[2].
-
Always use portion-wise addition of the oxidant and ensure adequate cooling capacity.
-
Isolate the final product as a more stable salt (e.g., NMM salt) to avoid handling the potentially explosive free acid in its solid form[2].
-
Optimized Protocol Parameters
The following table summarizes key parameters for an optimized and safety-conscious synthesis, based on multi-kilogram scale-up reports[1][2].
| Step | Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| 1. Cyclization | Reactor Type | Continuous Flow | Provides superior control over temperature and residence time, minimizing side products and mitigating thermal hazards[1][2]. |
| Temperature | Balanced for max conversion | Must be carefully optimized to ensure full conversion while preventing decomposition of starting material and product[1]. | |
| Work-up | Extraction (not distillation) | Avoids hazardous distillation of a thermally sensitive intermediate. The product layer can be used directly in the next step[1]. | |
| 2. Oxidation | Oxidant Addition | Portion-wise | Crucial for managing the high exothermicity of the reaction and preventing accumulation of reactive chemicals[2]. |
| Dilution | High | Diluting the reaction mixture helps to manage the heat generated during the exothermic process[1]. | |
| Product Isolation | N-methylmorpholine (NMM) Salt | Avoids handling the potentially explosive free carboxylic acid. The NMM salt is a stable, manageable solid[2]. |
Reaction Mechanism Overview
The synthesis proceeds through two distinct stages. The first is the formation of the 1,2,5-oxadiazole ring, and the second is the selective functionalization of a side chain.
Sources
Technical Support Center: Scaling Up 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the challenges associated with the production of this highly energetic, yet pharmaceutically important, intermediate. We will delve into common issues, providing troubleshooting strategies and detailed protocols grounded in rigorous process safety and chemical principles.
Introduction: The Challenge of Energetic Intermediates
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). However, the 1,2,5-oxadiazole (furoxan) ring system is known for its high energy content, making the synthesis, handling, and scale-up of its derivatives a significant challenge.[1][2] Rigorous safety evaluation and carefully designed processes are not just recommended; they are imperative to mitigate risks such as thermal runaway and potential detonation, especially when handling low molecular weight intermediates in large quantities.[1][3]
This guide is based on a state-of-the-art, safety-first approach to producing multi-kilogram quantities of this compound, focusing on a robust two-step synthesis.
Synthesis Overview
The manufacturing process involves two primary chemical transformations:
-
Cyclization: A base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime to form the intermediate, 3,4-dimethyl-1,2,5-oxadiazole.
-
Oxidation: A selective oxidation of one of the methyl groups on the intermediate to yield the final this compound.
Caption: High-level overview of the two-step synthesis process.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during process development and scale-up, presented in a question-and-answer format.
Part 1: Safety & Handling
Q1: My Differential Scanning Calorimetry (DSC) analysis shows a sharp, significant exotherm for the final product. How can I safely handle and isolate it on a larger scale?
A1: This is a critical and expected observation. The final product, this compound, is a highly energetic compound with the potential to be explosive in its solid, free-acid form.[4]
-
Causality: The high nitrogen and oxygen content relative to carbon in the oxadiazole ring contributes to its high heat of formation and potential for rapid, exothermic decomposition upon initiation (e.g., heat, shock, friction).
-
Troubleshooting & Best Practice:
-
Avoid Isolating the Free Acid: The primary strategy to mitigate risk is to avoid isolating the final product as a solid free acid.
-
Isolate as a Salt: A proven safer method is to isolate the product as a salt, such as N-methyl morpholine (NMM) 4-methyl-1,2,5-oxadiazole-3-carboxylate.[4] This salt form is significantly more thermally stable and easier to handle, reducing the risks associated with the energetic free acid.
-
Perform Comprehensive Safety Testing: Before any scale-up, conduct thorough process safety evaluations, including DSC, Accelerating Rate Calorimetry (ARC), and impact sensitivity tests to fully characterize the thermal hazards of all starting materials, intermediates, and the final product in its intended isolated form.[2][3]
-
Q2: The oxidation with potassium permanganate (KMnO₄) is extremely exothermic and difficult to control. What strategies can I implement to manage the reaction temperature during scale-up?
A2: The oxidation of a methyl group to a carboxylic acid using a strong oxidant like KMnO₄ is inherently energetic. Uncontrolled, this can lead to a thermal runaway, vigorous solvent boiling, and pressure buildup, which is especially dangerous with energetic compounds.[3][4]
-
Causality: The reaction involves multiple electron transfers and the formation of highly stable products (CO₂, MnO₂), releasing a large amount of energy. Accumulating unreacted KMnO₄ and starting material creates a high-potential-energy state that can release its energy uncontrollably.
-
Troubleshooting & Best Practice:
-
Portion-wise Addition: Instead of adding all the KMnO₄ at once, add it in small, controlled portions. This ensures the oxidant is consumed as it is added, preventing its accumulation and allowing the reactor's cooling system to manage the heat output from the reaction.[1]
-
Dilution: Running the reaction at a higher dilution can increase the thermal mass of the system, helping to absorb the heat generated and buffer against rapid temperature spikes.[1]
-
Reverse Addition: Consider adding the organic substrate solution to a slurry of the oxidant, which can sometimes provide better control.
-
Real-time Monitoring: Use a reliable temperature probe and a robust reactor cooling system. For larger scales, automated dosing systems linked to the internal temperature can provide superior control.
-
Part 2: Reaction Optimization & Purity
Q3: In the initial cyclization step, my yields are low and I'm recovering unreacted (2E,3E)-butane-2,3-dione dioxime. How can I drive the reaction to completion?
A3: Incomplete conversion in the base-mediated cyclization is typically a function of insufficient reaction time or temperature. However, simply increasing the temperature can lead to degradation.
-
Causality: The cyclization requires a specific activation energy. The starting dioxime and the resulting oxadiazole product have limited thermal stability, and side reactions like hydrolysis can occur under harsh conditions.[1][3]
-
Troubleshooting & Best Practice:
-
Optimize Flow Reactor Parameters: A continuous flow process is highly recommended for this step to mitigate safety risks associated with the thermal instability of the reactants.[3]
-
Increase Residence Time: Lengthen the tubing of your flow reactor or decrease the flow rate to allow the reaction mixture more time at the target temperature.
-
Carefully Increase Temperature: Incrementally increase the reaction temperature while monitoring the output stream by HPLC. This allows you to find the "sweet spot" that maximizes conversion before the onset of significant degradation.[1]
-
-
Post-Reaction Cooling: Implement a cooling loop immediately after the heated reactor section. This quenches the reaction and prevents product decomposition or side reactions during collection and before work-up.[1]
-
Q4: My 3,4-dimethyl-1,2,5-oxadiazole intermediate is impure after work-up. What are the likely side products and how can I avoid them?
A4: The primary side products in this step are typically hydrolysis-based.[1] The work-up is also critical.
-
Causality: Under basic conditions and elevated temperatures, the oxime or oxadiazole functionalities can be susceptible to hydrolysis, leading to various ring-opened or rearranged byproducts.
-
Troubleshooting & Best Practice:
-
Minimize Water: Ensure your base solution is at the correct concentration and avoid excess water in the reaction stream.
-
Balance Temperature and Time: As mentioned in Q3, excessive heat or residence time will promote the formation of these hydrolysis-based impurities. Fine-tuning these parameters is key.[1]
-
Use Extraction, Not Distillation: The intermediate has thermal stability limits. The previously reported method of distillation for purification is risky at scale. An extractive work-up is a much safer and more scalable alternative. The product layer can often be used directly in the subsequent oxidation step without isolation, improving process efficiency.[1]
-
Experimental Protocols
Protocol 1: Continuous Flow Cyclization of Dioxime (Step 1)
This protocol is a conceptual guide based on published principles.[1][3] All parameters must be optimized and validated in your specific lab setup.
-
System Setup: Configure a continuous flow reactor system with a pump for the reactant solution, a heated tube reactor, and a post-reaction cooling loop.
-
Reactant Preparation: Prepare a solution of (2E,3E)-butane-2,3-dione dioxime and an appropriate aqueous base (e.g., NaOH).
-
Execution:
-
Pump the reactant solution through the heated reactor at a defined flow rate and temperature. (Starting point: balance temperature and residence time for maximal conversion).
-
The reaction mixture immediately enters a cooling loop upon exiting the reactor to quench the reaction.
-
Collect the output in a suitable vessel.
-
-
Work-up:
-
Perform an extractive work-up to isolate the 3,4-dimethyl-1,2,5-oxadiazole into an organic solvent.
-
The resulting organic layer, containing the product, can be analyzed for purity (HPLC) and used directly in the next step.
-
Protocol 2: Batch Oxidation and Salt Formation (Step 2)
This protocol requires strict temperature control and adherence to safety procedures.[1][4]
-
System Setup: Use a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a port for controlled solid addition.
-
Reactant Preparation: Charge the reactor with the solution of 3,4-dimethyl-1,2,5-oxadiazole from Step 1 and an appropriate solvent/water mixture. Cool the solution to a controlled temperature (e.g., 0-5 °C).
-
Execution:
-
Begin adding solid potassium permanganate (KMnO₄) portion-wise to the cooled, stirred solution.
-
CRITICAL: Monitor the internal temperature closely. Maintain the target temperature range by adjusting the addition rate and using the reactor cooling system. Do not allow the temperature to rise uncontrollably.
-
After the addition is complete, allow the reaction to stir until HPLC analysis shows complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Quench the reaction appropriately (e.g., with a reducing agent like sodium bisulfite to remove excess KMnO₄).
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Extract the aqueous layer containing the carboxylate product with a suitable organic solvent.
-
To the combined organic layers, add one equivalent of N-methyl morpholine (NMM).
-
Crystallize, filter, and dry the resulting N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate salt.
-
Data Summary
| Compound | Analysis Method | Key Thermal Hazard | Mitigation Strategy | Reference |
| (2E,3E)-butane-2,3-dione dioxime | DSC | Thermally unstable | Use in continuous flow to minimize holdup | [3] |
| 3,4-dimethyl-1,2,5-oxadiazole | DSC | Thermally unstable | Use in continuous flow; avoid distillation | [1][3] |
| KMnO₄ Oxidation | Calorimetry | Highly exothermic reaction | Portion-wise addition, high dilution, robust cooling | [1][4] |
| This compound | DSC/ARC | Highly energetic, potentially explosive solid | Avoid isolation of the free acid; isolate as NMM salt | [1][4] |
Troubleshooting Workflow: Low Yield in Oxidation Step
Caption: Decision tree for troubleshooting low oxidation yields.
References
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development, 28(7), 2794–2805. [Link]
-
American Chemical Society (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. ACS Publications. [Link]
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. ResearchGate. [Link]
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4‑Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Figshare. [Link]
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Technical Support Center: Safe Handling of Energetic Oxadiazole Compounds
This guide provides essential safety procedures, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with energetic oxadiazole compounds. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory guidelines. A thorough understanding of the energetic nature of these compounds is critical for safe experimentation.
Introduction to the Energetic Nature of Oxadiazoles
Oxadiazole rings, particularly when substituted with explosophoric groups such as nitro (-NO₂), nitramino (-NHNO₂), or azide (-N₃), are integral to many high-energy materials.[1][2] The energy released upon decomposition is a function of the molecule's high heat of formation, which is characteristic of compounds rich in nitrogen and oxygen.[3][4] While the 1,3,4-oxadiazole isomer is generally considered to have better thermal stability than the 1,2,4- and 1,2,5-isomers due to the absence of a readily cleaved N-O bond, all energetic oxadiazoles must be handled with extreme caution.[5][6] The sensitivity of these compounds to external stimuli like impact, friction, heat, and electrostatic discharge can vary dramatically based on their molecular structure.[7][8][9] For instance, the presence of hydrogen bonding and π-π stacking can increase stability and reduce sensitivity.[7][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with energetic oxadiazole compounds?
A1: The primary hazards include:
-
Detonation/Deflagration: Rapid decomposition can be initiated by impact, friction, static discharge, or heat, leading to an explosion or rapid burning.[11]
-
Toxicity: Precursors, intermediates, and the compounds themselves may be toxic. For example, azides are highly toxic.[12]
-
Unexpected Reactivity: Mixing with incompatible materials can lead to violent reactions. For instance, contact with strong oxidizing or reducing agents should be avoided unless part of a controlled synthesis.
Q2: How do I assess the risk of a new energetic oxadiazole compound I have synthesized?
A2: A comprehensive risk assessment is mandatory before handling any new energetic compound.[13] This involves:
-
Literature Review: Search for data on the synthesized compound or structurally similar molecules. Pay close attention to reported sensitivity data (impact and friction), thermal stability (decomposition temperature), and any documented incidents.
-
Computational Screening (Optional but Recommended): Use software to predict detonation parameters and sensitivity.
-
Small-Scale Sensitivity Testing: If no data is available, and after a thorough risk assessment, small-scale sensitivity testing (impact and friction) should be performed by trained personnel in a specialized facility.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can determine the decomposition temperature. A lower decomposition temperature often correlates with higher sensitivity.[8][14]
Q3: What is the minimum Personal Protective Equipment (PPE) required for handling these compounds?
A3: The minimum PPE includes:
-
Flame-resistant lab coat and clothing: Nomex® or similar materials are recommended.[15]
-
Safety glasses with side shields: At a minimum; safety goggles are preferable.[16][17]
-
Face shield: Worn in conjunction with safety glasses/goggles, especially when handling larger quantities or during potentially hazardous procedures.[17]
-
Heavy-duty, cut-resistant gloves: Such as those made from Kevlar® or Dyneema®, should be worn when handling the material directly.[15] Standard nitrile or latex gloves offer no protection from a detonation.
-
Hearing protection: Earmuffs or earplugs should be used when an explosive event is a possibility.[16]
-
Safety shoes: With steel toes.[15]
Q4: What are the critical storage requirements for energetic oxadiazole compounds?
A4: Proper storage is crucial to prevent accidental initiation:
-
Designated and Labeled Storage: Store in a dedicated, clearly labeled area, away from incompatible materials (e.g., flammables, acids, bases).
-
Small Quantities: Keep only the minimum necessary quantity in the laboratory. The remainder should be in a proper storage magazine.
-
Avoid Shock and Friction: Store in containers that minimize the risk of dropping, and on surfaces that are free from grit or other contaminants. Do not use containers with screw caps that can cause friction.
-
Controlled Temperature: Store at a cool, stable temperature, away from direct sunlight and other heat sources.
-
Wetted Storage (if applicable): Some energetic materials are stored wetted with water or another solvent to reduce sensitivity. Ensure the wetting agent does not evaporate.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected color change or gas evolution during storage. | Decomposition of the compound, which may be unstable at ambient temperature. | IMMEDIATE ACTION REQUIRED. Do not touch or move the container. Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department or equivalent. The material may be in a dangerously sensitive state. |
| Difficulty in handling a "gummy" or "oily" product after synthesis. | The product may not be fully crystalline or may be an unintended, less stable isomer or byproduct. | Do not attempt to scrape or grind the material to induce crystallization, as this can initiate detonation. Consult with a senior researcher or EHS. Consider if the material can be safely destroyed in solution. |
| A synthesized compound is found to be highly sensitive to static. | The compound may have a low minimum ignition energy. This is a common issue with some classes of energetic materials. | Ground all equipment and personnel. Use anti-static mats and wrist straps. Maintain a higher relative humidity in the laboratory to help dissipate static charge. Avoid using plastic tools. |
| A small amount of the compound spills on the workbench. | Accidental spillage during transfer. | Gently wet the spilled material with a compatible, non-volatile solvent (e.g., isopropanol, unless incompatible) to desensitize it. Use a soft, non-metallic tool (e.g., a rubber spatula) and a conductive scoop to carefully collect the material. Treat the collected material and cleaning supplies as hazardous waste. Do not dry-sweep energetic materials. |
Experimental Protocols: Safety Procedures
Protocol 1: Small-Scale Synthesis and Handling (≤ 1 gram)
-
Pre-Synthesis Safety Review: Conduct a thorough risk assessment.[13] Ensure all necessary PPE is available and in good condition.[11]
-
Work Area Preparation:
-
Handling Procedures:
-
Use non-metallic spatulas (e.g., ceramic or Teflon-coated) for transfers. Avoid metal spatulas which can cause friction and sparks.
-
When transferring solids, use a gentle scooping motion. Avoid scraping the material.
-
If the material needs to be dried, do so in a vacuum oven with a controlled temperature, well below the decomposition temperature of the compound. Do not use a standard oven.
-
Never work alone when handling energetic materials.[18]
-
-
Waste Disposal:
-
All contaminated materials (e.g., filter paper, gloves) must be treated as explosive waste.
-
Collect waste in a designated, wetted container. Do not mix with other waste streams.
-
Follow your institution's hazardous waste disposal procedures for energetic materials.
-
Protocol 2: Emergency Response to an Unintentional Initiation (Explosion)
-
Immediate Personal Safety:
-
Evacuation:
-
Emergency Services:
-
Post-Incident:
-
Do not re-enter the area until it has been declared safe by emergency responders.
-
Report the incident to your supervisor and your institution's EHS department.
-
Visualizing Safety Workflows
Diagram 1: Risk Assessment and Handling Workflow
Caption: Workflow for risk assessment and safe handling of energetic oxadiazoles.
Diagram 2: Emergency Response Logic Tree
Caption: Logic tree for emergency response following an explosion.
Quantitative Data Summary
The sensitivity of energetic compounds is a critical safety parameter. The following table summarizes impact sensitivity (IS) and friction sensitivity (FS) for various oxadiazole-based compounds as reported in the literature. Lower IS values and higher FS values indicate greater sensitivity.
| Compound Type/Reference | Impact Sensitivity (IS) in Joules (J) | Friction Sensitivity (FS) in Newtons (N) | Decomposition Temp. (°C) |
| 1,2,4-Oxadiazole Derivatives | |||
| bis(1,2,4-oxadiazole)bis(methylene) dinitrate[7][9] | 8.7 | 282 | 200.3 |
| Hydrazinium salt (11)[7][9] | 40 | >360 | - |
| Compound 8[7][9] | 10 | - | - |
| 1,3,4-Oxadiazole Derivatives | |||
| Compound 3a[5][8] | >40 | >360 | 338 |
| Compound 3b[5][8] | >40 | >360 | 368 |
| Compound 6b[5][8] | 30 | 360 | 265 |
| Dinitroimine 5[14] | 25 | 240 | 180 |
| Reference Energetic Materials | |||
| RDX | 7.4 | 120 | 204 |
| HNS[5][8] | 5 | 240 | 318 |
| TNT[4] | 15 | - | - |
Data compiled from multiple sources.[4][5][7][8][9][14] Note that sensitivity values can vary based on the testing methodology and the crystalline form of the material.
References
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Xue, H., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry. [Link]
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Yan, Q., et al. (2020). 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship. New Journal of Chemistry. [Link]
-
Xue, H., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. National Center for Biotechnology Information. [Link]
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Yan, Q., et al. (2020). 1,3,4-oxadiazole Based Thermostable Energetic Materials: Synthesis and Structure-Property Relationship. ResearchGate. [Link]
-
Li, Y., et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI. [Link]
-
Sivabalan, R., et al. (2021). Manipulating sensitivities of planar oxadiazole-based high performing energetic materials. ResearchGate. [Link]
-
He, C., et al. (2018). Combination of four oxadiazole rings for the generation of energetic materials with high detonation performance, low sensitivity and excellent thermal stability. ResearchGate. [Link]
-
Sivabalan, R., et al. (2021). Manipulating sensitivities of planar oxadiazole-based high performing energetic materials. Journal of Asian Ceramic Societies. [Link]
-
Defense Systems Information Analysis Center. (2019). Safety Hazards in the Energetics Laboratory. Defense Technical Information Center. [Link]
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Zhang, J., et al. (2024). Combination of 1,2,4-Oxadiazolone and Pyrazole for the Generation of Energetic Materials with Relatively High Detonation Performance and Good Thermal Stability. Crystal Growth & Design. [Link]
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Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes. [Link]
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Shaferov, A. V., & Fershtat, L. L. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews. [Link]
-
Zhang, J., et al. (2021). Review on the Synthesis and Performance for 1,3,4-Oxadiazole-Based Energetic Materials. Propellants, Explosives, Pyrotechnics. [Link]
-
Li, Y., et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. National Center for Biotechnology Information. [Link]
-
Davies, G., et al. (2021). Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. ACS Chemical Health & Safety. [Link]
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U.S. Army Medical Department. (n.d.). Chapter 9: Military Energetic Materials: Explosives and Propellants. Borden Institute. [Link]
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Hart, R. J., et al. (2023). Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development. ACS Chemical Health & Safety. [Link]
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. [Link]
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SEE Forge. (2024). PPE Best Practices in Energy Plants. [Link]
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Wayne State University. (n.d.). Explosive Chemicals SOP. [Link]
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Shaferov, A. V., & Fershtat, L. L. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. ResearchGate. [Link]
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Shaferov, A. V., & Fershtat, L. L. (2024). Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews. [Link]
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DEKRA. (n.d.). Energetic Materials Assessment. [Link]
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University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. [Link]
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Stanford Environmental Health & Safety. (n.d.). Explosion - Emergency Response Guidelines. [Link]
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Liu, Y., et al. (2023). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. ResearchGate. [Link]
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University of Texas at Dallas. (n.d.). Laboratory Risk Assessment. [Link]
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Xue, H., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. PubMed. [Link]
-
Kumar, R., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Center for Biotechnology Information. [Link]
-
Klapötke, T. M., et al. (2012). Azo substituted 1,2,4-oxadiazoles as insensitive energetic materials. Dalton Transactions. [Link]
-
JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds. [Link]
-
International Mine Action Standards. (2013). Principles and procedures for open burning and open detonation operations. [Link]
-
University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions. [Link]
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Technical Support Center: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
A Guide to Hazard Mitigation and Safe Laboratory Practices
Disclaimer: The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid involves highly energetic materials and hazardous procedures. This document is intended for trained professional researchers and scientists in a controlled laboratory environment equipped with appropriate safety infrastructure. A thorough, site-specific hazard assessment must be conducted before any experimental work begins.
Introduction: Understanding the Inherent Risks
This compound and its parent structure, the 1,2,5-oxadiazole (furoxan) ring, are classified as energetic materials.[1] This property arises from the high nitrogen and oxygen content and the presence of relatively weak N-O bonds, which can release a significant amount of energy upon decomposition. The synthesis pathway involves thermally unstable intermediates and a highly exothermic oxidation step, creating a significant risk of runaway reactions and potential explosions if not managed with extreme care.[2][3]
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers navigate the challenges of this synthesis safely. The core principle is hazard elimination or mitigation through careful process design and control.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems that may arise during the synthesis.
Question: My reaction is overheating rapidly during the oxidation of 3,4-dimethyl-1,2,5-oxadiazole with potassium permanganate (KMnO₄). What should I do immediately?
Answer: This is a critical safety event indicating a potential runaway reaction. The oxidation is highly exothermic, and an uncontrolled temperature spike is the most significant explosion hazard in this synthesis.[2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of KMnO₄.
-
Engage Emergency Cooling: Apply an external cooling bath (e.g., ice/acetone) if it can be done safely. Do not add cryogens directly to the reaction mixture.
-
Alert Personnel: Inform colleagues and evacuate the immediate area if the temperature continues to rise uncontrollably.
-
Retreat to Safety: Position yourself behind a blast shield and observe the reaction from a safe distance.
Root Cause Analysis & Prevention:
-
Cause: The most likely cause is the accumulation of unreacted oxidant due to an addition rate that is too fast for the system's heat removal capacity.[2]
-
Prevention: The foundational safety strategy is to ensure the reaction rate is controlled by the addition rate.
-
Portion-wise Addition: Add the solid KMnO₄ in very small, controlled portions, allowing the temperature to return to the setpoint before adding the next portion.[1][2]
-
Dilution: The reaction should be sufficiently dilute to provide a thermal sink, helping to absorb the heat generated.[1]
-
Vigorous Stirring: Ensure efficient stirring to prevent localized hot spots and promote even heat distribution.
-
Continuous Monitoring: Use a calibrated thermometer and, if possible, an automated reactor system with a cooling loop to maintain a stable internal temperature.
-
Question: I observed unexpected gas evolution and pressure buildup during the initial cyclization of (2E,3E)-butane-2,3-dione dioxime. Is this normal?
Answer: No, this is not normal and indicates a decomposition event. Both the starting material, (2E,3E)-butane-2,3-dione dioxime, and the product, 3,4-dimethyl-1,2,5-oxadiazole, are thermally unstable.[2] Uncontrolled decomposition can lead to rapid gas generation and pressurization of a sealed vessel, creating an explosion hazard.
Root Cause Analysis & Prevention:
-
Cause: The thermal instability of the reagents is the primary cause. This can be triggered by operating at too high a temperature or for an extended residence time.
-
Prevention:
-
Continuous Flow Synthesis: For this step, a continuous flow process is strongly recommended over a batch process, especially for scale-up operations. A flow reactor minimizes the volume of energetic material present at any given time, significantly mitigating the consequences of a decomposition event.[2][3]
-
Precise Temperature Control: Carefully balance the reaction temperature and residence time to achieve maximum conversion while minimizing decomposition.[1]
-
Post-Reaction Cooling: Incorporate a cooling loop immediately after the reactor to quench the reaction and prevent product degradation before work-up.[1]
-
Frequently Asked Questions (FAQs)
Question: Why is solid this compound considered hazardous to handle?
Answer: The final product in its solid, free-acid form is a highly energetic compound with the potential to be explosive.[1] The furoxan ring system is inherently energetic, and low molecular weight intermediates like this one require extreme caution.[1] Handling energetic materials in solid form increases the risk of initiation from friction, impact, or electrostatic discharge.
A much safer industrial practice is to avoid isolating the product as a solid acid. Instead, it should be handled as a solution or, preferably, isolated as a stable salt, such as the N-methyl morpholine (NMM) salt, which is reported to be a safer alternative for handling and storage.[1][2]
Question: What are the critical process safety parameters I need to monitor?
Answer: A thorough process safety evaluation is crucial. The following parameters must be rigorously monitored and controlled.
| Parameter | Step | Hazard | Mitigation & Monitoring |
| Temperature | Both Cyclization & Oxidation | Thermal decomposition, runaway reaction. | Use calibrated probes. For oxidation, maintain strict temperature control (e.g., 0-5 °C). Use automated reactor with cooling system if possible. |
| Reagent Addition Rate | Oxidation | Accumulation of oxidant, leading to runaway exotherm.[2] | Use controlled, portion-wise addition. The reaction should be starved of the oxidant. |
| Stirring Speed | Both Cyclization & Oxidation | Localized hot spots, poor heat transfer. | Use an overhead stirrer for viscous slurries. Ensure vigorous, continuous agitation. |
| Pressure | Cyclization | Vessel rupture from decomposition gas. | Use a vented system or a pressure-relief valve. Avoid sealed systems. |
Question: What Personal Protective Equipment (PPE) is required for this synthesis?
Answer: Standard laboratory PPE is insufficient. Due to the high explosion hazard, enhanced protective measures are mandatory.[4][5]
-
Primary PPE: Fire-retardant lab coat, safety glasses with side shields, and chemical-resistant gloves are the absolute minimum.
-
Enhanced Protection:
-
Face Shield: A full-face shield must be worn over safety glasses.[5]
-
Blast Shield: All operations must be conducted in a fume hood with the sash lowered as much as possible and behind a certified polycarbonate blast shield.[5]
-
Remote Operation: For any scale larger than a few grams, remote handling or operation in a designated blast-proof bay is recommended.
-
Kevlar Sleeves/Apron: Consider Kevlar sleeves or a protective apron for added protection against shrapnel in case of an explosion.[6]
-
Visual Workflow Diagrams
Overall Safe Synthesis Workflow
The following diagram illustrates a recommended workflow designed to mitigate the primary hazards at each stage.
Caption: A decision-making guide for handling thermal runaway events.
Recommended Safe Synthesis Protocol
This protocol is adapted from safety-guided development studies and should be performed behind a blast shield in a certified fume hood. [1][2] Step 1: Continuous Flow Synthesis of 3,4-dimethyl-1,2,5-oxadiazole
-
System Setup: Prepare a continuous flow reactor system with precise temperature control and a downstream cooling loop.
-
Reagent Preparation: Prepare separate solutions of (2E,3E)-butane-2,3-dione dioxime and the appropriate base (e.g., aqueous NaOH) in the chosen solvent.
-
Execution: Pump the reagent streams into the heated reactor at a calculated flow rate to achieve the desired residence time and temperature for cyclization.
-
Cooling & Collection: The product stream emerging from the reactor is immediately passed through a cooling loop to quench the reaction.
-
Work-up: The cooled product stream is collected and subjected to an extractive work-up. The resulting organic solution containing 3,4-dimethyl-1,2,5-oxadiazole is used directly in the next step without isolating the thermally unstable intermediate. [1] Step 2: Controlled Oxidation and Safe Isolation
-
Reactor Setup: Charge the solution of 3,4-dimethyl-1,2,5-oxadiazole into a jacketed reactor equipped with an overhead stirrer, a temperature probe, and a robust cooling system set to 0-5 °C.
-
Controlled Oxidation: Begin vigorous stirring. Add solid potassium permanganate (KMnO₄) in very small portions over several hours. CRITICAL: Ensure the internal temperature does not exceed the set limit. Wait for the exotherm from one portion to subside completely before adding the next.
-
Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC, TLC).
-
Quenching: Once complete, carefully quench the reaction.
-
Work-up and Salt Formation: Perform an aqueous work-up. Extract the product, this compound, into a suitable organic solvent.
-
Safe Isolation: To the organic solution, add N-methyl morpholine. This will precipitate the N-methyl morpholine salt of the product.
-
Final Product: Isolate the stable salt by filtration, wash, and dry under vacuum. This solid is significantly safer to handle than the free carboxylic acid. [2]
References
-
Yang, Q., Lu, Y., Xia, H., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development, 28(5), 2794–2805. [Link]
-
Romero, M. A., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Molecules, 27(5), 1718. [Link]
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4‑Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Figshare. [Link]
-
Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13, 4525-4545. [Link]
-
DSIAC. (2019). Safety Hazards in the Energetics Laboratory. DSIAC Journal. [Link]
-
Kemsley, J. (2008). Making Explosives In The Lab. Chemical & Engineering News, 86(1). [Link]
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Wang, G., et al. (2022). Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. Chinese Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Plausible mechanism for the synthesis of furoxan. [Link]
-
ResearchGate. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. [Link]
-
Sheremetev, A. B., et al. (2017). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. Chemistry of Heterocyclic Compounds, 53, 827–834. [Link]
-
ResearchGate. (2023). Recent progress in synthesis and application of furoxan. [Link]
-
Badgujar, D. M., et al. (2019). Recent Advances in Safe Synthesis of Energetic Materials: An Overview. Combustion, Explosion, and Shock Waves, 55, 249–264. [Link]
-
Saini, P., et al. (2022). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. New Journal of Chemistry. [Link]
-
University of Alabama in Huntsville. A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. [Link]
-
Wang, Y., et al. (2023). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 28(21), 7393. [Link]
-
Moravek. (2023). Chemical Synthesis Safety Tips To Practice in the Lab. [Link]
-
PubChem. This compound. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Exotherms in Oxadiazole Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for oxadiazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple step-by-step instructions. Our goal is to empower you with a deep, mechanistic understanding of the thermal challenges inherent in these syntheses, particularly during the critical cyclodehydration step. This resource is structured as a dynamic troubleshooting guide and FAQ, addressing the real-world problems you encounter at the bench.
Frequently Asked Questions (FAQs): The "Why" Behind the Heat
This section addresses foundational questions about the exothermic nature of common oxadiazole synthesis routes. Understanding these principles is the first step toward proactive control.
Q1: What is the primary source of the intense heat generated during oxadiazole synthesis?
A1: The most significant exothermic events in oxadiazole synthesis typically occur during the intramolecular cyclodehydration of diacylhydrazines (for 1,3,4-oxadiazoles) or O-acylamidoximes (for 1,2,4-oxadiazoles). This step requires the removal of a water molecule to form the stable aromatic oxadiazole ring. The reaction is driven by potent, highly oxophilic dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[1][2][3] These reagents have an extremely high affinity for water and their reaction to sequester it is highly exothermic.[4][5] For instance, the hydrolysis of P₄O₁₀ is a powerful exothermic process, releasing significant thermal energy.[4]
Q2: Why is controlling the exotherm so critical? What are the risks of failure?
A2: Failure to control the exotherm leads to a dangerous situation known as a thermal runaway. This occurs when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[6] The increasing temperature accelerates the reaction rate, which in turn generates even more heat, creating a vicious cycle.[6] The consequences can be severe:
-
Rapid Pressure Buildup: The boiling of solvents and the generation of gaseous byproducts (like HCl from POCl₃ hydrolysis) can cause a rapid increase in pressure, potentially exceeding the limits of the glassware or reactor and leading to an explosion.[7][8]
-
Product and Yield Degradation: Excessive temperatures can lead to the decomposition of starting materials, intermediates, and the final product, resulting in low yields and complex impurity profiles.
-
Safety Hazards: Beyond explosions, a runaway reaction can release toxic and corrosive materials into the laboratory environment.[7][8]
Q3: Can solvent choice significantly impact the safety of the reaction?
A3: Absolutely. The solvent is not merely a medium for the reactants; it is a critical component of your thermal management system, acting as a "heat sink".[2] A solvent with a higher heat capacity can absorb more thermal energy for a given temperature increase. Furthermore, a solvent with a high boiling point provides a larger operating window before dangerous pressure buildup occurs.[9][10] For highly exothermic steps, selecting a high-boiling, inert solvent like toluene, xylenes, or sulfolane is often preferable to lower-boiling solvents like dichloromethane (DCM) or tetrahydrofuran (THF), provided the reactants are soluble.
Q4: Are there synthesis strategies that inherently avoid harsh, exothermic conditions?
A4: Yes, and these are increasingly popular in medicinal chemistry. For instance, some modern methods for 1,2,4-oxadiazole synthesis can be performed at room temperature using base-mediated cyclization in aprotic polar solvents like DMSO.[11] Microwave-assisted synthesis is another powerful technique that allows for precise temperature control and dramatically reduced reaction times, which can prevent the slow buildup of heat associated with prolonged heating in traditional batch reactions.[11][12] Flow chemistry, which involves pumping reagents through small, temperature-controlled tubes, offers superior heat transfer and is an exceptionally safe way to handle highly exothermic reactions, especially during scale-up.[6][13][14][15]
Troubleshooting Guide: When Things Get Hot
This section provides direct, actionable advice for specific problems encountered during your experiments.
Q5: I've just started the dropwise addition of POCl₃ to my diacylhydrazine in toluene, and the temperature is rising much faster than expected. What should I do?
A5: An uncontrolled temperature spike is the first sign of a potential thermal runaway. Immediate and calm action is required.[16]
-
Stop Reagent Addition Immediately: Cease the addition of the dehydrating agent (POCl₃).[16] This removes the fuel for the exotherm.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water or dry ice/acetone) has sufficient capacity and is making good contact with the reaction flask. If using a circulator, lower the setpoint.[16][17]
-
Increase Stirring Rate: Increase the agitation speed. This improves heat transfer from the reaction mixture to the flask walls and into the cooling bath, preventing the formation of localized hot spots.[16]
-
Do NOT Add More Solvent Yet: While dilution can help, adding cold solvent to a very hot reaction can sometimes cause a sudden, violent boiling. Wait for the temperature to stabilize and begin to drop before considering adding more pre-chilled solvent.
-
Alert a Colleague: Inform someone else in the lab about the situation.
Q6: My reaction mixture turned dark brown/black and started fuming after I added phosphorus pentoxide (P₂O₅). What happened?
A6: This is a classic sign of decomposition due to an uncontrolled exotherm. P₂O₅ is a very powerful dehydrating agent, and its reaction can be difficult to control if not added carefully.[4][18] The dark color indicates that the localized temperature at the point of addition likely exceeded the decomposition temperature of your organic molecules.
-
Probable Cause: The P₂O₅ was likely added too quickly or all at once. P₂O₅ is a solid, and without sufficient stirring and slow, portion-wise addition, it cannot dissipate heat effectively, leading to intense localized heating where the particles are.
-
Solution for Future Experiments:
-
Portion-wise Addition: Add the P₂O₅ in small portions over a prolonged period to the vigorously stirred reaction mixture.
-
Maintain Low Temperature: Pre-cool the reaction mixture to 0 °C or below before beginning the addition.
-
Ensure Good Stirring: Use a mechanical stirrer if possible, especially for larger volumes, to ensure the solid is well-dispersed.
-
Q7: I am scaling up a 1,3,4-oxadiazole synthesis from 1 gram to 50 grams. The lab-scale reaction was fine with an ice bath, but I'm concerned about the larger scale. What are the key considerations?
A7: Scale-up is a significant challenge because the surface-area-to-volume ratio decreases as the reactor size increases.[6] This means the reactor's ability to dissipate heat through its walls becomes much less efficient relative to the amount of heat being generated.
-
Key Considerations & Actions:
-
Perform Calorimetry: Before scaling up, use reaction calorimetry (e.g., RC1) to accurately measure the heat of reaction and determine the maximum rate of heat evolution. This data is crucial for safe reactor design.[16]
-
Use a Jacketed Reactor: Do not rely on a simple ice bath. Use a jacketed reactor connected to a powerful cooling circulator (cryostat) for precise temperature control.[19][20]
-
Implement Semi-Batch Addition: Do not add all reagents at once. The limiting reagent (usually the dehydrating agent) should be added slowly and controllably over time via a syringe pump or addition funnel. This is known as a semi-batch process and allows you to control the reaction rate by controlling the feed rate.[16]
-
Consider Reverse Addition: In some cases, adding the reaction mixture to the dehydrating agent (reverse addition) can help control the exotherm, but this must be evaluated on a case-by-case basis.
-
Evaluate Flow Chemistry: For this scale, transitioning the process to a continuous flow reactor is the safest and most efficient option for managing a strong exotherm.[6][13]
-
Data Presentation & Protocols
Table 1: Properties of Common Solvents for Thermal Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 1.14 | Low boiling point, limited capacity for high-temp exotherms. |
| Acetonitrile | 81.6 | 2.22 | Good for moderate temperatures; can be reactive in some cases. |
| 1,4-Dioxane | 101 | 1.76 | Higher boiling point, but peroxide formation is a safety risk. |
| Toluene | 110.6 | 1.80 | Excellent choice for many reactions, provides a good temperature window. |
| Xylenes (mixed) | ~140 | 1.72 | High boiling point, useful for reactions requiring higher temperatures. |
| Dimethylformamide (DMF) | 153 | 2.03 | High boiling point, polar aprotic, but can be difficult to remove.[9] |
| Dimethyl Sulfoxide (DMSO) | 189 | 2.01 | Very high boiling point, excellent for many base-mediated reactions.[9] |
Protocol: Best Practices for Cyclodehydration using POCl₃
This protocol outlines a safety-first approach for a generic cyclodehydration step.
-
Reactor Setup:
-
Use a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Place the flask in a cooling bath (e.g., ice/water) on a magnetic stir plate.
-
-
Reagent Preparation:
-
Charge the flask with the diacylhydrazine (1.0 equiv) and an appropriate high-boiling inert solvent (e.g., Toluene, 5-10 mL per mmol of substrate).
-
Begin vigorous stirring and cool the mixture to 0 °C.
-
-
Controlled Addition of Dehydrating Agent:
-
Charge the addition funnel with phosphorus oxychloride (POCl₃, ~2-3 equiv).
-
Begin a slow, dropwise addition of the POCl₃ to the cooled, stirring reaction mixture.
-
CRITICAL: Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the internal temperature below a pre-determined limit (e.g., < 10 °C). This is the most critical phase for exotherm control.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC/LCMS).
-
Once the reaction is complete, cool the mixture back down to 0 °C.
-
CAUTION: Very slowly and carefully quench the reaction by adding it to a vigorously stirred beaker of ice water. The quenching of excess POCl₃ is also highly exothermic.
-
Visualized Workflows
Diagram 1: Troubleshooting an Acute Exotherm Event
Caption: Logic flow for immediate response to an uncontrolled exotherm.
Diagram 2: Proactive Exotherm Management Workflow
Sources
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- 4. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
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- 10. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 11. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
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- 15. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lneya.com [lneya.com]
- 18. lanxess.com [lanxess.com]
- 19. asynt.com [asynt.com]
- 20. researchrepository.wvu.edu [researchrepository.wvu.edu]
Technical Support Center: Optimizing the Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
Introduction: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceutically active compounds. However, its synthesis presents notable challenges, including low yields and significant safety risks due to the highly energetic nature of the oxadiazole (or furazan) ring system.[1][2] This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome common obstacles, improve reaction yields, and ensure process safety.
Section 1: Synthesis Overview & Core Challenges
The most common and scalable synthesis route is a two-step process starting from (2E,3E)-butane-2,3-dione dioxime.[3][4]
-
Step 1: Cyclization: Base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime to form the intermediate, 3,4-dimethyl-1,2,5-oxadiazole.
-
Step 2: Oxidation: Selective oxidation of one of the methyl groups on the intermediate to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
The primary challenges impacting yield and safety are the thermal instability of the starting material and intermediate, and the high exothermicity of the oxidation reaction.[3]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Q1: My overall yield is consistently low (<50%). What are the most likely causes?
A1: Low overall yield is typically rooted in one of the two main steps or in the isolation procedure. The most common culprits are:
-
Inefficient Cyclization: Thermal degradation of the starting dioxime or hydrolysis of the intermediate during the first step.
-
Poorly Controlled Oxidation: The oxidation step is highly exothermic. Poor temperature control can lead to product decomposition and the formation of complex side-products.[1][3]
-
Product Loss During Work-up: The final product is potentially explosive in its solid form and can degrade under harsh isolation conditions like high-temperature distillation.[1]
To diagnose the issue, we recommend analyzing the crude reaction mixture of each step by NMR or LC-MS to determine the conversion and impurity profile before proceeding to the next step or work-up.
Q2: I'm observing significant byproducts after the cyclization step. How can I improve the yield of 3,4-dimethyl-1,2,5-oxadiazole?
A2: The key to a successful cyclization is managing the thermal instability of both the starting material and the product.[3] In traditional batch reactors, localized heating and prolonged reaction times can lead to degradation.
Expert Recommendation: Transition to Continuous Flow Chemistry. A continuous flow process offers superior control over reaction temperature and residence time.[3] This mitigates the risk of thermal decomposition, minimizes hydrolysis-based side products, and ensures maximal conversion.[1] A post-reaction cooling loop is also critical to prevent product decomposition before work-up.[1]
Q3: The oxidation step is difficult to control, resulting in a dark, complex mixture and very low yield of the desired carboxylic acid. What are the critical parameters?
A3: This is a classic sign of a runaway exothermic reaction. The oxidation of the methyl group with KMnO₄ is extremely energetic.[3]
Expert Recommendation: Implement Strict Exotherm Management. To ensure a safe and high-yielding oxidation, you must control the rate of heat generation.
-
Portion-wise Addition: Add the solid KMnO₄ in small portions over an extended period. This prevents the accumulation of reactive chemicals and allows the reaction vessel's cooling system to dissipate the heat effectively.[1]
-
Dilution: Running the reaction in a more dilute solution increases the thermal mass of the system, helping to absorb the heat generated and maintain a stable temperature.[1]
-
Vigorous Stirring: Ensures even heat distribution and prevents the formation of localized hot spots where the oxidant is added.
Q4: I suspect I'm losing a significant amount of product during isolation. Are there safer and more efficient alternatives to distillation or crystallization of the free acid?
A4: Yes, this is a critical point for both yield and safety. Attempting to distill the intermediate 3,4-dimethyl-1,2,5-oxadiazole can lead to decomposition.[1] Furthermore, isolating the final this compound as a solid is hazardous due to its potential to be explosive.[3]
Expert Recommendation: Use Extraction and Salt Formation.
-
Intermediate Isolation: After the flow cyclization, use a liquid-liquid extraction to isolate the 3,4-dimethyl-1,2,5-oxadiazole intermediate. The resulting organic layer can often be used directly in the subsequent oxidation step without purification, minimizing handling and potential decomposition.[1]
-
Final Product Isolation: Isolate the final product as a stable salt. The N-methyl morpholine (NMM) salt is well-documented for this purpose.[3][4] After the oxidation work-up, the product can be extracted and precipitated as the NMM salt, which is much safer to handle, filter, and dry than the free carboxylic acid.[1]
Section 3: Optimized Experimental Protocols
The following protocols are based on scalable, safety-guided procedures reported in the literature.[1][3]
Protocol 1: Continuous Flow Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole (Step 1)
-
Reactor Setup: Prepare a continuous flow reactor system with a heated tubing reactor and a post-reaction cooling loop.
-
Reagent Preparation: Prepare a solution of (2E,3E)-butane-2,3-dione dioxime and a suitable base (e.g., sodium hydroxide) in an appropriate solvent system.
-
Flow Reaction: Pump the reagent solution through the heated tubing reactor. The temperature and flow rate must be carefully optimized to balance reaction speed with minimizing degradation (typical residence times and temperatures should be determined empirically for your specific setup).
-
Cooling & Quenching: The reaction mixture exiting the heated zone must immediately enter a cooling loop to rapidly lower the temperature and prevent product decomposition.
-
Work-up: Direct the cooled output into a work-up vessel. Perform a liquid-liquid extraction (e.g., with methyl tert-butyl ether). Separate the organic layer containing the product. This solution can often be carried forward directly to the next step.
Protocol 2: Controlled Batch Oxidation to Carboxylic Acid (Step 2)
-
Reactor Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a powder addition funnel. Ensure efficient cooling is available.
-
Reaction Charge: Charge the reactor with the 3,4-dimethyl-1,2,5-oxadiazole solution from the previous step and additional solvent for dilution. Cool the mixture to 0-5 °C.
-
Controlled KMnO₄ Addition: Begin vigorous stirring. Add solid potassium permanganate (KMnO₄) portion-wise through the powder funnel over 2-4 hours. Crucially, monitor the internal temperature continuously and ensure it does not rise significantly. Adjust the addition rate to maintain the target temperature.
-
Quenching: Once the reaction is complete (as determined by TLC or LC-MS), quench the excess oxidant carefully by adding a reducing agent like sodium bisulfite solution.
-
Work-up and Salt Formation: Filter the manganese dioxide byproduct. Perform an aqueous work-up, adjusting the pH to isolate the carboxylic acid in an organic solvent. Add N-methyl morpholine to the organic solution to precipitate the desired N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate salt. Filter the solid, wash with a cold solvent, and dry under vacuum at a low temperature.
Section 4: Data Summary
The following table contrasts a traditional batch approach with the optimized protocol, highlighting the key parameters influencing yield and safety.
| Parameter | Standard Batch Protocol | Optimized Flow/Controlled Protocol | Rationale for Optimization |
| Step 1: Cyclization | Batch reactor, elevated temp. | Continuous flow reactor | Superior heat transfer, precise residence time control, minimizes thermal degradation.[3] |
| Step 1: Temp. Control | Potential for localized hot spots | Uniform heating & rapid cooling | Prevents decomposition of starting material and product.[1] |
| Step 2: Oxidation | Rapid addition of KMnO₄ | Slow, portion-wise addition of KMnO₄ | Manages high exothermicity, preventing runaway reactions and side product formation.[1] |
| Intermediate Isolation | Distillation | Liquid-liquid extraction | Avoids thermal degradation associated with distillation.[1] |
| Final Product Form | Isolated as free carboxylic acid | Isolated as N-methyl morpholine salt | Significantly improves handling safety by avoiding the potentially explosive solid acid.[3] |
| Typical Overall Yield | Variable, often low | Significantly improved and more consistent | Tighter control over all critical reaction and handling parameters. |
Section 5: Visual Guides
Overall Synthesis Workflow
Caption: Two-step synthesis of the target compound.
Troubleshooting Workflow for Low Yield
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4âMethyl-1,2,5-oxadiazole-3-carboxylic Acid - Organic Process Research & Development - Figshare [figshare.com]
Technical Support Center: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. As this compound is known to be highly energetic, all procedures should be conducted with extreme caution and appropriate safety measures in place.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely adopted method is a two-step process.[2] It begins with the base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime to form the intermediate, 3,4-dimethyl-1,2,5-oxadiazole. This intermediate is then subjected to a selective oxidation, typically using a strong oxidizing agent like potassium permanganate (KMnO₄), to yield the final carboxylic acid product.[1][2]
Q2: Why is this compound considered hazardous, and what precautions should I take?
A2: The 1,2,5-oxadiazole (furazan) ring is an energetic functional group. Low molecular weight intermediates containing this moiety can be thermally unstable and potentially explosive, especially in solid form and at a large scale.[1][2][3] Rigorous process safety evaluations are crucial.[2] Key precautions include:
-
Temperature Control: Avoid overheating during both the cyclization and oxidation steps. The oxidation reaction is highly exothermic.[2]
-
Controlled Reagent Addition: Portion-wise addition of the oxidizing agent (e.g., KMnO₄) is critical to manage the exotherm and prevent the accumulation of reactive chemicals.[2]
-
Isolation as a Salt: To avoid handling the potentially explosive final product in its solid free-acid form, it is often isolated as a salt, such as the N-methyl morpholine (NMM) salt.[1][2]
-
Use of Flow Chemistry: For the initial cyclization, continuous flow processes are recommended to mitigate risks associated with the thermal instability of both the starting material and the intermediate product.[2]
Q3: What are the primary impurities I should expect?
A3: The main impurities typically arise from three sources:
-
Unreacted Starting Materials: Residual (2E,3E)-butane-2,3-dione dioxime from the first step or 3,4-dimethyl-1,2,5-oxadiazole from the second step.
-
Hydrolysis Byproducts: During the initial cyclization, hydrolysis of the starting material can occur, leading to side products.[1]
-
Over-oxidation or Degradation Products: The strong oxidizing conditions can lead to the formation of various related species or degradation of the target molecule.
Q4: Which analytical techniques are best for monitoring reaction progress and final purity?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for both in-process control and final purity assessment. It allows for the accurate quantification of the starting material, intermediate, final product, and key impurities. An HPLC-MS/MS method can be particularly powerful for identifying unknown impurity structures.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Oxidation Step
Q: My final yield of this compound is poor after the KMnO₄ oxidation. What are the likely causes and solutions?
A: Low yield in the oxidation step is a common issue, often related to reaction control and product degradation.
Causality Analysis: The oxidation of the methyl group on the 3,4-dimethyl-1,2,5-oxadiazole intermediate is a highly exothermic and sensitive reaction.[2] Poor control over the reaction conditions can lead to several undesirable outcomes:
-
Local Hotspots: Inefficient stirring or too-rapid addition of KMnO₄ can create localized areas of high temperature. These hotspots can cause degradation of the starting material, intermediate, and the final product.
-
Over-oxidation: Excessive oxidant or prolonged reaction times at elevated temperatures can lead to the cleavage of the oxadiazole ring or other unwanted side reactions.
-
Incomplete Reaction: Insufficient oxidant or low reaction temperature will result in a significant amount of unreacted 3,4-dimethyl-1,2,5-oxadiazole remaining.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low oxidation yield.
Problem 2: Product Contamination with a Hydrolysis Side Product
Q: My final product is contaminated with an impurity that I suspect is a hydrolysis byproduct from the initial cyclization step. How can I prevent its formation?
A: This issue points to suboptimal conditions during the formation of the 3,4-dimethyl-1,2,5-oxadiazole intermediate.
Causality Analysis: The base-mediated cyclization of (2E,3E)-butane-2,3-dione dioxime is in competition with a base-mediated hydrolysis reaction. Key factors that influence the rate of hydrolysis relative to cyclization are reaction time and temperature.[1] Prolonged exposure to the basic medium, especially at elevated temperatures, will favor the formation of hydrolysis-related impurities.
Preventative Measures & Protocols:
1. Optimize Reaction Time and Temperature: The goal is to achieve maximum conversion to the desired intermediate while minimizing residence time in the reactor.[1] For batch reactions, this means carefully monitoring the reaction by TLC or HPLC and quenching it as soon as the starting material is consumed. For continuous flow setups, the residence time and temperature must be carefully balanced.[1]
2. Implement Post-Reaction Cooling: Immediately after the reaction is complete, the mixture should be cooled promptly. This step is crucial to prevent product decomposition and further side reactions prior to the work-up and extraction.[1]
Protocol: Optimized Cyclization (Flow Chemistry) (Note: This is an illustrative protocol based on literature principles; specific parameters must be optimized for your system.)
-
Prepare a solution of (2E,3E)-butane-2,3-dione dioxime in a suitable solvent (e.g., an aqueous base).
-
Set up a tube reactor with precise temperature control.
-
Pump the solution through the heated reactor at a flow rate calculated to achieve the optimal residence time (determined through screening experiments).
-
The output from the reactor should immediately pass through a cooling loop before being collected for work-up.[1]
-
Proceed with an extractive work-up rather than distillation to isolate the 3,4-dimethyl-1,2,5-oxadiazole intermediate, as this avoids thermal stress on the product.[1]
Problem 3: Final Product is Discolored (Yellow/Brown)
Q: My isolated this compound is off-white or yellow, not the expected color. How do I purify it effectively?
A: Discoloration is usually due to trace amounts of highly colored degradation byproducts, often arising from the strong oxidation step. Recrystallization is the most effective method for removing these impurities.
Causality Analysis: Manganese dioxide (MnO₂), a byproduct of the KMnO₄ oxidation, is a fine, dark solid that can be difficult to remove completely by filtration. Furthermore, minor organic impurities can be highly colored. The choice of recrystallization solvent is critical to selectively dissolve the desired product at a high temperature while leaving impurities behind, either dissolved in the cold mother liquor or as insoluble matter.
Protocol: Purification by Recrystallization
-
Solvent Screening: The ideal solvent system should exhibit high solubility for the product when hot and low solubility when cold. Common solvents to screen include water, ethyl acetate, toluene, and mixtures thereof (e.g., ethyl acetate/heptane).
-
Procedure: a. Place the crude, discolored product in an appropriately sized Erlenmeyer flask with a stir bar. b. Add a minimal amount of the chosen recrystallization solvent. c. Gently heat the mixture with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point. d. If insoluble impurities (like residual MnO₂) are present, perform a hot filtration through a pre-heated filter funnel containing celite or filter paper. e. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation. g. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. h. Dry the crystals under vacuum to a constant weight.
Data Table: Recrystallization Solvent Selection
| Solvent System | Hot Solubility | Cold Solubility | Expected Purity Improvement | Notes |
| Water | Moderate | Low | Good | Effective for polar impurities. |
| Ethyl Acetate / Heptane | High (in EtOAc) | Low (in mixture) | Excellent | Good for a range of organic impurities. Heptane acts as the anti-solvent. |
| Toluene | High | Low | Good | Effective for less polar impurities. |
Synthesis and Impurity Formation Pathway:
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 5. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
Technical Support Center: Flow Chemistry for Oxadiazole Synthesis
Welcome to the technical support center for oxadiazole synthesis in continuous flow. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the precision, safety, and scalability of flow chemistry for the synthesis of these vital heterocyclic scaffolds. Here, we move beyond basic protocols to address the nuanced challenges you may encounter, providing expert-driven insights in a direct question-and-answer format.
Section 1: Foundational FAQs
This section addresses common preliminary questions regarding the setup and strategy for oxadiazole synthesis in flow.
Q1: What are the most common synthetic routes for 1,3,4-oxadiazoles adapted for flow chemistry?
A: The most prevalent methods involve the cyclization of a precursor containing the requisite N-N-C=O linkage. Key strategies successfully translated to flow include:
-
Oxidative Cyclization of Acylhydrazones: This is a robust method where an acylhydrazone is oxidized to form the oxadiazole ring. Reagents like iodine are frequently used, often in combination with a solid-supported base in a packed-bed reactor to simplify downstream processing.[1][2]
-
Cyclodehydration of 1,2-Diacylhydrazines: This classical route involves eliminating a molecule of water from a diacylhydrazine intermediate. Flow chemistry enhances this process by providing superior heat transfer, which is critical for driving the dehydration, often accomplished with reagents like tosyl chloride in pyridine or Burgess reagent.[3][4]
-
Reaction of Hydrazides with Orthoesters or Carbon Disulfide: These methods provide alternative pathways to the oxadiazole core and have been adapted to flow conditions.[4]
Q2: What are the primary safety concerns when running these reactions in a continuous flow setup?
A: While flow chemistry inherently mitigates many risks associated with batch processing, specific hazards remain.[5]
-
Tosyl Chloride (TsCl): TsCl is highly reactive and corrosive. It reacts violently with water, alcohols, and amines.[6] Handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[6]
-
High-Pressure/High-Temperature Reactions: Forcing conditions can accelerate reactions but also increase risks. Ensure your reactor and fittings are rated for the intended operating pressures and temperatures. Always use a back-pressure regulator (BPR) and pressure transducers to monitor the system in real-time.
-
Solvent and Reagent Compatibility: Using incompatible reagents can lead to rapid gas evolution or precipitation, causing dangerous pressure spikes or blockages. For instance, pyridine is hygroscopic and can contain water, which reacts exothermically with TsCl.[7]
Section 2: Troubleshooting Guides
This section provides in-depth, cause-and-effect troubleshooting for specific experimental failures.
Problem 1: Reactor Clogging & Pressure Spikes
Q: My system's back pressure is steadily increasing, leading to a shutdown. What is causing the reactor to clog?
A: Reactor fouling or clogging is the most common failure mode in flow chemistry. The primary cause is the formation and precipitation of a solid within the narrow channels of the reactor.
Causality & Diagnosis: The solubility of reagents, intermediates, and products is highly dependent on the solvent system and temperature. An intermediate may be soluble at room temperature but precipitate at the higher reaction temperature, or the final product may be insoluble in the reaction solvent.[8]
Troubleshooting Workflow:
Field-Proven Solutions:
-
Solvent Choice: High-boiling polar aprotic solvents like DMSO or DMF are often necessary to maintain the solubility of all species throughout the reaction.[8][9] While challenging to remove downstream, their use is often non-negotiable for preventing fouling.
-
Packed-Bed Reactors: When using an insoluble base like potassium carbonate (K₂CO₃), a packed-bed reactor is essential. This confines the solid, preventing it from flowing downstream and clogging the system.[1][2]
-
Telescoped Extraction: For reactions that produce insoluble byproducts (e.g., salts), integrating an immediate in-line liquid-liquid extraction unit can remove these problematic solids before they can precipitate.[8][9]
Problem 2: Low Conversion & Poor Product Yield
Q: My reaction is not going to completion, and the isolated yield of my oxadiazole is very low. How can I improve it?
A: Low yield is typically a result of suboptimal reaction kinetics, reagent stoichiometry, or degradation of starting materials or products. The precise control offered by flow reactors is ideal for addressing these issues systematically.
Causality & Diagnosis: Chemical reactions are governed by concentration, temperature, and time. In a flow system, these translate to reagent concentration, reactor temperature, and residence time (which is a function of reactor volume and flow rate).
Troubleshooting & Optimization Data: A systematic optimization should be performed by varying one parameter at a time. The table below shows a typical optimization matrix for an iodine-mediated oxidative cyclization.[1][10]
| Entry | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Reagent Equiv. (I₂) | Yield (%)[1][10] |
| 1 | 0.4 | 5 | 100 | 1.5 | 71 |
| 2 | 0.2 | 10 | 100 | 1.5 | 90 |
| 3 | 0.1 | 20 | 100 | 1.5 | 90 |
| 4 | 0.2 | 10 | 80 | 1.5 | 87 |
| 5 | 0.2 | 10 | 120 | 1.5 | 81 (Decomposition observed) |
| 6 | 0.2 | 10 | 100 | 1.1 | 79 |
Key Insights from Data:
-
Residence Time is Key: Increasing residence time from 5 to 10 minutes significantly improved the yield (Entry 1 vs. 2), but further increases offered no benefit (Entry 3). This indicates the reaction is complete within 10 minutes under these conditions.
-
Thermal Window: A temperature of 100°C was optimal (Entry 2). Lowering it slightly decreased the yield (Entry 4), while increasing it led to product degradation (Entry 5).[10]
-
Stoichiometry Matters: The amount of the oxidizing agent (iodine) directly impacted the yield (Entry 2 vs. 6).[1]
Field-Proven Solutions:
-
Optimize Residence Time: Begin with a calculated residence time based on batch data. If conversion is low, decrease the flow rate to increase the time reactants spend in the heated zone.
-
Find the Optimal Temperature: Gradually increase the reactor temperature in 10-20°C increments. Monitor the output for both product formation and the appearance of new impurities, which may signal thermal degradation.
-
Check Reagent Stability: Ensure your starting materials are stable under the reaction conditions. For example, some acylhydrazones may degrade at high temperatures over long residence times. Consider if reagents are water-sensitive, such as TsCl, and ensure anhydrous conditions are maintained.[11]
Problem 3: Formation of Side Products & Low Selectivity
Q: I am forming my desired oxadiazole, but I'm also getting significant impurities that are difficult to separate. What is causing these side reactions?
A: Side product formation is often due to competing reaction pathways, degradation, or incomplete reactions. A common example occurs in cyclodehydration reactions using TsCl and pyridine.
Causality & Diagnosis: The TsCl/Pyridine Case The intended reaction is the tosylation of the diacylhydrazine intermediate, making a hydroxyl group a good leaving group for subsequent cyclization. However, a competing pathway exists. The chloride ion (Cl⁻) generated during the reaction can act as a nucleophile, displacing the tosylate to form a chlorinated intermediate, which may not cyclize correctly. This is especially true for activated substrates like benzyl alcohols.[12]
Field-Proven Solutions:
-
Change the Dehydrating Agent: If chloride-mediated side reactions are suspected with TsCl, switch to a different dehydrating agent that does not produce a nucleophilic byproduct. The Burgess reagent is an excellent alternative that performs cyclodehydration under mild conditions.[4] Another option is using triflic anhydride with triphenylphosphine oxide.[13]
-
Optimize Mixing and Stoichiometry: Ensure rapid and efficient mixing at the point where reagent streams combine. If one reagent is locally in excess, it can promote side reactions. Use a micromixer or static mixer T-junction.
-
In-line Quenching: For reactions that use a stoichiometric reagent that can interfere with downstream steps (e.g., excess iodine), an in-line quench is critical. A second stream of a quenching agent, such as aqueous sodium thiosulfate for iodine, can be introduced post-reactor to neutralize the excess reagent before purification.[1][2]
Section 3: Key Experimental Protocol
This section provides a representative, self-validating protocol for a common flow synthesis.
Protocol: Continuous Flow Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Iodine-Mediated Oxidative Cyclization [1][2]
Objective: To synthesize a target 1,3,4-oxadiazole from its corresponding acylhydrazone precursor with a yield >85%.
Materials & Equipment:
-
Syringe pumps (2)
-
T-mixer
-
Glass column for packed-bed reactor (e.g., 7 mm ID, 7 cm length)
-
Heating unit (e.g., oil bath or column heater)
-
Back-pressure regulator (BPR), set to 5 bar
-
Acylhydrazone precursor
-
Iodine (I₂)
-
Anhydrous Potassium Carbonate (K₂CO₃), granular
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Collection vessel
Procedure:
-
System Setup:
-
Pack the glass column with granular K₂CO₃ and install it in the heating unit.
-
Connect the pumps to the T-mixer. Connect the T-mixer output to the inlet of the packed-bed reactor.
-
Connect the reactor outlet to the BPR and then to the collection vessel.
-
-
Reagent Preparation:
-
Solution A: Prepare a 0.25 M solution of the acylhydrazone precursor in anhydrous DMSO.
-
Solution B: Prepare a 0.375 M solution of iodine (1.5 equivalents) in anhydrous DMSO.
-
-
Reaction Execution:
-
Set the heater to 100°C and allow the column to reach thermal equilibrium.
-
Set both syringe pumps to a flow rate of 0.1 mL/min. This will result in a combined flow rate of 0.2 mL/min into the reactor.
-
Self-Validation Check 1: For a typical reactor volume of ~2 mL, this flow rate corresponds to a residence time of 10 minutes.
-
Begin pumping both solutions simultaneously through the system.
-
-
Steady State & Collection:
-
Allow the system to run for at least 3 residence times (~30 minutes) to reach a steady state before collecting the product.
-
Self-Validation Check 2: The output stream should have a consistent color. A change in color may indicate a clog or pump failure.
-
Collect the reaction mixture in a flask containing a quench solution of saturated aqueous sodium thiosulfate to neutralize any unreacted iodine.
-
-
Workup & Analysis:
-
Extract the quenched reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR or LC-MS to determine conversion. The yield should be >85%. Purify by column chromatography if necessary.
-
References
-
Flow synthesis of 1,2,4‐oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239. [Link]
-
What are the regulatory requirements for using Tosyl Chloride? (2025). Blog. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Preprints.org. [Link]
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Rowan University Research. [Link]
-
Alza, E., et al. (2018). Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Beilstein Journal of Organic Chemistry, 14, 2626-2634. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PubMed. [Link]
-
Filipponi, P., et al. (2019). Fouling of Flow Reactors in Organolithium Mediated Transformations: Experience on Scale-up and Proposed Solution. CHIMIA International Journal for Chemistry, 73(10), 809-816. [Link]
-
Webb, D., & Jamison, T. F. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 12(21), 4948–4951. [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journals. [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. ResearchGate. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. (2018). ResearchGate. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. [Link]
-
Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. (2018). Beilstein Journals. [Link]
-
Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 14634-14664. [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PubMed Central. [Link]
-
Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. (n.d.). OrgoSolver. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2007). Molecules, 12(5), 1082-1091. [Link]
-
Gas evolution upon addition of pyridine to p-TsCl/ DCM mixture? (2014). Reddit. [Link]
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- 1. d-nb.info [d-nb.info]
- 2. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the regulatory requirements for using Tosyl Chloride? - Blog [nuomengchemical.com]
- 7. reddit.com [reddit.com]
- 8. BJOC - Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
stability issues of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid in solid form
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. The primary focus is to address the significant stability challenges associated with this compound in its solid form. Our goal is to equip you with the necessary knowledge for safe handling, storage, and troubleshooting to ensure the integrity of your experiments and, most importantly, your safety.
CRITICAL SAFETY ALERT
Hazard Overview: this compound is classified as a highly energetic compound .[1][2][3] In its solid, free-acid form, it is potentially explosive .[1][2] Process safety evaluations have highlighted significant risks associated with its thermal instability.[1][2] Due to these hazards, standard protocols for drug development have been specifically designed to avoid the isolation of this compound as a solid acid .[1][2] It is often handled as a salt, such as N-methyl morpholine 4-methyl-1,2,5-oxadiazole-3-carboxylate, to mitigate these risks.[1][2]
Before proceeding with any experiment, you must:
-
Conduct a thorough risk assessment.
-
Have appropriate personal protective equipment (PPE), including face shields and protective clothing.
-
Work in a well-ventilated area, preferably within a fume hood with a blast shield.
-
Understand and have access to emergency procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with solid this compound?
The principal and most critical concern is its potential as a highly energetic, explosive material.[1][2][3] The solid free acid is thermally sensitive. Beyond the immediate explosive hazard, compounds in the oxadiazole class can exhibit other stability issues, although these are secondary to the risk of rapid, exothermic decomposition. These can include:
-
Thermal Isomerization: Furoxans (1,2,5-oxadiazole N-oxides), which are structurally related, can undergo thermal isomerization at temperatures above 100°C.[4]
-
Photochemical Rearrangement: Some oxadiazole derivatives are known to undergo ring photoisomerization when exposed to UV light.[5]
-
Hydrolytic Degradation: The stability of the oxadiazole ring can be pH-dependent. For some derivatives, degradation rates increase at high or low pH, often through nucleophilic attack and ring-opening.[6][7]
Q2: What are the recommended storage and handling procedures for this compound?
Given its energetic nature, strict protocols must be followed.
-
Avoid Isolation: The safest approach, as documented in scale-up procedures, is to avoid isolating the compound in its solid carboxylic acid form altogether.[1][2] If possible, generate it in situ for immediate use in the next synthetic step or isolate it as a more stable salt derivative.[1][2]
-
Storage Conditions: If handling is unavoidable, store in a dedicated, explosion-proof cabinet. The container should be tightly sealed and kept in a cool, dry, and well-ventilated place.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, bases, and sources of ignition.
-
Handling: Use non-sparking tools. Take precautionary measures against static discharge. Always handle small quantities.
| Parameter | Recommendation | Rationale |
| Form | Handle as a salt (e.g., N-methyl morpholine salt) or in solution. | To mitigate the explosive hazard of the solid free acid.[1][2] |
| Temperature | Store in a cool, controlled environment. Avoid heat. | Furoxan structures can be thermally unstable.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent potential reactions with atmospheric moisture or oxygen. |
| Light | Store in an amber vial or in the dark. | To prevent potential photochemical degradation.[5] |
Q3: My experiment requires the free acid. How can I safely proceed?
Extreme caution is advised. The decision to isolate and use the free acid must be based on a rigorous safety assessment.
Troubleshooting Guide
Issue 1: Unexpected color change (e.g., yellowing) of the solid material over time.
-
Potential Cause: This could indicate decomposition. While many oxadiazole derivatives are noted for their chemical stability, color change can be a sign of impurity formation or slow degradation, potentially initiated by light or trace impurities.[9]
-
Troubleshooting Steps:
-
DO NOT handle the material if significant degradation is suspected. Treat it as potentially more sensitive than the pure compound.
-
If deemed safe, analyze a small sample using techniques like HPLC or LC-MS to check for the appearance of new peaks corresponding to degradation products.
-
Review storage conditions. Ensure the material is protected from light and stored at the recommended temperature in a tightly sealed container.[8]
-
Issue 2: Inconsistent results or low yields in reactions using the compound.
-
Potential Cause 1: Degradation due to reaction conditions. The compound's stability may be compromised by the reaction pH. Some 1,2,4-oxadiazoles show maximal stability in a pH range of 3-5 and degrade under more acidic or basic conditions.[7]
-
Troubleshooting Steps:
-
Analyze the pH of your reaction mixture. If it is highly acidic or basic, consider if this could be opening the oxadiazole ring.
-
Run a control experiment where the compound is stirred in the reaction solvent under the reaction conditions (temperature, pH) but without other reagents. Analyze the sample over time to assess its stability under these specific conditions.
-
-
Potential Cause 2: Hydrolysis. Trace amounts of water in solvents, especially under non-neutral pH, could lead to hydrolytic cleavage of the oxadiazole ring.[6]
-
Troubleshooting Steps:
-
Ensure all solvents are rigorously dried before use.
-
Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Difficulty in characterizing the compound; NMR or Mass Spec data is ambiguous.
-
Potential Cause: The compound may have isomerized or decomposed. Thermal isomerization is a known behavior for related furoxans.[4] This could lead to a mixture of compounds that complicates spectral interpretation.
-
Troubleshooting Steps:
-
Re-purify the Material: If safe, attempt to re-purify a small amount of the compound.
-
Use 2D NMR Techniques: Techniques like HMBC and HSQC can help elucidate the structure if isomerization has occurred.
-
Consider a Hypothetical Degradation Pathway: The oxadiazole ring can be cleaved. For instance, hydrolysis of some oxadiazoles can yield an acylhydrazide or a nitrile, depending on the specific isomer and conditions.[6][7] This knowledge can help in identifying potential degradation products in your mass spectrometry data.
-
References
- Photochemical behaviour of some 1,2,4-oxadiazole derivatives.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 4-METHYL-1,3-OXAZOLE-5-CARBOXYLICACID Safety Data Sheets.Echemi.
- Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6).PMC - NIH.
- Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide.Source Not Available.
- 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents.Request PDF.
- Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review.ResearchGate.
- Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound.ACS Publications - American Chemical Society.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.MDPI.
- Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4‑Methyl-1,2,5-oxadiazole-3-carboxylic Acid.Figshare.
- Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure.PubMed.
- A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan.PMC - PubMed Central.
- Recent progress in synthesis and application of furoxan.RSC Publishing.
- GHS07 - Safety D
- This compound | C4H4N2O3 | CID 314768.PubChem.
- Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound.ResearchGate.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate.PubMed.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Process Safety Evaluation for Energetic Pharmaceutical Intermediates
Welcome to the Technical Support Center for the process safety evaluation of energetic pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals who handle potentially energetic materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale and troubleshooting insights needed to navigate the complexities of process safety with confidence. The information herein is structured to follow the logical progression of a safety assessment, from initial screening to detailed characterization and scale-up considerations.
Section 1: Initial Hazard Identification & Screening
Before any experimental work begins, a thorough theoretical assessment is crucial. This initial step helps to flag potentially hazardous materials early in development, saving time and ensuring that appropriate precautions are taken.
Frequently Asked Questions (FAQs): Initial Screening
Q1: What makes a pharmaceutical intermediate "energetic"?
A1: An energetic pharmaceutical intermediate is a molecule that contains functional groups that can undergo rapid exothermic decomposition, releasing a significant amount of energy in the form of heat and gas.[1] These functional groups are often referred to as "energetic groups" or "explosophores." The presence of these groups, combined with the overall molecular structure and oxygen balance, can indicate a potential for thermal instability or explosive properties.
Q2: Which functional groups are considered energetic?
A2: A number of functional groups are known to be energetic. It is crucial to examine your target molecule, as well as any potential intermediates or byproducts, for their presence. Some of the most common energetic groups are listed in the table below.
| Energetic Functional Group | Structure | Examples of Molecules | General Hazard Remarks |
| Nitro | -NO₂ | Nitroglycerin, 2,4,6-Trinitrotoluene (TNT) | Highly energetic, sensitive to shock and friction. |
| Nitrate Ester | -ONO₂ | Pentaerythritol tetranitrate (PETN) | Powerful explosives, often shock-sensitive. |
| Azide | -N₃ | Sodium azide, Lead azide | Can be extremely sensitive to shock, friction, and heat. |
| Peroxide | -O-O- | Acetone peroxide, Dibenzoyl peroxide | Thermally unstable, sensitive to heat, shock, and friction. |
| Diazonium Salt | -N₂⁺X⁻ | Diazonium salts | Highly unstable, can decompose explosively when dry. |
| N-Oxide | >N⁺-O⁻ | Pyridine N-oxide | Can be thermally unstable, especially with multiple N-oxide groups. |
| Epoxide | C-O-C (three-membered ring) | Ethylene oxide, Propylene oxide | Can undergo exothermic polymerization, especially with catalysts. |
Q3: What is the "Rule of Six" and how is it applied?
A3: The "Rule of Six" is a guideline used to estimate the stability of a molecule containing energetic functional groups.[2] It suggests that for every energetic functional group, there should be at least six carbon atoms (or other atoms of similar size) in the molecule to provide sufficient "dilution" and render the compound less likely to be explosive.[2] However, this is a general guideline and not a substitute for experimental testing. Molecules that violate the "Rule of Six" should be treated with extreme caution.[2]
Q4: Beyond functional groups, what other initial screening methods can be used?
A4: Computational screening tools like the CHETAH (Chemical Thermodynamic and Energy Release Evaluation) program can be used.[3] This software estimates the enthalpy of decomposition and other thermodynamic properties to classify the risk of a material.[3] Additionally, calculating the oxygen balance of a molecule can provide an indication of its potential to self-oxidize and decompose rapidly.
Section 2: Thermal Hazard Assessment
Once a potential hazard has been identified, the next step is to experimentally characterize the thermal stability of the intermediate. This is most commonly done using calorimetric techniques.
Experimental Protocol: Differential Scanning Calorimetry (DSC) Screening
DSC is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature.[4][5][6] It is an excellent screening tool for identifying exothermic decomposition events.[6][7]
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a suitable DSC pan. For energetic materials, high-pressure stainless steel pans are often recommended.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 5-10 °C/min, to a final temperature well above the expected decomposition.
-
Use a nitrogen purge to maintain an inert atmosphere.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify the onset temperature of any exothermic events. This is the temperature at which the decomposition begins.
-
Integrate the area of the exothermic peak to determine the heat of decomposition (ΔHd in J/g).
-
Troubleshooting and FAQs: DSC Analysis
Q5: My DSC curve shows an unexpected endotherm right before the main exotherm. What could this be?
A5: This is a common and important observation. The endotherm likely represents the melting of your sample.[5][8][9] The proximity of the melting point to the decomposition onset temperature is a critical safety concern. If the material melts before it decomposes, it can lead to a more rapid and violent runaway reaction due to improved heat transfer in the liquid phase. This "melt-decompose" scenario requires careful consideration during process design.
Q6: I see a small, broad exotherm at a much lower temperature than the main decomposition. Should I be concerned?
A6: Yes. Even small exotherms at lower temperatures can be significant. This could indicate the start of a slow decomposition process, the presence of an unstable impurity, or a reaction with the pan material. It's crucial to investigate this further. Consider running the experiment at a slower heating rate to better resolve the transition. Also, Thermogravimetric Analysis (TGA) can be run concurrently to see if there is a corresponding mass loss, which would support decomposition.[9]
Q7: The baseline of my DSC curve is shifting after the exotherm. What does this mean?
A7: A baseline shift after a thermal event is typically due to a change in the specific heat capacity of the sample.[8][9] After decomposition, the resulting products will have a different heat capacity than the starting material. This is a normal phenomenon. However, if you also observe a significant weight loss in a parallel TGA experiment, it confirms that a decomposition has occurred.
Q8: How do I interpret a sharp, spike-like peak in my DSC curve?
A8: Sharp, narrow peaks can sometimes be experimental artifacts rather than true thermal transitions.[8] They can be caused by the rapid release of trapped volatiles or gases from the sample, especially if using a sealed or partially sealed pan.[8] It's important to check for any audible or visible events during the experiment. If you suspect volatilization, re-running the sample in an open pan or with a pinhole lid can help differentiate it from a true decomposition.
Process Safety Evaluation Workflow
The following diagram illustrates a typical workflow for the process safety evaluation of a potentially energetic pharmaceutical intermediate.
Caption: A typical workflow for process safety evaluation.
Section 3: Advanced Thermal Analysis - Simulating Worst-Case Scenarios
While DSC is an excellent screening tool, it doesn't fully replicate the conditions of a large-scale reactor where heat dissipation is limited. For this, we turn to adiabatic calorimetry.
Accelerating Rate Calorimetry (ARC)
The Accelerating Rate Calorimeter (ARC) is designed to simulate a thermal runaway reaction under adiabatic ("no heat loss") conditions.[10][11][12] This provides crucial data for understanding the potential consequences of a cooling failure in a reactor.
Troubleshooting and FAQs: ARC Experiments
Q9: The pressure rise in my ARC experiment was much higher than anticipated based on the chemistry. What could be the cause?
A9: An unexpectedly high pressure rise is a serious concern and can be attributed to several factors:
-
Gaseous Decomposition Products: Your decomposition reaction may be generating more non-condensable gases than predicted. A thorough analysis of the reaction stoichiometry is needed.
-
Secondary Decomposition: The initial exotherm could be triggering a secondary, more energetic decomposition at a higher temperature, leading to a rapid increase in pressure.
-
Solvent Effects: If the experiment is run in a solvent, the heat from the decomposition can cause the solvent to vaporize, contributing significantly to the total pressure. This is especially true if the temperature exceeds the solvent's boiling point.
-
Sample Inhomogeneity: If the sample is not well-mixed, localized "hot spots" can lead to a more rapid and violent decomposition in one area, generating a sudden pressure spike.
Q10: My ARC experiment shows a very slow, gradual self-heating before the main runaway. How do I interpret this?
A10: This slow self-heating is precisely what the ARC is designed to detect.[10][13] It indicates that the material is unstable even at lower temperatures and can generate its own heat. This is critical information for determining safe storage and processing temperatures. The temperature at which this self-heating begins is a more conservative and often more realistic onset temperature than what might be observed in a faster-ramping DSC experiment.
Q11: What is TD24 and why is it important?
A11: TD24 is the temperature at which the "time to maximum rate" (TMR) of decomposition under adiabatic conditions is 24 hours.[3] It is a key parameter derived from ARC data and is often used to define a safe upper limit for storage and processing temperatures.[3] Operating at or above the TD24 means there is a significant risk of a thermal runaway within a 24-hour period if cooling is lost.
Section 4: Mechanical Sensitivity Assessment
Energetic materials can be sensitive to mechanical stimuli such as impact and friction.[14][15][16] These tests are crucial for understanding the risks associated with handling, transporting, and processing powdered intermediates.
Experimental Protocol: BAM Fallhammer Impact Test
The BAM Fallhammer test determines the sensitivity of a material to impact energy.[3][15][17][18][19]
Methodology:
-
A small amount of the sample is placed between two steel cylinders.[20]
-
A drop weight of a known mass is released from a specific height, imparting a defined amount of energy to the sample.[19]
-
The test is repeated multiple times at various drop heights to determine the lowest impact energy at which a reaction (e.g., flash, sound, or decomposition) is observed.[3][17]
Experimental Protocol: BAM Friction Test
The BAM Friction Test assesses the sensitivity of a material to frictional forces.[3][17]
Methodology:
-
A small amount of the sample is spread on a porcelain plate.
-
A porcelain peg is placed on the sample, and a specific load is applied.
-
The plate is moved back and forth, creating friction between the peg and the plate through the sample.
-
The test is repeated with different loads to find the lowest load at which a reaction occurs.[17]
Troubleshooting and FAQs: Impact and Friction Testing
Q12: My impact and friction sensitivity results are inconsistent between batches. What could be the cause?
A12: Inconsistency in sensitivity testing is often related to the physical properties of the powder, not just its chemical nature. Key factors include:
-
Particle Size and Shape: Smaller, more spherical particles generally have lower sensitivity due to fewer sharp edges and a reduced likelihood of forming "hot spots."[10][13] Variations in crystallization or milling processes can lead to different particle size distributions and morphologies between batches.
-
Crystal Defects: The presence of impurities or defects in the crystal lattice can create points of instability, making the material more sensitive.
-
Moisture Content: The presence of moisture can act as a lubricant, reducing friction sensitivity. A very dry powder may be more sensitive.
-
Sample Preparation: The way the sample is loaded into the apparatus can affect the results.[21] It's crucial to follow a standardized procedure.
Q13: The material shows no reaction in the friction test, but I can see scorch marks on the porcelain plate. Is this a positive result?
A13: A "go" or positive result is typically defined as an event that can be seen, heard, or smelled, such as a flash, pop, or explosion.[22] Scorch marks or discoloration without an audible or visible event are generally not considered a positive result, but they do indicate that the material is being affected by the frictional energy.[22] This should be noted in the report as it suggests some level of thermal reactivity under these conditions.
Section 5: Mitigating Risks: From Lab to Plant
The data gathered from these safety evaluations are used to establish safe operating procedures and design appropriate engineering controls, especially during scale-up.
Frequently Asked Questions (FAQs): Risk Mitigation and Scale-Up
Q14: How can I mitigate the risks of handling an energetic intermediate that is sensitive to electrostatic discharge (ESD)?
A14: ESD is a significant ignition hazard for powdered materials.[23] Mitigation strategies include:
-
Grounding and Bonding: Ensure all equipment, personnel, and containers are properly grounded to dissipate any static charge that may build up.[23]
-
Humidity Control: Maintaining a higher relative humidity in the processing area can help to dissipate static charges.
-
Use of Antistatic Materials: Employ antistatic tools, containers, and personal protective equipment (PPE).
-
Inerting: Handling the powder in an inert atmosphere (e.g., nitrogen) can prevent ignition even if a static discharge occurs.
Q15: What are the key safety considerations when scaling up a reaction involving an energetic intermediate?
A15: Scaling up a chemical reaction is not just about using larger glassware.[24][25][26] The safety implications change dramatically due to the "square-cube law." As the volume of a reactor increases (a cubic function), its surface area for heat transfer only increases as a square function.[24] This means that heat removal becomes much less efficient at larger scales. Key considerations include:
-
Heat Transfer: Ensure the production-scale reactor has adequate cooling capacity to handle the heat generated by the reaction, even under worst-case scenarios.
-
Mixing: Inefficient mixing can lead to localized hot spots where the reaction rate accelerates, potentially triggering a runaway.[11] Overhead stirring is generally more effective than magnetic stir bars at larger scales.[11]
-
Reagent Addition: For exothermic reactions, the rate of reagent addition must be carefully controlled to manage the rate of heat generation.
-
Emergency Relief Systems: The reactor must be equipped with properly sized pressure relief devices (e.g., rupture discs, relief valves) to safely vent any overpressure from a runaway reaction.
Decision Tree for Thermal Hazard Assessment
This diagram provides a logical decision-making process based on initial DSC screening results.
Caption: Decision-making based on DSC screening results.
References
-
Engineering the Morphology and Particle Size of High Energetic Compounds Using Drop-by-Drop and Drop-to-Drop Solvent–Antisolvent Interaction Methods. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. Retrieved January 11, 2026, from [Link]
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Effect of Particle Size on the Shock Sensitivity of Pure Porous HE (High Explosive). (n.d.). Defense Technical Information Center. Retrieved January 11, 2026, from [Link]
-
Safety Considerations for Process Scale Up. (n.d.). DEKRA North America. Retrieved January 11, 2026, from [Link]
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Engineering the Morphology and Particle Size of High Energetic Compounds Using Drop-by-Drop and Drop-to-Drop Solvent–Antisolvent Interaction Methods. (2019, March 19). ACS Publications. Retrieved January 11, 2026, from [Link]
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SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci Ltd. Retrieved January 11, 2026, from [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Retrieved January 11, 2026, from [Link]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved January 11, 2026, from [Link]
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Chemical runaway reaction at a pharmaceutical plant following the loss of a utility. (n.d.). La référence du retour d'expérience sur accidents technologiques. Retrieved January 11, 2026, from [Link]
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Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. Retrieved January 11, 2026, from [Link]
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Friction sensitivity – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 11, 2026, from [Link]
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How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). Retrieved January 11, 2026, from [Link]
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Case Studies of Incidents in Runaway Reactions and Emergency Relief. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Potentially Explosive Experiments. (2019, September 18). Division of Research Safety - University of Illinois. Retrieved January 11, 2026, from [Link]
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How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. (2017, September 7). Fauske & Associates. Retrieved January 11, 2026, from [Link]
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interpreting unexpected events and transitions in DSC results, TA-039. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. Retrieved January 11, 2026, from [Link]
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Improved measurements of impact sensitivities of energetic materials. (n.d.). Retrieved January 11, 2026, from [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved January 11, 2026, from [Link]
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Runaway reactions, case studies, lessons learned. (n.d.). ARIA. Retrieved January 11, 2026, from [Link]
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Tuning the particle size and morphology of high energetic material nanocrystals. (2025, August 8). Retrieved January 11, 2026, from [Link]
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Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. Retrieved January 11, 2026, from [Link]
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Analysis of Pressure Rise in a Closed Container Due to Internal Arcing. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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How to Interpret the Unexpected Transitions in DSC Results. (2015, July 14). AZoM. Retrieved January 11, 2026, from [Link]
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Safety Hazards in the Energetics Laboratory. (2019, November 2). DSIAC. Retrieved January 11, 2026, from [Link]
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The Investigation of Porcelain Plates Roughness Influence on Determination of Explosives Friction Sensitivity. (2025, April 17). MDPI. Retrieved January 11, 2026, from [Link]
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Calculation of Pressure Rise in Electrical Installations due to Internal Arcs Considering SF6-Air Mixtures and Arc Energy Absorb. (n.d.). RWTH Publications. Retrieved January 11, 2026, from [Link]
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Analysis of Pressure Rise in a Closed Container Due to Internal Arcing. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Curve Interpretation, Part 3: DSC Curves and Curves from Other Thermal Analysis Techniques. (n.d.). METTLER TOLEDO. Retrieved January 11, 2026, from [Link]
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Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025, September 18). TA Instruments. Retrieved January 11, 2026, from [Link]
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pressures developed by arcs. (n.d.). Retrieved January 11, 2026, from [Link]
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Explosivity Testing. (n.d.). DEKRA Process Safety. Retrieved January 11, 2026, from [Link]
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BAM Fall Hammer Impact Sensitivity Tester (BFH 10). (n.d.). IDEA SCIENCE Group. Retrieved January 11, 2026, from [Link]
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Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Electrostatic discharge and energetic materials. (n.d.). PURKH. Retrieved January 11, 2026, from [Link]
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BFH SERIES. (n.d.). OZM Research. Retrieved January 11, 2026, from [Link]
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OZM Ball Drop Impact Tester (BIT‐132) vs. BAM Standard Method. (n.d.). Retrieved January 11, 2026, from [Link]
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Friction Sensitivity of Primary Explosives. (n.d.). Defense Technical Information Center. Retrieved January 11, 2026, from [Link]
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How to find energetic metal complex by using TGA/ DSC ? (2014, September 19). ResearchGate. Retrieved January 11, 2026, from [Link]
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Causes and consequences of thermal runaway incidents—Will they ever be avoided? (2025, August 6). Retrieved January 11, 2026, from [Link]
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LLNL Small-Scale Friction sensitivity (BAM) Test. (n.d.). OSTI.GOV. Retrieved January 11, 2026, from [Link]
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Friction Sensitivity Test Experiment and Desensitization Mechanism of Nitrocellulose-Coated DNTF Explosive Crystals. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Study of the Interaction between Electrostatic Discharge and the Granular Bed of the Ultra-sensitive Energetic Materials. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Preventing Electrostatic Discharge Damage. (2025, August 28). ALLPCB. Retrieved January 11, 2026, from [Link]
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Technical Support Center: (2E,3E)-Butane-2,3-dione Dioxime (Dimethylglyoxime)
Welcome to the technical support resource for (2E,3E)-butane-2,3-dione dioxime, commonly known as dimethylglyoxime (DMG). This guide is designed for researchers, analytical chemists, and drug development professionals who utilize this versatile chelating agent in their work. Here, we address common challenges related to its thermal stability, offering troubleshooting advice and best practices to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) on DMG Stability
Q1: What is the inherent thermal stability of solid dimethylglyoxime?
A1: Solid dimethylglyoxime is a white crystalline powder that is stable under standard ambient conditions.[1] However, it has a defined thermal decomposition threshold. Its melting point is approximately 240-241°C, at which temperature it also begins to decompose.[2][3] Some sources indicate that it may decompose violently at temperatures above 190°C.[4] During decomposition, it can emit toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][5]
Q2: My solid DMG has turned slightly yellow/brown in storage. Is it still usable?
A2: Discoloration of solid DMG upon storage, especially if exposed to heat or light, suggests potential degradation. While minor discoloration might not significantly impact applications like qualitative nickel testing, it is a critical concern for quantitative analysis or sensitive synthetic reactions. The colored impurities could interfere with photometric measurements or act as catalysts for unwanted side reactions. For high-purity applications, we recommend using a fresh, white crystalline sample. The most reliable method to confirm purity is to measure its melting point; a broad or depressed melting range compared to the reference 240-241°C indicates impurities.
Q3: What are the primary factors that compromise the stability of DMG in solution?
A3: The stability of DMG in solution is influenced by three main factors:
-
Temperature: As with the solid state, elevated temperatures accelerate decomposition in solution. This is a critical consideration for reactions requiring heating.
-
pH: DMG is most stable in neutral to slightly alkaline conditions (pH 5-9), which is why its use in nickel precipitation is often buffered with ammonia.[6] Strongly acidic or highly alkaline conditions, especially when combined with heat, can promote hydrolysis of the oxime functional groups.
-
Presence of Strong Oxidizing Agents: DMG is incompatible with strong oxidizing agents, which can readily attack the N-OH bonds of the oxime groups, leading to degradation of the molecule.[1]
Troubleshooting Guide for Experimental Applications
This section addresses specific problems you may encounter during experiments involving dimethylglyoxime, particularly at elevated temperatures.
Scenario 1: Unexpected Precipitate or Solution Discoloration During a Heated Reaction
-
Issue: You are running a reaction with DMG in a solvent at 80°C, and the solution has turned brown, or an unknown precipitate has formed.
-
Analysis & Causality: The discoloration strongly suggests thermal decomposition of DMG. The N-OH bond in the oxime is the weakest bond and susceptible to cleavage at elevated temperatures.[7] The resulting fragments can polymerize or react with the solvent and other components to form complex, colored byproducts. The unexpected precipitate could be a result of these insoluble polymeric materials or the product of a side reaction between a DMG decomposition fragment and another reagent.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Determine if the reaction can proceed efficiently at a lower temperature. Even a reduction of 10-20°C can significantly decrease the rate of decomposition.
-
Control the Atmosphere: If your reaction is sensitive to oxidation, conduct it under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative degradation pathways.
-
Solvent Selection: DMG is soluble in alcohols and acetone.[2] Ensure your solvent is pure and de-gassed. Protic solvents might facilitate proton-catalyzed decomposition at high temperatures. Consider switching to an aprotic solvent if compatible with your reaction chemistry.
-
pH Buffering: If your reaction conditions might drift into the acidic or strongly basic range, consider using a non-reactive buffer system to maintain a pH between 7 and 9.
-
Scenario 2: Poor Yield or Inconsistent Results in a DMG-involved Synthesis
-
Issue: A synthetic step involving DMG as a ligand or reactant is giving low or highly variable yields, especially when scaled up.
-
Analysis & Causality: Inconsistent results are often a hallmark of a reagent's instability. If DMG decomposes during the reaction, its effective concentration decreases, leading to lower yields of the desired product. The decomposition products can also interfere with the reaction, potentially chelating with a metal catalyst or reacting with your substrate to form impurities that complicate purification.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
-
Expert Recommendation: Instead of adding DMG at the beginning of a heated reaction period, consider adding it slowly in portions or as a solution滴加 to the heated reaction mixture. This minimizes the residence time of any single DMG molecule at high temperature before it can react, thus reducing the likelihood of decomposition.
Data Summary: Thermal Properties
This table summarizes key thermal data for dimethylglyoxime and its well-known nickel complex for comparative purposes.
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Decomposition Products | Source(s) |
| (2E,3E)-Butane-2,3-dione Dioxime (DMG) | 240 - 241 | ~240 (also noted >190) | NOx, CO, CO₂ | [2][3][4] |
| Bis(dimethylglyoximato)nickel(II) (Ni(DMG)₂) | Decomposes | ~280 | H₂O, NH₃, N₂O, CO, HCN | [7][8] |
Protocols for Mitigating Instability
Protocol 1: Preparation of a Standardized DMG Solution for Analytical Use
This protocol ensures the preparation of a stable DMG solution, minimizing degradation for reliable and repeatable analytical results, such as the gravimetric analysis of nickel.
-
Reagent & Equipment:
-
High-purity (ACS grade) dimethylglyoxime
-
Ethanol (95% or absolute)
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Amber glass storage bottle
-
-
Procedure:
-
Weigh the required amount of dimethylglyoxime (e.g., 1.0 g for a 1% w/v solution) using an analytical balance.
-
Transfer the solid DMG to the volumetric flask.
-
Add approximately 70% of the final volume of ethanol (e.g., 70 mL for a 100 mL flask).
-
Place the flask on a magnetic stirrer and stir at room temperature. Do not heat the solution to facilitate dissolution. Gentle agitation is sufficient and prevents thermal stress. DMG is readily soluble in ethanol.[2]
-
Once fully dissolved, bring the solution to the final volume with ethanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a clearly labeled amber glass bottle to protect it from light.
-
Storage: Store the solution at room temperature in a dark, well-ventilated cabinet away from strong oxidizing agents. For best results, prepare fresh solution weekly, or bi-weekly if stored properly.
-
Protocol 2: Complexation Reaction at Elevated Temperature
This protocol provides a methodology for using DMG in a heated reaction while minimizing its decomposition.
-
Setup:
-
Reaction vessel equipped with a condenser, temperature probe, and addition funnel.
-
Inert atmosphere setup (e.g., nitrogen manifold).
-
-
Procedure:
-
Charge the reaction vessel with the substrate, metal salt, and solvent.
-
Purge the vessel with an inert gas (e.g., nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the target temperature (e.g., 70°C).
-
While the mixture is heating, separately prepare a solution of DMG in a minimal amount of a compatible, degassed solvent.
-
Once the reaction mixture reaches the target temperature, add the DMG solution dropwise via the addition funnel over a period of 30-60 minutes.
-
Rationale: This controlled, slow addition ensures that the concentration of unreacted DMG in the hot solution is always low. The DMG is more likely to react and form the more stable metal complex quickly, rather than undergo thermal decomposition. The Ni(DMG)₂ complex, for instance, is stable up to ~280°C, far exceeding the stability of the free ligand.[8]
-
Maintain the inert atmosphere and temperature for the required reaction time after the addition is complete.
-
Key Stability Factors and Decomposition Pathway
The following diagram illustrates the key factors influencing DMG stability and the general pathway to decomposition.
Caption: Factors influencing the stability of dimethylglyoxime in solution.
References
- This cit
-
Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique. MDPI. [Link]
-
DTA (-) and TG (-) curves of nickel dimethylglyoxime in air heating rate 10 deg/min. ResearchGate. [Link]
-
Dimethylglyoxime: Structure, Uses & Safety Explained. Vedantu. [Link]
-
Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique. ResearchGate. [Link]
- This cit
-
The Chemistry of Detection: How Dimethylglyoxime Works for Nickel Analysis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique. R Discovery. [Link]
- This cit
- This cit
-
LS COLLEGE MUZAFFARPUR Dept. of chemistry what is Dimethylglyoxime?. LS College. [Link]
-
Dimethylglyoxime. Wikipedia. [Link]
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- 3. Dimethylglyoxime - Wikipedia [en.wikipedia.org]
- 4. 2,3-Butanedione dioxime(95-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Dimethylglyoxime | 95-45-4 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (3). This guide is designed for researchers, chemists, and process development professionals who are working with this highly energetic yet pharmaceutically relevant compound. 1,2,5-oxadiazoles, also known as furazans, are important scaffolds in medicinal chemistry, but their synthesis can present unique challenges, including safety risks and complex side reaction profiles.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely adopted route is a two-step process starting from (2E,3E)-butane-2,3-dione dioxime (1).[3]
-
Cyclization: The dioxime (1) undergoes a base-mediated cyclization to form the intermediate, 3,4-dimethyl-1,2,5-oxadiazole (2).
-
Oxidation: The methyl group at the 3-position of intermediate (2) is selectively oxidized to a carboxylic acid using a strong oxidizing agent, typically potassium permanganate (KMnO₄), to yield the final product (3).[1]
This route has been successfully scaled to multi-kilogram production, though it requires stringent safety protocols due to the energetic nature of the compounds and the exothermicity of the oxidation step.[3]
Q2: Why is this compound considered "highly energetic" and what precautions are necessary?
A2: The 1,2,5-oxadiazole ring has a high positive enthalpy of formation, making it and many of its low-molecular-weight derivatives thermally sensitive and potentially explosive under certain conditions.[1][4] The final product, in its solid acid form, is particularly hazardous.
Core Safety Precautions:
-
Process Safety Evaluation: Conduct thorough Differential Scanning Calorimetry (DSC) and other hazard assessments before any scale-up. The starting dioxime and the oxadiazole intermediate also possess thermal instability.[3]
-
Temperature Control: Both the cyclization and oxidation steps can be highly exothermic. Use controlled addition rates, efficient cooling, and potentially continuous flow reactors for the cyclization to mitigate thermal runaway risks.[1][3]
-
Isolation Form: To avoid handling the potentially explosive solid acid, it is strongly recommended to isolate the final product as a salt, such as the N-methyl morpholine (NMM) salt, which has demonstrated improved handling safety.[3]
Q3: My overall yield is consistently low. What are the most likely areas for product loss?
A3: Low yields in this synthesis often stem from issues in both the cyclization and oxidation steps, as well as the workup.[5] Common culprits include:
-
Incomplete Cyclization: The conversion of the starting dioxime to the oxadiazole intermediate may be incomplete.
-
Side Reactions During Oxidation: The powerful oxidizing conditions can lead to ring cleavage or other unwanted byproducts.
-
Product Decomposition: The product can degrade if exposed to excessive heat or improper pH during workup.[1]
-
Physical Loss During Workup: As a polar, acidic molecule, the product can be challenging to extract efficiently from aqueous media.
A systematic approach, monitoring each step by TLC or LC-MS, is crucial for identifying the source of yield loss.[6]
Troubleshooting Guide: Side Reactions & Common Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield or Stalled Cyclization Step (Dioxime → Dimethyl-oxadiazole)
Symptom: Analysis of the crude reaction mixture (TLC, GC-MS, or ¹H NMR) shows a significant amount of remaining (2E,3E)-butane-2,3-dione dioxime.
Possible Cause A: Inefficient Dehydration/Cyclization Conditions
The base-mediated cyclization is a dehydration reaction. The choice of base, solvent, and temperature is critical for driving the reaction to completion.
-
Scientific Rationale: The base deprotonates the oxime hydroxyl groups, facilitating the intramolecular nucleophilic attack and subsequent elimination of water to form the stable heterocyclic ring. Insufficient base strength or poor reaction kinetics can stall the reaction.
-
Recommended Action:
-
Verify Reagent Quality: Ensure the base (e.g., KOH, NaOH) is not old or carbonated. Use dry solvents if specified in your protocol.[5]
-
Optimize Temperature & Time: This reaction often requires heating. Balancing the temperature and reaction time is key to maximizing conversion while minimizing the formation of hydrolysis-based side products.[1] Consider carefully monitored trial reactions at slightly elevated temperatures or for longer durations.
-
Consider a Flow Reactor: For larger scales, a continuous flow process allows for precise control over temperature and residence time, which has been shown to improve conversion and safety for this specific transformation.[1][3]
-
Possible Cause B: Thermal Decomposition of Starting Material or Product
Both the starting dioxime and the 3,4-dimethyl-1,2,5-oxadiazole product have documented thermal instability.[3]
-
Scientific Rationale: Excessive temperatures can lead to decomposition pathways that compete with the desired cyclization, reducing the yield of the intermediate.
-
Recommended Action:
-
Establish a Safe Operating Temperature: Use data from process safety testing (DSC) to define a maximum safe reaction temperature.
-
Implement Post-Reaction Cooling: Once the reaction is complete, cool the mixture promptly to prevent product degradation before workup.[1]
-
Problem 2: Formation of Impurities During the Oxidation Step
Symptom: The crude product after oxidation shows multiple spots on TLC or peaks in LC-MS that are not the desired carboxylic acid.
Possible Cause A: Over-oxidation and Ring Cleavage
Potassium permanganate is a very strong oxidizing agent. Under uncontrolled conditions, it can attack the oxadiazole ring itself, not just the target methyl group.
-
Scientific Rationale: The furazan ring, while aromatic, can be susceptible to oxidative cleavage under harsh conditions, leading to a complex mixture of smaller, highly oxidized fragments.
-
Recommended Action:
-
Control the Exotherm: The oxidation is highly exothermic.[3] Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath.
-
Portion-wise Addition: Add the solid KMnO₄ in small portions over an extended period. This prevents a dangerous accumulation of the reactive agent and allows the cooling system to manage the heat generated.[1][3]
-
Ensure Adequate Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively and moderate the reactivity.[1]
-
Possible Cause B: Hydrolysis-based Side Products
The reaction is typically run in an aqueous basic solution, which can promote hydrolysis if not properly controlled.
-
Scientific Rationale: While the oxadiazole ring is relatively stable, prolonged exposure to strong base at elevated temperatures (caused by the oxidation exotherm) can lead to hydrolytic ring opening.
-
Recommended Action:
-
Minimize Reaction Time: Once the oxidation is complete (as monitored by TLC/LC-MS), proceed with the workup promptly.
-
Maintain Low Temperature: As with preventing over-oxidation, strict temperature control is the best defense against hydrolysis.
-
Problem 3: Difficult Product Isolation and Purification
Symptom: Low recovery of the final product after aqueous workup and extraction, or persistent impurities after purification attempts.
Possible Cause A: High Polarity and Water Solubility of the Product
The product is a carboxylic acid and a polar heterocycle, giving it significant solubility in water, especially in its carboxylate salt form at neutral or basic pH.
-
Scientific Rationale: At a pH above its pKa, the product exists as the highly water-soluble carboxylate anion, which is difficult to extract into common organic solvents.
-
Recommended Action:
-
Acidify Before Extraction: After quenching the reaction, carefully acidify the aqueous layer with an acid like HCl to a pH of ~1-2. This protonates the carboxylate, making the neutral carboxylic acid significantly less water-soluble and more extractable.
-
Use an Appropriate Extraction Solvent: A more polar solvent like ethyl acetate or a mixture including THF may be more effective than less polar options like dichloromethane.
-
Perform Multiple Extractions: Perform at least 3-5 extractions of the acidified aqueous layer to maximize recovery.[7]
-
Possible Cause B: Co-elution of Polar Impurities during Chromatography
The crude product may contain polar side products that are difficult to separate from the desired polar acid using standard silica gel chromatography.[7]
-
Scientific Rationale: Strong interactions between polar analytes and the acidic silanol groups on standard silica gel can lead to poor separation and significant peak tailing.[8]
-
Recommended Action:
-
Acidify the Mobile Phase: For normal-phase silica gel chromatography, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve the peak shape of the carboxylic acid product.[9]
-
Attempt Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Explore different solvent systems.
-
Consider Reversed-Phase Chromatography: For very challenging separations, reversed-phase chromatography (C18) using a water/acetonitrile or water/methanol mobile phase with an acid modifier is often the method of choice for purifying polar acidic compounds.[7][10]
-
Data & Protocols
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Key Recommended Action |
| Low Yield in Cyclization | Incomplete reaction | Optimize temperature and time; consider a flow reactor.[1] |
| Thermal decomposition | Establish and maintain a safe operating temperature below the decomposition point.[3] | |
| Impure Oxidation Product | Over-oxidation/Ring Cleavage | Maintain low temperature (0-10 °C) and add KMnO₄ portion-wise.[3] |
| Hydrolysis Side Products | Ensure strict temperature control and minimize reaction time. | |
| Low Recovery in Workup | High water solubility | Acidify the aqueous layer to pH 1-2 before extraction. |
| Purification Difficulty | Peak tailing on silica gel | Add an acidic modifier (e.g., acetic acid) to the mobile phase or use reversed-phase chromatography.[8][9] |
Protocol 1: Selective Oxidation of 3,4-dimethyl-1,2,5-oxadiazole (2)
Disclaimer: This is a representative protocol and must be adapted based on your specific scale and safety assessment. Handle all reagents with appropriate personal protective equipment (PPE).
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve 3,4-dimethyl-1,2,5-oxadiazole (1.0 eq) in water.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~3.0-4.0 eq) in water. Add this solution dropwise or add the solid KMnO₄ portion-wise to the cooled reaction mixture, ensuring the internal temperature does not exceed 10 °C.[1]
-
Monitoring: Stir the reaction vigorously at 0-10 °C. Monitor the disappearance of the starting material by TLC or GC-MS. The reaction may take several hours.
-
Quenching: Once the reaction is complete, quench the excess KMnO₄ by the slow addition of a saturated solution of sodium sulfite or by bubbling SO₂ gas through the mixture until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Workup:
-
Filter the mixture to remove the MnO₂ solids, washing the filter cake with water.
-
Cool the combined filtrate in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Visual Guides
Synthetic Pathway
Caption: Overall synthetic route to the target compound.
Troubleshooting Workflow for Low Oxidation Yield
Caption: Decision tree for troubleshooting low oxidation yield.
References
-
Yang, Q., Lu, Y., Xia, H., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development, 28(7), 2794–2805. Available from: [Link]
-
American Chemical Society. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. ACS Publications. Available from: [Link]
-
ResearchGate. (n.d.). New approach to furazan dicarboxylic acids. Available from: [Link]
-
Semantic Scholar. (n.d.). New approach to furazan dicarboxylic acids. Available from: [Link]
-
ResearchGate. (n.d.). A Convenient and Safer Synthesis of Diaminoglyoxime. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PubMed Central. Available from: [Link]
-
ResearchGate. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Available from: [Link]
-
Sciencemadness.org. (n.d.). Glyoxime, Diaminofurazan and some Energetic Derivatives. Available from: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? Available from: [Link]
-
American Chemical Society. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Available from: [Link]
-
Journal of Al-Ma'arif University College. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available from: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available from: [Link]
-
American Chemical Society. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. Available from: [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Available from: [Link]
-
IntechOpen. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PubMed Central. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]
-
Defense Technical Information Center. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate. Available from: [Link]
-
National Technical Reports Library. (1995). Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. Available from: [Link]
-
Semantic Scholar. (2006). Glyoxime , Diaminofurazan and some Energetic Derivatives , by A XT 1 Hydroxylamine Hydrochloride. Available from: [Link]
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- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid from a reaction mixture. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to ensure the safe and effective isolation of this energetic compound.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, with a focus on safety and best practices.
Q1: What are the primary safety concerns when handling this compound?
A1: The primary safety concern is the highly energetic nature of this compound, making it potentially explosive.[1][2] Rigorous process safety evaluations have highlighted the thermal instability of both the starting materials and the final product.[2][3] It is crucial to avoid isolating the final product as a solid in large quantities. Instead, isolating it as a salt, such as N-methyl morpholine (NMM) salt, is a much safer handling practice.[1][2] Always conduct a thorough safety assessment before any scale-up of the synthesis or purification.
Q2: What are the common impurities I should expect in my reaction mixture?
A2: Common impurities include unreacted starting materials like (2E,3E)-butane-2,3-dione dioxime, the intermediate product 3,4-dimethyl-1,2,5-oxadiazole, and hydrolysis-based side products from the cyclization step.[1] Additionally, the oxidation step using potassium permanganate (KMnO4) can be a source of impurities if not carried out with precise control.[1][2]
Q3: What are the recommended initial purification steps for the crude reaction mixture?
A3: The recommended initial purification step is an extractive work-up.[1] Given that the target molecule is a carboxylic acid, acid-base extraction is a highly effective method to separate it from neutral and basic impurities. The general strategy involves dissolving the crude mixture in an appropriate organic solvent and extracting the acidic product into an aqueous basic solution.
Q4: Is recrystallization a suitable method for final purification?
A4: While recrystallization is a standard technique for purifying solid organic compounds, extreme caution must be exercised with this compound due to its energetic nature.[1][2] If recrystallization is necessary, it should be performed on a small scale with appropriate safety measures in place. It is often safer to handle the compound as its NMM salt, which may also be purified by recrystallization.[2]
PART 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield after initial extraction | - Incomplete extraction from the organic layer.- Emulsion formation during extraction.- Product degradation. | - Ensure the pH of the aqueous base is sufficiently high to deprotonate the carboxylic acid (typically pH > pKa + 2).- To break emulsions, add brine or a small amount of a different organic solvent.- Avoid high temperatures during work-up to prevent decomposition.[1] |
| Oily product obtained after acidification | - Presence of impurities that lower the melting point.- The product may be a low-melting solid or an oil at room temperature. | - Purify the product further using chromatography if a solid cannot be obtained.- Consider converting the oily product to a solid salt (e.g., NMM salt) for easier handling and purification.[2] |
| Final product is contaminated with starting material or intermediate | - Incomplete reaction.- Inefficient extraction. | - Optimize the reaction conditions to drive the reaction to completion.- Perform multiple extractions to ensure complete separation of the acidic product from neutral starting materials and intermediates. |
| Difficulty removing manganese dioxide (MnO2) from the oxidation step | - Fine MnO2 particles that are difficult to filter. | - After the oxidation, quench the reaction with a reducing agent (e.g., sodium bisulfite) to dissolve the MnO2.- Alternatively, filter the reaction mixture through a pad of Celite to aid in the removal of fine solids. |
PART 3: Detailed Protocols
This section provides detailed, step-by-step protocols for key purification workflows.
Protocol 1: Acid-Base Extraction
This protocol describes the purification of this compound from a crude reaction mixture containing neutral and basic impurities.
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for the purification of this compound via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the aqueous extracts and wash with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a concentrated acid, such as hydrochloric acid (HCl), until the pH is approximately 2. The product will precipitate out if it is a solid, or it will be present as the neutral carboxylic acid.
-
Final Extraction: Extract the acidified aqueous solution with a fresh portion of the organic solvent. The protonated, neutral carboxylic acid will now be soluble in the organic layer.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 2: Isolation as the N-Methyl Morpholine (NMM) Salt
This protocol is a safer alternative to isolating the free carboxylic acid, especially for larger quantities.[1][2]
Diagram of the NMM Salt Formation Workflow:
Sources
Technical Support Center: Optimizing Reaction Conditions for Oxadiazole Ring Formation
Welcome to the technical support center for oxadiazole synthesis. As a Senior Application Scientist, my goal is to provide you, our fellow researchers and drug development professionals, with a comprehensive guide that blends established chemical principles with practical, field-tested insights. This resource is designed to help you navigate the common challenges in synthesizing 1,2,4- and 1,3,4-oxadiazole cores—privileged structures in medicinal chemistry—and to empower you to optimize your reaction conditions for higher yields and purity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 1,2,4- and 1,3,4-oxadiazole synthesis?
A1: For 1,2,4-oxadiazoles , the most prevalent route involves the condensation and cyclization of an amidoxime with an acylating agent such as a carboxylic acid, acyl chloride, or anhydride.[3] For 1,3,4-oxadiazoles , the classical and widely used approach is the dehydrative cyclization of 1,2-diacylhydrazines , which are often formed in situ from the reaction of an acyl hydrazide with a carboxylic acid or its derivative.[4][5]
Q2: Why is the choice of dehydrating agent so critical in 1,3,4-oxadiazole synthesis?
A2: The conversion of the linear 1,2-diacylhydrazine intermediate to the cyclic oxadiazole requires the removal of a water molecule. The efficacy of this step is paramount for a good yield. The choice of agent dictates the reaction's harshness, temperature, and compatibility with other functional groups on your substrate. Strong dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) are effective but can lead to charring or unwanted side reactions with sensitive substrates.[1] Milder reagents, such as the Burgess reagent, offer a less aggressive alternative that can preserve delicate functionalities.[1]
Q3: Can microwave irradiation improve my oxadiazole synthesis?
A3: Absolutely. Microwave irradiation is a powerful tool for optimizing these reactions. It provides rapid and uniform heating, which can significantly shorten reaction times from hours to minutes.[6][7] This is particularly beneficial for the final cyclodehydration step, which is often the rate-limiting part of the synthesis and can require high temperatures.[8] The reduced reaction time often minimizes the formation of degradation byproducts, leading to cleaner reaction profiles and higher yields.[7][8]
Q4: What is the role of the oxadiazole ring in drug development?
A4: The oxadiazole ring is considered a "privileged scaffold" and a valuable bioisostere in medicinal chemistry.[6] It is metabolically stable and can act as a replacement for ester or amide groups, improving a drug candidate's pharmacokinetic profile.[9] The ring's nitrogen and oxygen atoms can participate in hydrogen bonding, allowing for strong interactions with biological targets.[9] Consequently, oxadiazole derivatives have demonstrated a vast range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][10]
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Consistently Low Yield of 3,5-Disubstituted 1,2,4-Oxadiazole
Question: My synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid is giving me yields below 30%. I've confirmed the identity of my starting materials. What's going wrong?
Answer: Low yields in this synthesis typically point to one of two critical steps: inefficient formation of the O-acylamidoxime intermediate or incomplete cyclodehydration of this intermediate to the final product.[8][11] Let's break down the potential causes and solutions.
Causality Analysis & Troubleshooting Workflow
The synthesis of a 1,2,4-oxadiazole is a sequential process. A failure at any stage will compromise the final yield. The following diagram outlines a logical troubleshooting process to identify the bottleneck in your reaction.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Protocol 1: Microwave-Assisted Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol leverages microwave heating to drive the cyclization step, which is often a major hurdle in conventional heating methods.[8]
-
Acylation Step:
-
To a solution of the appropriate benzamidoxime (1.14 mmol) in anhydrous dichloromethane (3.0 mL) under a dry N₂ atmosphere, add dry potassium carbonate (2.53 mmol).
-
Separately, dissolve the corresponding 3-aryl-acryloyl chloride (1.0 mmol) in anhydrous dichloromethane (3.0 mL).
-
Add the acyl chloride solution dropwise to the stirred amidoxime mixture at room temperature.
-
Stir for 2-4 hours, monitoring the formation of the O-acylamidoxime intermediate by Thin-Layer Chromatography (TLC).
-
-
Work-up and Cyclization:
-
Once the acylation is complete (starting amidoxime is consumed), add silica gel (1 g) to the reaction mixture.
-
Remove the solvent under reduced pressure to yield the silica-supported intermediate.
-
Place the flask containing the silica-supported intermediate into a domestic microwave oven.
-
Irradiate at a power of 300-450W for 3-5 minutes. Caution: Perform in a well-ventilated fume hood and monitor for pressure buildup.
-
-
Purification:
-
Allow the silica to cool to room temperature.
-
Pack the silica into a column and elute the product using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to afford the purified 1,2,4-oxadiazole.
-
Issue 2: Inefficient Cyclization of Diacylhydrazine to a 1,3,4-Oxadiazole
Question: I have successfully synthesized my 1,2-diacylhydrazine precursor, but the final cyclodehydration step to the 1,3,4-oxadiazole is sluggish and gives a low yield. I'm using heat in toluene. How can I improve this?
Answer: The thermal cyclization of a diacylhydrazine often requires harsh conditions and prolonged heating, which can lead to degradation. The key to optimizing this step is the choice of a suitable dehydrating agent. The table below compares several common reagents, outlining their typical conditions and key considerations. The causality is simple: a more potent dehydrating agent will convert the C-OH group of the tautomeric intermediate into a better leaving group (H₂O), thus lowering the activation energy for the ring-closing step.
Table 1: Comparison of Dehydrating Agents for 1,3,4-Oxadiazole Formation
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Considerations |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in a solvent like chloroform | Highly effective, strong dehydrator, readily available.[5][12] | Very harsh; can react with other functional groups (alcohols, amines); corrosive and moisture-sensitive.[9] |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Strong dehydrator, volatile byproducts (SO₂, HCl) are easily removed.[1] | Harsh conditions, not suitable for acid-sensitive substrates. |
| Polyphosphoric Acid (PPA) | High temperature (100-150 °C) | Acts as both a catalyst and a solvent; effective for difficult cyclizations.[1][4] | Viscous and difficult to handle; work-up can be challenging; requires high temperatures. |
| Burgess Reagent | Mild conditions (e.g., THF, room temp to reflux) | Very mild, highly chemoselective, suitable for sensitive functional groups.[1] | Expensive, must be handled under inert atmosphere. |
| Triflic Anhydride ((CF₃SO₂)₂O) | Low temperature with a base (e.g., pyridine) | Extremely powerful dehydrating agent, very fast reactions.[1] | Expensive, highly reactive, requires careful handling. |
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles Using POCl₃
This robust protocol is a classic method that couples a carboxylic acid and an acyl hydrazide, followed by in-situ cyclodehydration promoted by phosphorus oxychloride.[12][13]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, add the acyl hydrazide (1 mmol) and a different carboxylic acid (1 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, ~5-10 mL) portion-wise at 0 °C in a fume hood. Caution: POCl₃ is highly corrosive and reacts violently with water.
-
-
Reaction:
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C).
-
Maintain reflux for 2-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the crude product.
-
Filter the solid precipitate, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution until neutral.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/DMF mixture).[1]
-
Issue 3: Formation of 1,2-Diacyl Hydrazide Side Product in 1,3,4-Oxadiazole Synthesis
Question: My one-pot reaction to form a 1,3,4-oxadiazole stalls at the 1,2-diacyl hydrazide intermediate, which is my major isolated product. How can I drive the reaction to completion?
Answer: The accumulation of the diacyl hydrazide intermediate is a classic sign that your cyclodehydration conditions are not effective enough.[8] While you can address this by using a stronger dehydrating agent as detailed in Issue 2, an alternative and often cleaner approach is to bypass this intermediate entirely. A convergent synthesis using α-bromo nitroalkanes offers an elegant solution.
Conceptual Workflow: Convergent vs. Linear Synthesis
The diagram below illustrates the mechanistic difference between the traditional linear path, which can stall, and a convergent path that avoids the problematic intermediate.
Caption: Comparison of linear and convergent synthesis pathways for 1,3,4-oxadiazoles.
Protocol 3: Convergent Synthesis of 1,3,4-Oxadiazoles Under Semiaqueous Conditions
This method, adapted from related procedures, avoids harsh dehydrating agents and the formation of a stable diacyl hydrazide intermediate, often resulting in a cleaner reaction and simpler purification.[9][14]
-
Reaction Setup:
-
In a round-bottom flask, dissolve the acyl hydrazide (1.0 equiv.) in a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Add a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the α-bromo nitroalkane (1.1 equiv.) to the stirring solution at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is tolerant to water and proceeds under mild conditions.[8]
-
Monitor the consumption of the acyl hydrazide by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 2,5-disubstituted 1,3,4-oxadiazole. The co-products are typically removed by a standard aqueous wash, simplifying purification.[9][14]
-
References
-
Li, W., et al. (2013). A workable method for the formation of 1,3,4-oxadiazoles using carboxylic acids. As described in "Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications". Available at: [Link]
-
Fadda, A. A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]
-
Baviskar, A. T., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Valverde, M. G., et al. (2013). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters. Available at: [Link]
-
Fokin, A. A., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Rembarz, M., et al. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
-
Siddiqui, N., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Ali, I. A. I., et al. (2020). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Egyptian Journal of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]
-
Ng, Y. X. (2017). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Available at: [Link]
-
Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
JournalsPub. (2023). Different Method for the Production of Oxadiazole Compounds. International Journal of Creative Research Thoughts. Available at: [Link]
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Technical Support Center: Catalyst Selection for 1,3,4-Oxadiazole Synthesis
Welcome to the technical support guide for the synthesis of 1,3,4-oxadiazole derivatives from carboxylic acids. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind synthesizing 1,3,4-oxadiazoles from carboxylic acids?
A1: The most common and reliable method involves a two-step sequence. First, a carboxylic acid is condensed with an acid hydrazide to form a key intermediate, a 1,2-diacylhydrazine. This intermediate is then subjected to cyclodehydration, where a molecule of water is removed to form the stable aromatic 1,3,4-oxadiazole ring. The "catalyst" in this context is typically a powerful dehydrating agent that facilitates this critical ring-closing step.[1][2]
dot
Caption: General reaction pathway for 1,3,4-oxadiazole synthesis.
Q2: What are the most common catalysts or reagents used for the cyclodehydration step?
A2: A wide array of dehydrating agents is available, ranging from harsh, classical reagents to milder, more modern alternatives. Common choices include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and triflic anhydride.[3][4][5] Milder options, suitable for sensitive substrates, include carbodiimides (like EDC), the Burgess reagent, and tosyl chloride.[5][6][7]
Q3: Can I perform this synthesis in a single step (one-pot) from a carboxylic acid?
A3: Yes, one-pot procedures are available and highly efficient. For instance, reacting a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) generates a monosubstituted oxadiazole, which can then be functionalized in the same pot.[8][9] Other methods use reagents like trichloroisocyanuric acid (TCCA) to facilitate a direct one-pot reaction between a carboxylic acid and a hydrazide under mild conditions.[10] These approaches streamline the synthesis by avoiding the isolation of the diacylhydrazine intermediate.
Catalyst Selection Guide
Choosing the right dehydrating agent is critical for maximizing yield and minimizing side products. The decision primarily hinges on the stability and functional groups present in your starting materials.
dot
Caption: Decision workflow for selecting the appropriate catalyst/reagent.
| Dehydrating Agent | Typical Conditions | Pros | Cons | Suitable For |
| Phosphorus Oxychloride (POCl₃) | Reflux, often neat or in a high-boiling solvent | High reactivity, inexpensive, widely used[5] | Harsh, corrosive, can degrade sensitive functional groups, generates acidic byproducts[11] | Robust aromatic and aliphatic substrates |
| Polyphosphoric Acid (PPA) | High temperature (100-160 °C) | Effective, convenient for some substrates[4] | Very high temperatures required, viscous medium can complicate workup | Thermally stable compounds |
| Thionyl Chloride (SOCl₂) | Reflux | Potent dehydrating agent | Highly corrosive and toxic, generates HCl and SO₂ gas[5] | Acid-stable substrates |
| Burgess Reagent | Mild conditions (e.g., THF, 70-140 °C) | Very mild, neutral conditions, good for sensitive substrates[7][12] | Expensive, can be moisture-sensitive | Complex molecules with acid/base-labile groups |
| EDC (Carbodiimide) | Room temperature to moderate heat | Mild conditions, water-soluble urea byproduct is easy to remove[6][13] | Stoichiometric amounts needed, can be costly for large-scale synthesis | Peptide-like substrates, sensitive molecules |
| NIITP | Anhydrous dioxane, 80 °C | Extremely mild, enables one-pot synthesis-functionalization[8][14] | Reagent must be synthesized, sensitive to moisture | Streamlined synthesis of diverse libraries |
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields often stem from incomplete cyclization or degradation of the starting material/product.[11]
dot
Caption: Troubleshooting flowchart for low reaction yields.
-
Incomplete Cyclization: This is the most common issue. The diacylhydrazine intermediate is stable and may require more forcing conditions to cyclize.
-
Solution: If using a reagent like POCl₃, ensure the temperature is at reflux for a sufficient duration (several hours may be needed).[5] Monitoring by TLC is crucial. If the reaction stalls, consider switching to a more powerful dehydrating agent like PPA, but be mindful of potential degradation.
-
-
Substrate Degradation: Harsh reagents like POCl₃ or H₂SO₄ can cause sensitive functional groups to decompose, leading to charring and a complex mixture of byproducts.[11]
Q5: I'm observing multiple spots on my TLC plate that are not the starting material or the desired product. What's happening?
A5: This points to side reactions, often caused by overly harsh conditions or reactive functional groups on your substrate. For example, strong acids can catalyze unwanted rearrangements or eliminations.
-
Causality: Phosphorus oxychloride, for instance, generates HCl in situ, which can react with other sensitive parts of your molecule. High temperatures with PPA can cause charring.
-
Solution: The primary solution is to decrease the reaction's energy profile.
-
Switch to Milder Reagents: As mentioned, Burgess reagent, EDC, or TsCl are less likely to induce side reactions.[5][6]
-
Optimize Temperature: Run the reaction at the lowest temperature that still allows for cyclization. Even with POCl₃, sometimes lowering the temperature from reflux to 80-90 °C can improve selectivity.
-
Protecting Groups: If your substrate has particularly labile functional groups (e.g., certain alcohols or amines), consider protecting them before the cyclization step.
-
Q6: My starting materials are not fully soluble in the reaction solvent. How does this affect catalyst choice?
A6: Poor solubility will slow down the reaction and can lead to incomplete conversion. The choice of solvent is often tied to the dehydrating agent.
-
High-Temperature Solvents: Reagents like PPA often act as their own solvent. For others, high-boiling solvents like toluene, xylene, or DMF may be necessary.
-
Aprotic Solvents: Most cyclodehydrations are run in anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane, especially for milder reagents like the Burgess reagent or NIITP.[6][8]
-
Troubleshooting: If solubility is an issue in a standard solvent like DCM or THF, try a more polar aprotic solvent like DMF or DMSO. However, be aware that these solvents have high boiling points and can be difficult to remove. Microwave-assisted synthesis can sometimes overcome solubility and reaction time issues.[7][15]
Experimental Protocols
Protocol 1: Classical Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol is suitable for robust substrates that can withstand harsh acidic conditions.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 1,2-diacylhydrazine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Slowly warm the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until pH > 7. The product may precipitate out or can be extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Mild Synthesis using the Burgess Reagent
This protocol is ideal for substrates with sensitive functional groups.
-
Preparation: To a dry flask under a nitrogen atmosphere, add the 1,2-diacylhydrazine (1.0 eq) and the Burgess reagent (1.5 eq).[12]
-
Solvent Addition: Add anhydrous THF or dioxane via syringe.
-
Reaction: Heat the mixture to 70-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: The residue can often be directly purified by silica gel column chromatography to yield the desired 1,3,4-oxadiazole. The byproducts from the Burgess reagent are typically easy to separate.
References
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]
-
Synthesis of substituted 1,3,4-oxadiazole derivatives | Request PDF. (2022). ResearchGate. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2023). MDPI. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Open. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). National Institutes of Health. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ACS Publications. [Link]
-
One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (2023). National Institutes of Health. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). Organic Chemistry Portal. [Link]
-
Product Class 8: 1,3,4-Oxadiazoles. (n.d.). Science of Synthesis. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). National Institutes of Health. [Link]
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). National Institutes of Health. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Open. [Link]
-
Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2024). ResearchGate. [Link]
-
UV‐Induced 1,3,4‐Oxadiazole Formation from 5‐Substituted Tetrazoles and Carboxylic Acids in Flow. (2025). ResearchGate. [Link]
-
What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? (2020). ResearchGate. [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent | Request PDF. (2025). ResearchGate. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). ResearchGate. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. [Link]
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Validation & Comparative
A Technical Guide to the Biological Activities of Oxadiazole Isomers: A Comparative Analysis
Introduction: The Versatility of the Oxadiazole Scaffold in Medicinal Chemistry
Oxadiazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the field of medicinal chemistry.[1] Their four isomeric forms—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole—provide a versatile scaffold for the development of novel therapeutic agents.[2] Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied due to their inherent stability and favorable physicochemical properties that enhance their pharmacological activity.[1][3][4] These isomers are often employed as bioisosteres for amide and ester groups, a strategy that can improve a molecule's metabolic stability and pharmacokinetic profile.[1] The 1,2,5-oxadiazole (furazan) and its N-oxide counterpart, furoxan, represent a distinct class with unique biological activities, largely driven by their ability to act as nitric oxide (NO) donors.[5]
This guide provides an in-depth, objective comparison of the biological activities of the 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole isomers. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from peer-reviewed literature. Furthermore, we will provide detailed protocols for key biological assays and visualize complex pathways and workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activities
The choice of an oxadiazole isomer can significantly influence the biological activity of a molecule. This is due to the different spatial arrangement of the nitrogen and oxygen atoms within the ring, which in turn affects the molecule's overall geometry, electronic properties, and ability to interact with biological targets.
Anticancer Activity: A Tale of Two Isomers and a Unique Contributor
Both 1,3,4- and 1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a range of cancer cell lines.[6][7] The 1,2,5-oxadiazole derivatives, particularly furoxans, contribute to this field through a distinct mechanism of action often linked to their NO-donating properties.[5]
1,3,4-Oxadiazole Derivatives: This isomer is a prominent scaffold in the design of anticancer agents.[7] For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles demonstrated potent cytotoxic activity against various cancer cell lines.[8] One notable study reported a compound that was 30 times more potent than the standard drug 5-fluorouracil against liver cancer cells.[7] Another study highlighted a 1,3,4-oxadiazole derivative with a high inhibitory effect on breast cancer cells (MCF-7), even surpassing the efficacy of doxorubicin.[7]
1,2,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole core is also a key component in many potent anticancer compounds. For example, isatin-based 1,2,4-oxadiazoles have shown high activity against mantel cell lymphoma (MCL) cell lines with IC₅₀ values in the sub-micromolar range.[1]
1,2,5-Oxadiazole (Furazan/Furoxan) Derivatives: Furoxans have been investigated as anticancer agents due to their ability to release nitric oxide, which can have both pro- and anti-tumorigenic effects depending on its concentration and the cellular context.[5] Some studies have also explored the cytotoxicity of α-cyano-furoxans.[5]
Comparative Cytotoxicity Data of Oxadiazole Isomers Against Various Cancer Cell Lines
| Isomer | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Oxadiazole | Compound with 1-naphthyl ring at C-5 | HCT-116 (Colon) | 0.28 | |
| 2,5-dimethoxyphenyl derivative | MDA-MB-231 (Breast) | Superior to control | ||
| 2,5-disubstituted derivative | HepG2 (Liver) | 30x stronger than 5-FU | [7] | |
| Thioether derivative | HepG2 (Liver) | 0.7 ± 0.2 | [6] | |
| 1,2,4-Oxadiazole | Isatin-based derivative | MCL cell lines | 0.4–1.5 | [1] |
| 1,2,4- & 1,3,4- Hybrid | Phenyl-substituted hybrid | MCF-7 (Breast) | 0.34 ± 0.025 | [6] |
Antimicrobial Activity: A Broad Spectrum of Defense
Derivatives of 1,3,4- and 1,2,4-oxadiazoles have been extensively investigated for their antibacterial and antifungal properties.[9][10] The antimicrobial efficacy is often attributed to the toxophoric –N=C–O– linkage, which can interact with microbial cellular components.
1,3,4-Oxadiazole Derivatives: This class of compounds has demonstrated a wide spectrum of antimicrobial activity.[9] Some derivatives have shown stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than standard drugs like ciprofloxacin and amoxicillin.[9] The introduction of a naphthofuran moiety to the 1,3,4-oxadiazole core resulted in compounds with significant antibacterial effects against P. aeruginosa and B. subtilis.[9]
1,2,4-Oxadiazole Derivatives: The 1,2,4-oxadiazole scaffold is also a key feature in the development of new antimicrobial agents.
1,2,5-Oxadiazole (Furazan/Furoxan) Derivatives: While less commonly explored for their direct antimicrobial properties compared to the other isomers, some studies have investigated their potential in this area.
Comparative Antimicrobial Activity of Oxadiazole Derivatives
| Isomer | Compound Example | Microorganism | Activity (MIC, µg/mL) | Reference |
| 1,3,4-Oxadiazole | Nalidixic acid hybrid | P. aeruginosa, S. aureus | Stronger than ciprofloxacin | [9] |
| Naphthofuran derivative | P. aeruginosa, B. subtilis | 0.2 | [9] | |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100x stronger than ampicillin | [9] |
Anti-inflammatory Activity: Targeting the NF-κB Pathway
The anti-inflammatory properties of oxadiazole derivatives, particularly the 1,3,4- and 1,2,4-isomers, are well-documented.[11][12][13] A key mechanism underlying their anti-inflammatory effects is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[4][14]
1,3,4-Oxadiazole Derivatives: Several studies have reported the synthesis of 1,3,4-oxadiazole derivatives with potent anti-inflammatory activity.[11][12][13] Some compounds have shown greater potency than the standard drug ibuprofen in rat paw edema models.[11] The anti-inflammatory action is often linked to the inhibition of cyclooxygenase (COX) enzymes.
1,2,4-Oxadiazole Derivatives: This isomer has also been incorporated into molecules with significant anti-inflammatory effects. One study identified a 1,2,4-oxadiazole derivative that prominently inhibited the LPS-induced activation of NF-κB in RAW264.7 cells.[6]
1,2,5-Oxadiazole (Furazan/Furoxan) Derivatives: The NO-donating properties of furoxans can also play a role in modulating inflammatory responses.
Comparative Anti-inflammatory Activity of Oxadiazole Derivatives
| Isomer | Compound Example | Assay | Activity | Reference |
| 1,3,4-Oxadiazole | Substituted derivative | Histamine-induced edema | More potent than ibuprofen | [11] |
| Chlorophenyl derivative | Carrageenan-induced rat paw edema | 74.16 ± 4.41% inhibition | [15] | |
| 1,2,4-Oxadiazole | JC01 analog | LPS-induced NF-κB activation | Potent inhibition | [6] |
Experimental Protocols: A Guide to Key Biological Assays
To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. Here, we provide detailed methodologies for the key assays discussed in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17][18]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of compounds.[19][20][21]
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[20]
-
Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution to each well.[20]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Caption: Workflow of the agar well diffusion method.
NF-κB Inhibition Assay
Assessing the inhibition of the NF-κB pathway is crucial for evaluating the anti-inflammatory potential of compounds.[4][14]
Principle: This can be evaluated through various methods, including reporter gene assays, Western blotting for key signaling proteins, or immunofluorescence to visualize the nuclear translocation of NF-κB subunits.
Step-by-Step Protocol (Reporter Gene Assay):
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Treat the transfected cells with the test compounds for a specified duration.
-
Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[4]
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity and calculate the percentage of inhibition relative to the stimulated control.
Caption: Inhibition of the NF-κB signaling pathway by oxadiazole derivatives.
Conclusion: The Enduring Potential of Oxadiazole Isomers in Drug Discovery
The comparative analysis presented in this guide underscores the remarkable versatility of the oxadiazole scaffold in medicinal chemistry. The 1,3,4- and 1,2,4-oxadiazole isomers have consistently demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives offer a unique therapeutic avenue, primarily through their nitric oxide-donating capabilities.
The choice of the isomeric scaffold, along with the nature and position of substituents, profoundly influences the pharmacological profile of the resulting compounds. The experimental data and detailed protocols provided herein serve as a valuable resource for researchers in the rational design and development of novel oxadiazole-based therapeutic agents. As our understanding of the intricate mechanisms of action of these compounds continues to evolve, the oxadiazole core will undoubtedly remain a privileged scaffold in the quest for new and improved medicines.
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A Senior Application Scientist's Guide: 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid in Modern Synthesis
Introduction: Beyond the Archetypal Carboxylic Acid
In the landscape of synthetic and medicinal chemistry, carboxylic acids are foundational building blocks, prized for their versatile reactivity, particularly in forming robust amide bonds. However, the very properties that make the carboxyl group a reliable pharmacophore—its ionizability and hydrogen bonding capacity—can also introduce significant liabilities in drug development, including poor membrane permeability, rapid metabolism, and potential toxicity.
This guide provides an in-depth comparison of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid , a heterocyclic carboxylic acid, against its more conventional counterparts. We will explore its unique physicochemical properties, its role as a carboxylic acid bioisostere, and the practical considerations for its use in synthesis. This document is intended for researchers and drug development professionals seeking to leverage advanced building blocks to overcome common synthetic and pharmacokinetic challenges. The strategic replacement of a traditional carboxylic acid with a bioisostere like this compound can be a pivotal step in optimizing a lead compound's drug-like properties.
Caption: General workflow for amide bond formation.
Reactivity Considerations for this compound:
The electron-withdrawing nature of the furazan ring is expected to have a direct impact on the reactivity of the adjacent carboxyl group. By pulling electron density away from the carbonyl carbon, the ring intrinsically increases the carbon's electrophilicity. This suggests that:
-
Activation May Be More Facile: The acid may react more readily with standard coupling reagents (like carbodiimides) to form the active ester intermediate.
-
Faster Coupling Times: The resulting activated intermediate is likely to be more susceptible to nucleophilic attack by an amine, potentially leading to shorter reaction times compared to electron-neutral or electron-rich carboxylic acids.
While no direct comparative kinetic studies are widely available, these principles of physical organic chemistry provide a strong basis for predicting its behavior.
Comparative Experimental Protocols: Amide Coupling
To provide a practical comparison, the following section details standardized, self-validating protocols for the amide coupling of benzylamine with both this compound and benzoic acid using a common reagent cocktail: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
| Parameter | Protocol 1: Using this compound | Protocol 2: Using Benzoic Acid (Control) |
| Materials | - this compound (128.09 g/mol )- Benzylamine (107.15 g/mol )- EDC·HCl (191.70 g/mol )- HOBt·H₂O (153.13 g/mol )- N,N-Diisopropylethylamine (DIPEA) (129.24 g/mol )- Anhydrous Dichloromethane (DCM) | - Benzoic Acid (122.12 g/mol )- Benzylamine (107.15 g/mol )- EDC·HCl (191.70 g/mol )- HOBt·H₂O (153.13 g/mol )- N,N-Diisopropylethylamine (DIPEA) (129.24 g/mol )- Anhydrous Dichloromethane (DCM) |
| Procedure | 1. To a dry flask under an inert atmosphere (N₂), add this compound (128 mg, 1.0 mmol, 1.0 eq.).2. Add anhydrous DCM (10 mL) and stir to dissolve.3. Add HOBt·H₂O (168 mg, 1.1 mmol, 1.1 eq.) and EDC·HCl (211 mg, 1.1 mmol, 1.1 eq.).4. Stir the mixture at room temperature for 15 minutes to pre-activate the acid.5. Add benzylamine (109 µL, 1.0 mmol, 1.0 eq.) followed by DIPEA (348 µL, 2.0 mmol, 2.0 eq.).6. Stir the reaction at room temperature and monitor by TLC or LC-MS for disappearance of the starting acid.7. Upon completion, dilute the mixture with DCM (20 mL).8. Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.10. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes). | 1. To a dry flask under an inert atmosphere (N₂), add benzoic acid (122 mg, 1.0 mmol, 1.0 eq.).2. Add anhydrous DCM (10 mL) and stir to dissolve.3. Add HOBt·H₂O (168 mg, 1.1 mmol, 1.1 eq.) and EDC·HCl (211 mg, 1.1 mmol, 1.1 eq.).4. Stir the mixture at room temperature for 15 minutes to pre-activate the acid.5. Add benzylamine (109 µL, 1.0 mmol, 1.0 eq.) followed by DIPEA (348 µL, 2.0 mmol, 2.0 eq.).6. Stir the reaction at room temperature and monitor by TLC or LC-MS for disappearance of the starting acid.7. Upon completion, dilute the mixture with DCM (20 mL).8. Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.10. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes). |
| Rationale | The use of HOBt forms a more reactive HOBt-ester and suppresses side reactions, notably the racemization of chiral carboxylic acids. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, driving the reaction forward. The acidic and basic washes in the workup are designed to remove unreacted starting materials, excess coupling reagents, and byproducts like the EDC-urea. | The protocol is identical to highlight the direct comparison of the carboxylic acid component. Any significant differences in reaction time, yield, or byproduct formation would be attributable to the intrinsic properties of the acid. Researchers should anticipate that Protocol 1 may reach completion faster due to the electronic nature of the furazan ring. |
Conclusion
This compound is a specialized synthetic building block that offers distinct advantages over conventional carboxylic acids, particularly in the context of medicinal chemistry and drug design. Its electron-deficient heterocyclic nature imparts a unique profile of acidity and intermediate lipophilicity, positioning it as a valuable tool for modulating the physicochemical properties of a lead molecule.
While its synthesis and handling require careful consideration due to its energetic properties, its potential benefits as a metabolically robust and electronically distinct carboxylic acid bioisostere are significant. In standard synthetic applications like amide coupling, it is expected to be highly reactive, potentially offering advantages in reaction efficiency. For researchers aiming to move beyond standard scaffolds and fine-tune pharmacokinetic parameters, this compound represents a compelling and powerful, albeit advanced, alternative to traditional carboxylic acids.
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Introduction: The Privileged Role of Oxadiazoles in Drug Discovery
An authoritative guide for researchers and drug development professionals, this document provides a comparative analysis of contemporary synthesis methods for oxadiazoles, a cornerstone heterocyclic scaffold in medicinal chemistry.
Oxadiazoles, five-membered heterocyclic rings containing one oxygen and two nitrogen atoms, are a class of compounds that have garnered immense interest in medicinal chemistry.[1][2] Their two primary isomers, 1,3,4-oxadiazole and 1,2,4-oxadiazole, are considered "privileged structures" due to their ability to interact with a wide range of biological targets. They serve as stable, rigid bioisosteres for ester and amide functionalities, enhancing metabolic stability and pharmacokinetic profiles.[1][3][4] This has led to their incorporation into numerous clinically used drugs with diverse activities, including antiviral (Raltegravir), antihypertensive (Tiodazosin), and anticancer agents (Zibotentan).[5]
The selection of a synthetic route is a critical decision in the drug development pipeline, impacting yield, purity, scalability, and cost. This guide offers a detailed comparison of the most prevalent and innovative methods for synthesizing both 1,3,4- and 1,2,4-oxadiazoles, grounded in mechanistic principles and supported by experimental data to inform strategic choices in the laboratory.
Part 1: Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a common motif in pharmacologically active compounds. Its synthesis is typically achieved through cyclization reactions that form the core heterocyclic structure from acyclic precursors.
Method 1: Dehydrative Cyclization of Diacylhydrazines
This is one of the most traditional and widely used methods for constructing the 1,3,4-oxadiazole ring. The core principle involves the intramolecular cyclodehydration of a 1,2-diacylhydrazine intermediate.
Mechanistic Insight & Rationale: The reaction proceeds by activating the carbonyl oxygen of one acyl group, typically with a strong dehydrating agent like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid. This activation facilitates a nucleophilic attack from the amide nitrogen of the second acyl group, followed by elimination of water to form the stable, aromatic oxadiazole ring. The choice of dehydrating agent is crucial; POCl₃ is effective but harsh, while reagents like the Burgess reagent offer milder conditions, which can be beneficial for sensitive substrates.[6][7]
Experimental Workflow: Dehydrative Cyclization
Caption: Workflow for 1,3,4-oxadiazole synthesis via dehydrative cyclization.
Detailed Experimental Protocol (General Procedure using POCl₃):
-
Preparation of Diacylhydrazine: To a solution of an appropriate acid hydrazide (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane), add an acid chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours until the formation of the diacylhydrazine intermediate is complete (monitored by TLC).
-
Cyclization: Cool the mixture again to 0 °C and slowly add phosphorus oxychloride (POCl₃, 2-3 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol to afford the 2,5-disubstituted-1,3,4-oxadiazole.[1]
Advantages & Limitations:
-
Advantages: A reliable and well-established method with readily available starting materials. It is often high-yielding for a wide range of substrates.
-
Limitations: The use of harsh dehydrating agents like POCl₃ and PPA can limit the substrate scope, as they are not compatible with sensitive functional groups. The reaction often requires high temperatures and long reaction times.
Method 2: Oxidative Cyclization of Acylhydrazones
This method offers a powerful alternative to classical dehydration, forming the oxadiazole ring through an oxidative C-O bond formation. It starts from acylhydrazones, which are readily prepared by condensing acid hydrazides with aldehydes.
Mechanistic Insight & Rationale: The mechanism involves the oxidation of the N-acylhydrazone. The specific pathway depends on the oxidant used. For instance, with iodine (I₂), it is proposed that iodine promotes an intramolecular nucleophilic attack of the carbonyl oxygen onto the imine carbon, followed by elimination of HI to afford the cyclized product.[8][9] Other oxidants like Dess-Martin periodinane (DMP)[6][7], chloramine-T[10][11], and copper or iron catalysts[8][9] provide milder and often more efficient alternatives, broadening the functional group tolerance of the reaction.
Experimental Workflow: Oxidative Cyclization
Caption: Workflow for 1,3,4-oxadiazole synthesis via oxidative cyclization.
Detailed Experimental Protocol (General Procedure using Iodine):
-
Acylhydrazone Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the acid hydrazide (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-3 hours to form the acylhydrazone precipitate.
-
Filter the crude acylhydrazone and use it directly in the next step.
-
Oxidative Cyclization: Suspend the crude acylhydrazone (1.0 eq) in a suitable solvent like DMSO or ethanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) as a base, followed by iodine (I₂, 1.5 eq).
-
Heat the mixture at 80-100 °C for 2-6 hours, monitoring the reaction by TLC.[9]
-
Work-up: After completion, cool the reaction mixture and pour it into a cold aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8][9]
Advantages & Limitations:
-
Advantages: Often proceeds under milder conditions than classical dehydration. The availability of various oxidizing agents allows for optimization and compatibility with a broader range of functional groups. One-pot variations are common.[6]
-
Limitations: The reaction stoichiometry and the choice of oxidant need to be carefully controlled. Some oxidizing agents can be expensive or toxic.
Method 3: The Huisgen Tetrazole Rearrangement
This elegant method utilizes 5-substituted tetrazoles as precursors, which undergo a thermal or acid-catalyzed rearrangement to form 1,3,4-oxadiazoles.
Mechanistic Insight & Rationale: The reaction is initiated by the acylation of the 5-substituted-1H-tetrazole with an acid chloride or anhydride. This forms an unstable N-acylated tetrazole intermediate.[12][13] Upon heating, this intermediate undergoes a concerted [3+2] cycloreversion, extruding a molecule of nitrogen gas (N₂) and forming a nitrilimine. This is immediately followed by an intramolecular cyclization to yield the stable 2,5-disubstituted 1,3,4-oxadiazole. This method provides a clean conversion with N₂ as the only byproduct.[12][13][14]
Experimental Workflow: Huisgen Reaction
Caption: Workflow for 1,3,4-oxadiazole synthesis via the Huisgen reaction.
Detailed Experimental Protocol (General Procedure):
-
Reaction Setup: In a sealed reaction vessel, dissolve the 5-substituted-1H-tetrazole (1.0 eq) in pyridine (which acts as both solvent and base).
-
Add the desired acid chloride (1.5 eq) to the solution.
-
Heating: Seal the vessel and heat the reaction mixture at 120 °C for 8-12 hours in an oil bath or heating block.[13]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the pure 1,3,4-oxadiazole.
Advantages & Limitations:
-
Advantages: This is a very clean and efficient reaction, often with high yields and a simple purification process, as the main byproduct is nitrogen gas.[12] It allows for diverse substitutions at both the 2- and 5-positions.
-
Limitations: The synthesis of the starting tetrazoles can sometimes be challenging. The reaction often requires high temperatures, and the use of pyridine as a solvent can be undesirable.
Part 2: Synthesis of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole isomer is also a key scaffold in drug design, often prepared from amidoxime precursors.
Method 4: Acylation and Cyclization of Amidoximes
This is the most common and versatile strategy for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. It is considered a [4+1] approach, where four atoms of the ring come from the amidoxime and one from the acylating agent.[4]
Mechanistic Insight & Rationale: The synthesis begins with the conversion of a nitrile to an amidoxime using hydroxylamine. The amidoxime is then O-acylated with a carboxylic acid (using a coupling agent like DCC or HBTU) or an acid chloride.[15][16] The resulting O-acylamidoxime intermediate undergoes thermal or base-catalyzed cyclodehydration. The heating provides the energy to overcome the activation barrier for the intramolecular cyclization, where the amide nitrogen attacks the imine carbon, followed by the elimination of a water molecule to form the aromatic 1,2,4-oxadiazole ring.[15]
Experimental Workflow: Amidoxime Cyclization
Caption: Workflow for 1,2,4-oxadiazole synthesis from amidoximes.
Detailed Experimental Protocol (General Procedure):
-
Amidoxime Preparation: React a nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in aqueous ethanol under reflux to produce the corresponding amidoxime.
-
Acylation and Cyclization: In a flask, dissolve the amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a high-boiling solvent like DMF or pyridine.
-
Add a coupling agent (e.g., HBTU, 1.2 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).
-
Heat the reaction mixture at 100-140 °C for 6-24 hours. The cyclization of the O-acylamidoxime intermediate occurs in situ.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[17]
Advantages & Limitations:
-
Advantages: Highly versatile and modular, allowing for a wide diversity of substituents at both the C3 and C5 positions from readily available nitriles and carboxylic acids.[15]
-
Limitations: The reaction often requires high temperatures and long reaction times. The O-acylamidoxime intermediate can sometimes be unstable, leading to side products.
Part 3: Modern & Green Synthetic Approaches
Driven by the principles of green chemistry, modern methods aim to reduce reaction times, energy consumption, and waste.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating many of the classical reactions described above.[18][19][20]
Principle and Advantages: Microwave heating increases the kinetic energy of polar molecules through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction medium. This results in dramatic reductions in reaction times (from hours to minutes), often with improved yields and higher product purity.[18][21] For oxadiazole synthesis, microwave-assisted protocols have been successfully applied to dehydrative cyclizations, oxidative cyclizations, and amidoxime condensations, often under solvent-free conditions or with green solvents.[5][22][23]
Example Protocol Modification (Microwave-Assisted Oxidative Cyclization):
-
In a microwave-safe reaction vessel, combine the acylhydrazone (1.0 eq), an oxidant (e.g., Chloramine-T, 1.2 eq), and a solvent like ethanol.[18]
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a controlled temperature (e.g., 120 °C) for 5-20 minutes.
-
After cooling, the work-up and purification proceed as per the conventional method, but the synthesis is completed in a fraction of the time.[3]
Part 4: Comparative Analysis & Summary
The choice of synthetic method depends on the desired substitution pattern, functional group tolerance, and scalability.
Quantitative Data Summary Table
| Method | Isomer | Key Reagents | Typical Temp. (°C) | Typical Time | Typical Yields (%) | Key Advantages |
| Dehydrative Cyclization | 1,3,4- | POCl₃, PPA | 80 - 120 | 4 - 12 h | 70 - 95 | Well-established, high-yielding |
| Oxidative Cyclization | 1,3,4- | I₂, DMP, CAN | 25 - 100 | 1 - 8 h | 70 - 94 | Milder conditions, good functional group tolerance[6] |
| Huisgen Reaction | 1,3,4- | Acid Chlorides | 120 - 140 | 8 - 12 h | 60 - 90 | Very clean, N₂ as byproduct[13] |
| Amidoxime Cyclization | 1,2,4- | Carboxylic Acids | 100 - 140 | 6 - 24 h | 65 - 90 | Highly modular and versatile[15] |
| Microwave-Assisted | Both | Various | 100 - 160 | 5 - 30 min | 70 - 95 | Drastically reduced reaction times, high efficiency[5][18] |
Concluding Remarks & Future Outlook:
-
For rapid library synthesis and discovery chemistry, microwave-assisted oxidative cyclization (for 1,3,4-isomers) and amidoxime cyclization (for 1,2,4-isomers) offer the best balance of speed, versatility, and efficiency.[5][15]
-
For large-scale synthesis of robust molecules, traditional dehydrative cyclization remains a cost-effective and reliable option.
-
The Huisgen reaction is an excellent choice when high purity is paramount and the starting tetrazole is accessible.[12]
The field continues to evolve towards more sustainable practices. Future advancements will likely focus on developing novel catalytic systems (e.g., photoredox[9]) and flow chemistry protocols that further minimize waste and enhance safety and scalability, solidifying the role of the oxadiazole scaffold in the future of medicine.
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Bollikolla, H. B., Varala, R., & Murthy, C. N. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
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Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). Available at: [Link]
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Ashton, T. D., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 11684-11721. Available at: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. Available at: [Link]
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Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. (n.d.). PMC. Available at: [Link]
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Sahoo, B. M., et al. (2022). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Catalysts, 12(11), 1389. Available at: [Link]
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Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2025). Thieme Connect. Available at: [Link]
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Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]
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A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020). ResearchGate. Available at: [Link]
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Kumar, A., et al. (2012). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 26-33. Available at: [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2022). Semantic Scholar. Available at: [Link]
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Greener Expeditious Synthesis and Pharmacophoric Study of Bioactive Oxadiazole Derivatives Using Microwave Irradiation. (2014). ResearchGate. Available at: [Link]
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A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (2018). ResearchGate. Available at: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). PMC. Available at: [Link]
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A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (n.d.). Scholars Research Library. Available at: [Link]
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Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2022). Semantic Scholar. Available at: [Link]
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Luczyński, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available at: [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Available at: [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2023). MDPI. Available at: [Link]
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Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. Available at: [Link]
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Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ARKIVOC. Available at: [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Available at: [Link]
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Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. (2004). Indian Academy of Sciences. Available at: [Link]
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Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2019). PMC. Available at: [Link]
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Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. (2024). Indian Journal of Advanced Chemistry. Available at: [Link]
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Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. (2004). ACS Publications. Available at: [Link]
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1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019). PMC. Available at: [Link]
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1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019). ACS Publications. Available at: [Link]
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1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019). PubMed. Available at: [Link]
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COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.). ResearchGate. Available at: [Link]
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A Comprehensive Guide to the Structural Validation of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the analytical techniques used to validate the structure of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the expected outcomes from primary spectroscopic methods, contrast them with a potential isomer, and provide detailed experimental protocols.
Introduction: The Importance of Structural Isomerism
This compound (also known as 4-methylfurazan-3-carboxylic acid) is a small heterocyclic molecule with the molecular formula C₄H₄N₂O₃.[1] In any synthetic endeavor, the possibility of forming constitutional isomers is a critical consideration. For this particular molecule, a plausible isomeric impurity or alternative synthetic outcome is 3-Methyl-1,2,5-oxadiazole-4-carboxylic acid. The subtle difference in the placement of the methyl and carboxylic acid groups on the oxadiazole ring can lead to significantly different physicochemical and biological properties. Therefore, a robust analytical workflow is essential to definitively confirm the desired structure.
This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comparative Spectroscopic Analysis: this compound vs. its Isomer
A key aspect of structural validation is not just confirming the presence of expected functionalities but also ruling out alternative structures. Here, we compare the anticipated spectroscopic data for our target molecule with its isomer, 3-Methyl-1,2,5-oxadiazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, we can map out the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, we expect two distinct signals:
-
Methyl Protons (-CH₃): These three protons will appear as a sharp singlet. Due to the electron-withdrawing nature of the oxadiazole ring, their chemical shift is expected to be in the downfield region for aliphatic protons, likely around δ 2.5-2.8 ppm .
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10-13 ppm . The broadness is due to hydrogen bonding and chemical exchange.
For the isomeric 3-Methyl-1,2,5-oxadiazole-4-carboxylic acid, the electronic environment of the methyl group would be slightly different, potentially leading to a subtle but measurable difference in its chemical shift. However, the most significant differentiating factor would be observed in the ¹³C NMR spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. For this compound, we anticipate four distinct signals:
-
Methyl Carbon (-CH₃): This carbon will appear in the aliphatic region, typically around δ 10-15 ppm .
-
Oxadiazole Ring Carbons (C3 and C4): These two sp²-hybridized carbons are part of the heterocyclic ring. The carbon attached to the carboxylic acid group (C3) is expected to be more deshielded than the carbon attached to the methyl group (C4). We would predict their chemical shifts to be in the range of δ 140-160 ppm , with C3 appearing further downfield.
-
Carboxylic Acid Carbon (-COOH): This carbonyl carbon is highly deshielded and will appear in the characteristic region for carboxylic acids, around δ 165-175 ppm .[2]
The key to differentiating the isomers lies in the chemical shifts of the ring carbons. The substituent effects of the methyl and carboxylic acid groups on the ring carbons will be distinct for each isomer, leading to a unique set of chemical shifts in the ¹³C NMR spectrum.
| Expected ¹H NMR Data | This compound | 3-Methyl-1,2,5-oxadiazole-4-carboxylic acid |
| Methyl Protons (-CH₃) | δ 2.5-2.8 ppm (singlet, 3H) | δ 2.5-2.8 ppm (singlet, 3H) |
| Carboxylic Acid Proton (-COOH) | δ 10-13 ppm (broad singlet, 1H) | δ 10-13 ppm (broad singlet, 1H) |
| Expected ¹³C NMR Data | This compound | 3-Methyl-1,2,5-oxadiazole-4-carboxylic acid |
| Methyl Carbon (-CH₃) | δ 10-15 ppm | δ 10-15 ppm |
| Ring Carbon (C-CH₃) | δ 140-150 ppm | δ 150-160 ppm |
| Ring Carbon (C-COOH) | δ 150-160 ppm | δ 140-150 ppm |
| Carboxylic Acid Carbon (-COOH) | δ 165-175 ppm | δ 165-175 ppm |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
For this compound, the expected monoisotopic mass is 128.0222 g/mol for the molecular formula C₄H₄N₂O₃.[1] High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.
The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) MS/MS can provide valuable structural clues. Key expected fragmentation pathways include:
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 84 .
-
Loss of H₂O: Dehydration can also occur, leading to a fragment at m/z 110 .
-
Ring Cleavage: The oxadiazole ring can undergo characteristic cleavage, providing further structural information.
The fragmentation pattern of the isomer, 3-Methyl-1,2,5-oxadiazole-4-carboxylic acid, would likely show similar initial losses of CO₂ and H₂O. However, subsequent fragmentation of the heterocyclic core may differ, providing a means of differentiation.
| Expected Mass Spectrometry Data | This compound |
| Molecular Formula | C₄H₄N₂O₃ |
| Monoisotopic Mass | 128.0222 g/mol |
| Key Fragment (Loss of CO₂) | m/z 84 |
| Key Fragment (Loss of H₂O) | m/z 110 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by several key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ .[3] This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A sharp and very strong absorption band will be present in the range of 1700-1725 cm⁻¹ .[4]
-
C=N Stretch (Oxadiazole Ring): A medium to strong absorption band is expected around 1630-1680 cm⁻¹ .
-
N-O Stretch (Oxadiazole Ring): Absorptions corresponding to the N-O bonds in the oxadiazole ring are typically found in the 1300-1450 cm⁻¹ region.
-
C-H Stretch (Methyl Group): This will appear as one or more sharp bands just below 3000 cm⁻¹, typically around 2900-2980 cm⁻¹ .
The IR spectrum of the isomer would be very similar, as it contains the same functional groups. While subtle differences in the fingerprint region (below 1500 cm⁻¹) might exist, IR spectroscopy is less definitive for distinguishing between these two isomers compared to NMR.
| Expected IR Absorption Bands (cm⁻¹) | Functional Group |
| 2500-3300 (broad, strong) | O-H (Carboxylic Acid) |
| 1700-1725 (sharp, very strong) | C=O (Carboxylic Acid) |
| 1630-1680 (medium-strong) | C=N (Oxadiazole) |
| 1300-1450 (medium) | N-O (Oxadiazole) |
| 2900-2980 (sharp, medium) | C-H (Methyl) |
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the molecular formula C₄H₄N₂O₃. The mass error should be within 5 ppm.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing the Validation Workflow
A logical workflow ensures a systematic and thorough validation process.
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A Comparative Guide to the Biological Evaluation of 1,2,4-Oxadiazole Derivatives
Introduction: The Versatility of the 1,2,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry, the search for novel pharmacophores that offer both structural stability and diverse biological activity is perpetual. Among the privileged heterocyclic structures, the five-membered 1,2,4-oxadiazole ring has garnered significant attention.[1][2] This is largely due to its role as a bioisosteric equivalent for amide and ester functionalities, a substitution that can enhance metabolic stability and improve pharmacokinetic profiles.[1][3][4] The unique electronic properties of the 1,2,4-oxadiazole ring and its ability to participate in hydrogen bonding allow for potent interactions with a wide array of biological targets.[3][5]
This guide provides an in-depth comparison of the biological activities of 1,2,4-oxadiazole derivatives, moving beyond a simple literature review to offer a Senior Application Scientist’s perspective on the causality behind experimental design and data interpretation. We will explore key therapeutic areas where these derivatives have shown immense promise—including oncology, inflammation, infectious diseases, and neurodegenerative disorders—supported by comparative experimental data and validated protocols.
Anticancer Activity: Targeting Cellular Proliferation and Survival
The 1,2,4-oxadiazole nucleus is a cornerstone in the design of numerous anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines through diverse mechanisms of action.[6][7][8]
Mechanistic Insights and Comparative Efficacy
Derivatives have been shown to act as potent enzyme inhibitors, targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Histone Deacetylases (HDACs), and Signal Transducer and Activator of Transcription 3 (STAT3).[4][8][9] The structure-activity relationship (SAR) is often finely tuned; for instance, the introduction of electron-withdrawing groups on an aryl substituent can increase antitumor activity.[2]
One study detailed a series of 1,2,4-oxadiazole-linked 5-fluorouracil derivatives, where compounds with an unsubstituted phenyl ring (7a) or specific substitutions (7b-d, 7i) demonstrated potent anticancer activity, in some cases exceeding that of the standard drug.[6] For example, compound 7a showed an IC50 value of 0.18 µM against the A549 lung cancer cell line.[6] Similarly, 1,2,4-oxadiazoles fused with benzimidazole have exhibited IC50 values in the sub-micromolar range against MCF-7, A549, and A375 cell lines, proving more potent than doxorubicin in some instances.[2]
Comparative Data: In Vitro Anticancer Activity
| Compound/Drug | Target Cell Line | IC50 (µM) | Mechanism/Target | Reference |
| Derivative 7a | A549 (Lung) | 0.18 ± 0.019 | Cytotoxicity | [6] |
| Derivative 7a | MCF-7 (Breast) | 0.76 ± 0.044 | Cytotoxicity | [6] |
| Derivative 13a | DU-145 (Prostate) | 0.011 | Cytotoxicity | [7] |
| Derivative 13b | MCF-7 (Breast) | 0.021 | Cytotoxicity | [7] |
| Derivative 27 | Jeko-1 (Lymphoma) | ~0.01 (nM range) | HDAC Inhibition | [8] |
| Derivative 33 | MCF-7 (Breast) | 0.34 ± 0.025 | EGFR Inhibition | [8] |
| 5-Fluorouracil | A549 (Lung) | 3.08 ± 0.135 | Standard Drug | [6] |
| Doxorubicin | A375 (Melanoma) | 0.79 - 5.51 | Standard Drug | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds. Its selection is based on its reliability and straightforward colorimetric readout, which measures the metabolic activity of living cells.
Workflow Diagram: Anticancer Screening
Caption: Workflow for anticancer evaluation of 1,2,4-oxadiazole derivatives.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each 1,2,4-oxadiazole derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity: Modulation of the NF-κB Pathway
Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have emerged as potent anti-inflammatory agents, often by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11]
Mechanism of Action and Comparative Performance
A study comparing resveratrol analogs found that a 1,2,4-oxadiazole derivative, compound 2 , was more potent than resveratrol at inhibiting NF-κB activation and scavenging reactive oxygen species (ROS).[10] This compound significantly reduced the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines.[10] Further research has identified derivatives that prominently inhibit LPS-induced activation of NF-κB in RAW 264.7 macrophage cells by blocking the phosphorylation and subsequent nuclear translocation of the p65 subunit.[11]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB pathway by 1,2,4-oxadiazole derivatives.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives for 1 hour before stimulation.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): Nitric oxide is unstable and quickly converts to nitrite in the culture medium.
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration.
-
Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Antimicrobial Activity: A Focus on Gram-Positive Pathogens
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 1,2,4-oxadiazoles have emerged as a promising class of antibiotics, particularly effective against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[12][13]
Structure-Activity Relationship (SAR) and Spectrum of Activity
Research has defined a clear SAR for this class, which often comprises four ring systems (A, B, C, and D).[13] Antibacterial activity is highly dependent on the substituents at these positions. For instance, a hydrogen-bond donor in the 'A' ring is crucial for activity, with phenol and certain heterocycles being well-tolerated.[13][14] In contrast, hydrogen-bond acceptors in this position are disfavored.[13] Hydrophobic and halogen substituents on the 'D' ring generally retain or enhance activity.[14] The mechanism of action for some derivatives involves the inhibition of cell wall synthesis.[13]
Comparative Data: Minimum Inhibitory Concentration (MIC)
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Oxadiazole 1 | S. aureus | 0.5 | [14] |
| Oxadiazole 8 | S. aureus | 2 | [14] |
| Oxadiazole 58 | S. aureus ATCC | 4 | [15] |
| Oxadiazole 72c | MRSA | Potent (in vivo efficacy) | [14] |
| Nitrated Derivative | E. coli | 60 (µM) | [16] |
| Ciprofloxacin | Various | Marketed Antibiotic | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,2,4-oxadiazole compounds in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Neuroprotective Activity: A Multi-Target Approach for CNS Disorders
1,2,4-oxadiazole derivatives are being explored as multi-target agents for complex neurodegenerative conditions like Alzheimer's disease (AD) and for providing neuroprotection against events like ischemic stroke.[17][18][19]
Mechanisms of Neuroprotection
The therapeutic potential stems from their ability to modulate multiple pathological pathways.[18] Key mechanisms include:
-
Cholinesterase Inhibition: Many derivatives are designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), aiming to restore neurotransmitter levels.[20][21] Some compounds have shown greater potency than the standard drug donepezil.[21]
-
Nrf2 Pathway Activation: Certain derivatives protect against oxidative injury by promoting the nuclear translocation of Nrf2, which increases the expression of antioxidant enzymes like heme oxygenase 1 (HO-1).[5][17]
-
MAO-B Inhibition: Inhibition of monoamine oxidase B (MAO-B) is another strategy to modulate neurotransmitter levels and reduce oxidative stress, and some oxadiazoles show potent activity in this area.[18][21]
Comparative Data: Enzyme Inhibition and Neuroprotection
| Compound | Target/Assay | IC50 / Effect | Standard | Reference |
| Derivative 2b | AChE Inhibition | 0.0158 µM | Donepezil (0.123 µM) | [21] |
| Derivative 6n | BuChE Inhibition | 5.07 µM | - | [20] |
| Derivative 2b | MAO-B Inhibition | 74.68 µM | Biperiden (265.85 µM) | [18][21] |
| Derivative 24 | Neuroprotection | Reduces brain infarction in vivo | - | [17] |
| wyc-7-20 | Neuroprotection | Reduces Aβ plaques in AD model | - | [19][22] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and widely used method to screen for AChE inhibitors. It relies on the enzyme's ability to hydrolyze acetylthiocholine, producing thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.
Diagram: AChE Inhibition Assay Principle
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The Untapped Potential of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic systems, the 1,2,5-oxadiazole, or furazan, ring has emerged as a privileged structure, albeit one that remains relatively underexplored compared to its 1,2,4- and 1,3,4-isomers.[1] This guide delves into the prospective structure-activity relationships (SAR) of a specific, yet largely uncharted, class of these compounds: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid derivatives .
While direct and extensive research on this particular scaffold is nascent, this guide will provide a comprehensive comparison by drawing upon established principles of medicinal chemistry, data from analogous 1,2,5-oxadiazole derivatives, and validated synthetic strategies. We will explore the potential of these derivatives as therapeutic agents, compare their projected performance with existing alternatives, and provide the foundational experimental data for researchers, scientists, and drug development professionals to embark on their exploration.
The 1,2,5-Oxadiazole Core: A Scaffold of Latent Promise
The 1,2,5-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This moiety is a known pharmacophore and has been incorporated into a variety of biologically active molecules, demonstrating a broad spectrum of activities including carbonic anhydrase inhibition, antibacterial effects, and vasodilating properties.[1] Notably, the 1,2,5-oxadiazole N-oxide (furoxan) derivatives have been investigated as nitric oxide (NO) mimetics with neuroprotective and procognitive potential.[2]
A key feature of the 1,2,5-oxadiazole scaffold is its utility as a bioisostere. The hydroxy-1,2,5-oxadiazolyl group, for instance, has been successfully employed as a bioisosteric replacement for the carboxylic acid functionality in gamma-aminobutyric acid (GABA) analogues, demonstrating that this heterocycle can mimic the acidic properties of a carboxyl group while potentially offering improved pharmacokinetic characteristics.[3][4] This bioisosteric relationship is a central theme in the exploration of this compound derivatives, where modifications of the carboxylic acid group can be compared to the parent acid and other bioisosteric replacements.
Navigating the Synthetic Landscape: Accessing the Core Scaffold and its Derivatives
The synthesis of 4-substituted-1,2,5-oxadiazole-3-carboxylic acids is a critical first step in exploring their SAR. While a plethora of methods exist for the synthesis of the 1,2,5-oxadiazole ring, a common and effective strategy involves the cyclization of α-dioximes. For the specific synthesis of this compound, a plausible synthetic route, adapted from known procedures for analogous compounds, is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound and its derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
-
Dissolve ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add an aqueous solution of sodium nitrite dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of Ethyl 3-amino-4-(hydroxyimino)pent-2-enoate
-
Dissolve the crude ethyl 2-(hydroxyimino)-3-oxobutanoate in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and purify the residue by column chromatography.
Step 3: Synthesis of Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate
-
Dissolve the purified ethyl 3-amino-4-(hydroxyimino)pent-2-enoate in a suitable solvent like aqueous ethanol.
-
Add an aqueous solution of copper(II) sulfate.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of this compound
-
Dissolve the ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid.
Structure-Activity Relationship (SAR): A Comparative Analysis
Due to the limited specific data on this compound derivatives, we will extrapolate potential SAR from related 1,2,5-oxadiazole series. The primary points of modification are the carboxylic acid group at the 3-position and the methyl group at the 4-position.
Modifications of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization. Its conversion to amides, esters, and other bioisosteric replacements can significantly impact a molecule's physicochemical properties and biological activity.
Table 1: Predicted Impact of Carboxylic Acid Modifications on Physicochemical and Biological Properties
| Derivative | Predicted Change in Lipophilicity | Potential Impact on Activity | Rationale and Comparative Insights |
| Primary/Secondary Amides | Increase | May enhance or maintain activity | Amide bond can form key hydrogen bond interactions with biological targets. In a series of 1,2,5-oxadiazole-3-carboximidamide derivatives targeting indoleamine 2,3-dioxygenase 1 (IDO1), the amidine group (a close relative of the amide) was crucial for activity.[5] |
| Tertiary Amides | Significant Increase | Activity may decrease due to loss of H-bond donor | The loss of the N-H proton can disrupt critical interactions with the target protein. |
| Simple Alkyl Esters | Increase | Variable; may act as prodrugs | Esters are often more cell-permeable than carboxylic acids and can be hydrolyzed in vivo to the active acid form. |
| Bulky Esters | Significant Increase | Likely decrease due to steric hindrance | Large ester groups can prevent the molecule from fitting into the active site of the target. |
| Hydroxy-1,2,5-oxadiazole | - | Potential for maintained or altered activity | This moiety has been shown to be a successful bioisostere of the carboxylic acid group in GABA analogues, suggesting it can mimic the necessary electronic and steric properties.[3] |
Modifications of the 4-Methyl Group
The methyl group at the 4-position also presents an opportunity for SAR exploration. Its replacement with other small alkyl groups, halogens, or hydrogen could fine-tune the electronic and steric properties of the molecule.
Table 2: Predicted Impact of 4-Position Modifications on Activity
| 4-Substituent | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Activity |
| Hydrogen | Less electron-donating | Smaller | May reveal the importance of the methyl group for binding. |
| Ethyl/Propyl | More electron-donating | Larger | Could probe the size of the binding pocket. Larger groups may lead to a decrease in activity due to steric clashes. |
| Halogens (F, Cl) | Electron-withdrawing | Similar size (F) or larger (Cl) | Halogen bonding or altered electronics could enhance binding affinity. |
| Cyclopropyl | Electron-donating | Conformationally restricted | The rigid nature of the cyclopropyl group can be beneficial for locking the molecule into an active conformation, as has been seen in other drug candidates. |
Comparative Performance and Potential Therapeutic Applications
Given the diverse biological activities of the broader 1,2,5-oxadiazole class, derivatives of this compound could be explored in several therapeutic areas.
-
Enzyme Inhibition: The carboxylic acid or its bioisosteres can act as a key binding motif for various enzymes. As seen with IDO1 inhibitors, these compounds could be designed to target the active sites of enzymes implicated in cancer or inflammatory diseases.[5]
-
Anticancer Activity: Several 1,2,5-oxadiazole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6] The mechanism of action for some of these compounds has been linked to the inhibition of topoisomerase I.
-
Neurodegenerative Diseases: The ability of furoxans to act as NO-donors suggests a potential application in neurodegenerative disorders where NO signaling is dysregulated.[2]
A key advantage of the 1,2,5-oxadiazole scaffold is its metabolic stability compared to more labile groups like esters. This can lead to improved pharmacokinetic profiles, including longer half-lives and better oral bioavailability.
Future Directions and Experimental Validation
The SAR hypotheses presented in this guide provide a roadmap for the systematic exploration of this compound derivatives. The next logical steps for researchers in this field would be:
-
Synthesis of a Focused Library: Synthesize a small, diverse library of derivatives based on the modifications outlined in Tables 1 and 2.
-
In Vitro Screening: Screen the synthesized compounds in a panel of relevant biological assays (e.g., enzyme inhibition, cell proliferation, receptor binding).
-
Identification of Hits and Lead Optimization: Promising initial "hits" can then be further optimized by fine-tuning the substituents to improve potency and selectivity.
-
In Vivo Evaluation: The most promising lead compounds should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety.
Logical Relationship Diagram
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A Comparative Guide to the Efficacy of Oxadiazole-Based Therapeutic Agents: A Senior Application Scientist's Perspective
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a quintessential example of such a "privileged scaffold."[1][2][3] Its isomeric forms, particularly the 1,3,4- and 1,2,4-oxadiazoles, are cornerstones in the design of novel drugs due to their metabolic stability, favorable pharmacokinetic properties, and capacity for diverse molecular interactions.[1][3][4]
Oxadiazole derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[2][5] Several oxadiazole-containing drugs, such as the antiretroviral Raltegravir and the anticancer agent Zibotentan, have reached the market or advanced to late-stage clinical trials, cementing the therapeutic value of this scaffold.[6][7][8]
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of the efficacy of different oxadiazole-based therapeutic agents. We will move beyond a simple recitation of data to explore the causality behind experimental design, synthesize field-proven insights, and present self-validating protocols. Our objective is to equip researchers, scientists, and drug development professionals with a robust, data-driven understanding of this versatile chemical class to inform and accelerate their own discovery programs.
Section 1: Anticancer Efficacy of Oxadiazole Derivatives
The uncontrolled cell proliferation that defines cancer necessitates therapeutic strategies that can selectively target malignant cells. Oxadiazole derivatives have emerged as a powerful class of anticancer agents due to their ability to modulate a wide array of biological targets crucial for tumor growth and survival.[4][9] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like topoisomerase and telomerase to the disruption of key signaling pathways such as PI3K/Akt/mTOR and EGFR.[6][10][11]
Comparative Efficacy Data: In Vitro Cytotoxicity
The cytotoxic potential of a compound is most commonly evaluated by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC₅₀ value indicates greater potency. The following table summarizes the performance of several notable oxadiazole derivatives against various human cancer cell lines, providing a direct comparison of their efficacy.
| Compound ID/Reference | Derivative Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Standard Drug (IC₅₀, µM) |
| Compound 33[6] | 1,2,4- and 1,3,4-Oxadiazole Hybrid | MCF-7 | Breast | 0.34 ± 0.025 | Doxorubicin (2.10 - 3.41) |
| Compound 7b[12] | Substituted 1,3,4-Oxadiazole | MCF-7 | Breast | 0.31 | Doxorubicin (1.8) |
| Compound 37[6] | 1,3,4-Oxadiazole Thioether | HepG2 | Liver | 0.7 ± 0.2 | Raltitrexed (1.3 ± 0.2) |
| Compound 4h[13] | Acetamidophenoxy-Oxadiazole | A549 | Lung | <0.14 | Cisplatin (Value not specified for direct comparison) |
| Compounds 46 & 47[12] | Benzoxazole-Oxadiazole Hybrid | HT-29 | Colon | 0.018 & 0.093 | Combretatin-A4 (Value not specified) |
| Resveratrol Hybrid 74[12] | Resveratrol-linked 1,3,4-Oxadiazole | A549 | Lung | 0.45 - 1.98 | Adriamycin (2.10 - 3.41) |
Expert Analysis: The data clearly demonstrate that structural modifications to the oxadiazole scaffold are critical for achieving high potency. For instance, hybridizing the oxadiazole core with other known pharmacophores, such as benzoxazole (Compounds 46 & 47) or resveratrol (Compound 74), can yield derivatives with IC₅₀ values in the nanomolar range, often surpassing the efficacy of standard chemotherapeutic agents like Doxorubicin (also known as Adriamycin).[12] The exceptional potency of Compound 4h against the A549 lung cancer cell line highlights the success of targeted synthetic strategies.[13]
Key Mechanisms of Anticancer Action
The efficacy of oxadiazole agents is rooted in their ability to interact with specific molecular targets. Understanding these mechanisms is fundamental to designing next-generation, target-selective therapies.
1. Inhibition of Growth Factor and Proliferation Pathways: Many cancers are driven by aberrant signaling through pathways like the Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt/mTOR cascade.[11] Certain oxadiazole derivatives function as potent inhibitors of these pathways, effectively halting the signals that command cancer cells to grow and divide.[6][11]
Caption: Inhibition of the EGFR and PI3K/Akt/mTOR signaling pathways by oxadiazole derivatives.
2. Targeting Critical Cancer Enzymes: Cancer cells rely on specific enzymes for functions like maintaining genomic integrity and rapid replication. Oxadiazoles have been designed to inhibit several of these key enzymes. For example, some derivatives act as telomerase inhibitors, preventing the protective lengthening of chromosome ends and leading to cellular senescence.[6][10] Others function as topoisomerase inhibitors, interfering with DNA replication and repair, ultimately triggering programmed cell death (apoptosis).[9][10]
Caption: Oxadiazole derivatives targeting key cancer-related enzymes like Topoisomerase and Telomerase.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard, reliable method for determining the IC₅₀ value of a therapeutic agent against an adherent cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549) to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.
-
Causality: Seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting cytotoxic effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the oxadiazole derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Causality: A wide range of concentrations is crucial to generate a full dose-response curve, from which an accurate IC₅₀ can be calculated. DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only). A positive control (e.g., Doxorubicin) should also be included.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Causality: This incubation period allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Section 2: Antimicrobial Efficacy of Oxadiazole Derivatives
The rise of antimicrobial resistance is a global health crisis, creating an urgent need for novel antibiotics. Oxadiazole derivatives are promising candidates, demonstrating potent activity against a range of pathogenic bacteria and fungi, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[14][15][16]
Comparative Efficacy Data: Antibacterial & Antifungal Activity
The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial efficacy, representing the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound ID/Reference | Derivative Class | Microorganism | Activity Type | MIC (µg/mL) | Standard Drug (MIC, µg/mL) |
| OZE-I[14] | 1,3,4-Oxadiazole | S. aureus (MRSA, USA100) | Antibacterial | 4 | - |
| OZE-III[14] | 1,3,4-Oxadiazole | S. aureus (MRSA, MW2) | Antibacterial | 8-32 | - |
| Compound 13[16] | Pentafluorosulfanyl-Oxadiazole | S. aureus (MDR cohort) | Antibacterial | 0.5 (MIC₉₀) | Compound 1771 (16) |
| Compound 19[17] | 5-methyl-1,3,4-Oxadiazole | E. coli | Antibacterial | 25 | Ofloxacin (<25) |
| Compound 19[17] | 5-methyl-1,3,4-Oxadiazole | A. niger | Antifungal | 25 | Ketoconazole (<25) |
| Compound 35[18] | 5-aryl-1,3,4-oxadiazole-2-thiol | P. aeruginosa | Antibacterial | < Ampicillin (100x stronger) | Ampicillin |
Expert Analysis: The data reveal that specific oxadiazole derivatives exhibit potent antimicrobial effects. Compound 13 shows a remarkable 32-fold increase in activity against multi-drug resistant S. aureus compared to its parent compound, demonstrating the power of targeted chemical modification.[16] Furthermore, many derivatives show broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria as well as fungi, as seen with Compound 19.[17] The ability of these compounds to overcome resistance mechanisms, as in the case of MRSA, is particularly valuable.[14]
Workflow for Evaluating Antimicrobial Efficacy
The discovery and validation of a new antimicrobial agent follow a logical, multi-step process to characterize its activity against both free-floating (planktonic) cells and structured microbial communities (biofilms).
Caption: A typical experimental workflow for characterizing the antimicrobial activity of oxadiazole agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method, a standardized technique for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the lowest drug concentration that inhibits growth.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Inoculate a few colonies of the test bacterium (e.g., S. aureus) into a sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Causality: Standardizing the initial bacterial concentration is critical for the reproducibility and accuracy of the MIC value.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution in 96-Well Plate:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a stock solution of the oxadiazole compound in the broth at 4x the highest desired final concentration. Add 100 µL of this to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Causality: This serial dilution creates a precise logarithmic gradient of the compound's concentration.
-
Well 11 serves as the positive growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile broth to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).
-
Self-Validation: The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be considered valid.
-
Section 3: Anti-inflammatory Efficacy of Oxadiazole Derivatives
Chronic inflammation underlies numerous diseases, from arthritis to cardiovascular disease. While nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is often limited by gastrointestinal side effects.[19] This is primarily because traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1), which has a protective role in the gastric mucosa, and cyclooxygenase-2 (COX-2), which is induced at sites of inflammation.[20] Oxadiazole derivatives are being developed as a new generation of anti-inflammatory agents with improved safety profiles, often by achieving greater selectivity for COX-2.[20]
Comparative Efficacy Data: In Vivo and In Vitro Activity
Efficacy is assessed both in vivo, typically by measuring the reduction of inflammation in animal models, and in vitro, by measuring the direct inhibition of COX enzymes.
| Compound ID/Reference | Derivative Class | Assay | Efficacy | Standard Drug (Efficacy) |
| OSD[21] | 2,5-disubstituted-1,3,4-Oxadiazole | Carrageenan-induced paw edema | 60% edema reduction (100 mg/kg) | - |
| OPD[21] | 2,5-disubstituted-1,3,4-Oxadiazole | Carrageenan-induced paw edema | 32.5% edema reduction (100 mg/kg) | - |
| Compound 10[19] | Flurbiprofen-Oxadiazole Hybrid | Carrageenan-induced paw edema | 88.33% edema inhibition | Flurbiprofen (90.01%) |
| TG11[20] | Pyridothiazine-Oxadiazole Hybrid | COX-2 Inhibition Assay | Preferential COX-2 Inhibitor | Meloxicam (Preferential COX-2) |
| TG12[20] | Pyridothiazine-Oxadiazole Hybrid | COX Inhibition Assay | Non-selective COX Inhibitor | - |
Expert Analysis: The data show a clear link between chemical structure and both potency and mechanism. Hybridizing an existing NSAID like flurbiprofen with an oxadiazole ring (Compound 10) can retain high in vivo anti-inflammatory activity.[19] This strategy aims to reduce the ulcerogenic potential associated with the free carboxylic acid group in many NSAIDs.[20] Furthermore, targeted synthesis can produce derivatives with varying COX selectivity profiles, from non-selective inhibitors (TG12) to preferential COX-2 inhibitors (TG11), allowing for the fine-tuning of the therapeutic window.[20]
Mechanism of Action: COX Inhibition in the Arachidonic Acid Pathway
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. NSAIDs and oxadiazole-based agents exert their effects by blocking this pathway.
Caption: Inhibition of the arachidonic acid pathway by non-selective and COX-2 selective oxadiazole agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a localized, biphasic inflammatory response characterized by swelling (edema). The ability of a pre-administered compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize them for one week.
-
Fast the animals overnight before the experiment but allow free access to water.
-
Causality: Fasting minimizes variability in drug absorption.
-
Divide animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (oxadiazole derivative at various doses, e.g., 25, 50, 100 mg/kg).
-
-
Compound Administration:
-
Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
-
Measurement of Initial Paw Volume:
-
Just before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Causality: This baseline measurement is essential for calculating the change in paw volume accurately for each individual animal.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Causality: The biphasic response to carrageenan involves an early phase (0-2.5h, mediated by histamine and serotonin) and a late phase (2.5-6h, mediated by prostaglandins). Measuring at multiple time points allows for characterization of the drug's effect on these different phases.
-
-
Data Analysis:
-
Calculate the mean increase in paw volume (edema) for each group at each time point compared to their initial (0-hour) volume.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.
-
Conclusion and Future Directions
The oxadiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, serving as a versatile platform for the development of therapeutic agents across multiple critical disease areas. As this guide has demonstrated through comparative data and mechanistic insights, targeted modifications of the oxadiazole ring can yield highly potent and selective agents that often surpass the efficacy of established drugs.
The future of oxadiazole-based drug discovery is bright and will likely focus on several key areas:
-
Enhancing Selectivity: For anticancer and anti-inflammatory agents, improving selectivity towards cancer-specific targets (e.g., specific kinase isoforms) or COX-2 will continue to be a primary goal to widen the therapeutic window and reduce off-target effects.[9]
-
Overcoming Drug Resistance: In the antimicrobial space, a deeper understanding of how oxadiazoles evade existing resistance mechanisms will guide the synthesis of compounds active against the most challenging multi-drug resistant pathogens.
-
Improving Bioavailability: While the oxadiazole ring is generally stable, further research into optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating potent in vitro compounds into effective in vivo medicines.[9]
-
Novel Hybrid Molecules: The strategy of combining the oxadiazole core with other known pharmacophores has proven highly successful and will undoubtedly be a continuing source of innovative drug candidates.[4]
By leveraging the foundational knowledge and experimental frameworks presented here, researchers are well-equipped to continue unlocking the immense therapeutic potential of oxadiazole-based agents.
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A Senior Application Scientist's Guide to the Bioisosteric Replacement Potential of 1,2,4-Oxadiazoles
In the landscape of modern drug discovery, the strategic refinement of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the medicinal chemist's toolkit, bioisosteric replacement stands out as a powerful strategy. This guide provides an in-depth analysis of the 1,2,4-oxadiazole ring as a versatile bioisostere for common functional groups, particularly esters, amides, and carboxylic acids. We will explore the underlying principles, comparative data, and practical methodologies to empower researchers in their quest for safer and more effective therapeutics.
The Rationale for Bioisosterism with 1,2,4-Oxadiazoles
Bioisosterism involves the substitution of a functional group within a molecule with another group that retains similar physical and chemical properties, thereby maintaining or enhancing biological activity. The primary motivation for employing the 1,2,4-oxadiazole ring is to address the inherent liabilities of esters and amides, such as susceptibility to enzymatic hydrolysis, while mimicking their steric and electronic features.[1][2][3] This five-membered heterocycle offers a stable, aromatic scaffold that can significantly improve a compound's metabolic stability.[4][5][6]
The unique arrangement of one oxygen and two nitrogen atoms within the 1,2,4-oxadiazole ring allows it to act as a hydrogen bond acceptor, much like the carbonyl oxygen of an ester or amide, facilitating crucial interactions with biological targets.[7][8] Furthermore, its rigid structure can lock a molecule into a more favorable conformation for receptor binding, potentially increasing potency and selectivity.
Caption: Bioisosteric replacement of common functional groups with a 1,2,4-oxadiazole ring.
Comparative Performance: 1,2,4-Oxadiazole vs. Alternatives
The decision to implement a bioisosteric replacement must be data-driven. Below is a comparison of the 1,2,4-oxadiazole ring with the functional groups it most commonly replaces.
vs. Esters and Amides
The most significant advantage of replacing an ester or amide with a 1,2,4-oxadiazole is the enhancement of metabolic stability.[4][5] Esters and amides are prone to rapid hydrolysis by ubiquitous esterase and amidase enzymes, respectively, leading to poor in vivo half-life. The 1,2,4-oxadiazole ring is generally resistant to such enzymatic cleavage.[1][3]
In a study on pyrazole derivatives, the replacement of an ester moiety with a 1,2,4-oxadiazole ring resulted in a class of modulators with high metabolic stability.[5] This stability is attributed to the thermal and chemical resistance of the oxadiazole ring.[6]
vs. Carboxylic Acids
Carboxylic acids are often a source of high polarity and can be subject to rapid renal clearance. The 1,2,4-oxadiazole serves as a non-ionizable bioisostere, which can improve membrane permeability and oral bioavailability. The nitrogen atoms in the ring can still participate in hydrogen bonding, mimicking the interactions of the carboxylate group.[9]
Physicochemical Properties Comparison
The choice of bioisostere can significantly impact a molecule's physicochemical properties. It is important to note that while 1,2,4-oxadiazoles offer advantages, they can differ from their regioisomeric 1,3,4-oxadiazole counterparts. For instance, 1,3,4-oxadiazoles tend to exhibit lower lipophilicity (logD) compared to 1,2,4-oxadiazoles.[10]
| Property | Ester (-COOR) | Amide (-CONR₂) | Carboxylic Acid (-COOH) | 1,2,4-Oxadiazole | Rationale for Replacement |
| Metabolic Stability | Low (hydrolysis by esterases) | Moderate (hydrolysis by amidases) | Generally stable | High [5][6] | To mitigate rapid enzymatic cleavage and improve in vivo half-life. |
| Hydrogen Bonding | H-bond acceptor | H-bond acceptor/donor | H-bond acceptor/donor | H-bond acceptor [7][8] | To mimic key interactions with the biological target. |
| pKa | Neutral | Neutral | Acidic (pKa ~4-5) | Neutral | To replace an ionizable group, potentially improving cell permeability. |
| Lipophilicity (LogP) | Variable | Variable | Lower when ionized | Generally higher than -COOH | To fine-tune the lipophilicity for optimal ADME properties. |
| Conformational Flexibility | Flexible | Planar (restricted rotation) | Flexible | Rigid | To lock the molecule in a bioactive conformation, potentially increasing potency. |
Synthetic Strategies for 1,2,4-Oxadiazole Incorporation
A variety of synthetic methods are available for the construction of the 1,2,4-oxadiazole ring, allowing for its incorporation into diverse molecular scaffolds.[4]
Common Synthetic Routes
-
From Amidoximes and Carboxylic Acids/Derivatives: This is one of the most common methods, involving the condensation of an amidoxime with a carboxylic acid or its activated form (e.g., acyl chloride, ester).[7] Recent advancements have led to one-pot procedures at room temperature, enhancing the efficiency of this approach.[8][11]
-
Oxidative Cyclization: These methods involve the formation of the N-O bond through an oxidative process, offering alternative pathways to the 1,2,4-oxadiazole core.[11]
-
1,3-Dipolar Cycloaddition: This route involves the reaction of nitrile oxides with nitriles.[9]
Caption: A generalized workflow for the synthesis of 1,2,4-oxadiazoles.
Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid and an Amidoxime
This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.1 eq)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add TBTU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amidoxime (1.1 eq) to the reaction mixture.
-
Stir the reaction at 80-100 °C and monitor by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
Validating the Bioisosteric Replacement: Key Assays
After synthesizing the 1,2,4-oxadiazole analog, it is crucial to experimentally validate the intended improvements in its properties.
Experimental Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test compound and parent compound (e.g., ester analog)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
Procedure:
-
Prepare a stock solution of the test compound and parent compound in DMSO.
-
In a 96-well plate, pre-incubate the test compound (at a final concentration of 1 µM) with HLM (0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for determining in vitro metabolic stability.
A successful bioisosteric replacement with a 1,2,4-oxadiazole will typically show a significantly longer half-life and lower intrinsic clearance compared to its ester or amide precursor.[5]
Conclusion and Future Outlook
The 1,2,4-oxadiazole ring is a proven and effective bioisostere in drug design, offering a reliable strategy to enhance metabolic stability and modulate the physicochemical properties of lead compounds.[4][12] Its ability to mimic the key interactions of esters, amides, and carboxylic acids makes it a valuable tool for overcoming common pharmacokinetic hurdles.[2][9] As synthetic methodologies continue to evolve, the accessibility and application of this versatile heterocycle are expected to grow, further solidifying its role in the development of next-generation therapeutics.[4]
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A Senior Scientist's Guide to Purity Assessment of Synthesized 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, a key building block in medicinal chemistry. As a highly energetic compound, its synthesis and purification demand rigorous analytical oversight to ensure the final product is free from potentially hazardous impurities.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection of each technique, empowering researchers to make informed decisions in their analytical workflows.
The Criticality of Purity for this compound
This compound, also known as 4-methylfurazan-3-carboxylic acid, belongs to the oxadiazole class of heterocyclic compounds.[3] The 1,2,5-oxadiazole (furazan) ring is a known "energetic" fragment, meaning compounds containing this moiety can be thermally unstable and potentially explosive.[1][2] The synthesis, a multi-step process often involving a cyclization followed by oxidation, can introduce a variety of impurities.[1][2] These can include unreacted starting materials, intermediates, by-products from side reactions (such as hydrolysis), and degradation products.
The presence of such impurities can have significant consequences:
-
Safety Hazards: The energetic nature of the target compound and potential impurities necessitates careful handling and characterization to mitigate risks of uncontrolled exothermic events.[1][2]
-
Pharmacological Impact: Impurities can have their own pharmacological or toxicological profiles, potentially leading to adverse effects or altering the efficacy of the final drug substance.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities in APIs.
Given these critical considerations, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific information required, such as the type of impurity to be detected, the required sensitivity, and whether the method needs to be quantitative. Below is a comparison of the most relevant techniques for the analysis of this compound.
| Technique | Principle | Strengths | Limitations | Primary Application for this Compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for separating complex mixtures, quantitative accuracy, and versatility with various detectors (UV, MS).[4] | Requires method development, potential for on-column degradation of unstable compounds. | Primary method for purity determination and impurity quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can be made quantitative (qNMR) with an internal standard, non-destructive. | Lower sensitivity compared to MS, can be complex for mixture analysis without separation. | Structural confirmation and quantification of major components and impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS). | Generally not inherently quantitative without standards, potential for ion suppression. | Impurity identification and confirmation of molecular weight. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds like carboxylic acids without derivatization. | Analysis of volatile starting materials or impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations. | Provides information about functional groups present, fast and non-destructive. | Not suitable for quantification of impurities in a mixture, provides limited structural information. | Confirmation of functional groups and rapid identity check. |
Recommended Analytical Workflow
A robust workflow for assessing the purity of synthesized this compound should be orthogonal, employing multiple techniques that provide complementary information.
Sources
A Comparative Guide to Cross-Reactivity Studies of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid Analogs
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for analogs of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid. As detailed experimental data for this specific compound series is not extensively available in the public domain, this document will focus on establishing robust methodologies and data interpretation standards for a thorough off-target analysis. The principles and protocols outlined here are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule inhibitors.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any small molecule is critically dependent on its specificity for the intended biological target. Interactions with unintended proteins or pathways, known as off-target effects, are a primary cause of adverse events and drug attrition during development. Cross-reactivity, a frequent origin of such effects, arises when a compound binds to proteins other than its primary target, often due to structural similarities in binding sites.
The 1,2,5-oxadiazole (furazan) ring system is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] Given this broad bioactivity, a systematic evaluation of the cross-reactivity of any new 1,2,5-oxadiazole-based therapeutic candidate is not just a regulatory requirement but a scientific necessity for building a comprehensive safety and efficacy profile. This guide will delineate a strategic approach to these crucial studies.
Designing a Cross-Reactivity Screening Panel for Oxadiazole Analogs
A logical and phased approach is essential for efficiently screening for potential off-target interactions. The design of a screening panel should be informed by the chemical structure of the lead compound and the known pharmacology of the broader chemical class.
Initial Broad-Panel Screening
For novel chemical entities like the this compound series, an initial broad-panel screen is recommended. This typically involves profiling the lead compound and its key analogs against a panel of 50-100 common off-targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. This provides a wide-angle view of potential liabilities.
Focused Panel Selection Based on a "Guilt-by-Association" Approach
Given the extensive literature on oxadiazole derivatives, a more focused, secondary screening panel can be constructed.[1][4][6] This "guilt-by-association" strategy involves selecting targets from protein families where other oxadiazole-containing molecules have shown activity. For instance, various oxadiazole derivatives have been reported to interact with:
-
Kinases: Numerous kinase inhibitors incorporate oxadiazole scaffolds.
-
Histone Deacetylases (HDACs): Some 1,2,4-oxadiazole derivatives are known HDAC inhibitors.
-
Monoamine Oxidases (MAOs): Certain oxadiazoles have shown inhibitory activity against MAOs.[7]
-
Papain-like Protease (PLpro): Recent studies have identified 1,2,4-oxadiazole derivatives as inhibitors of SARS-CoV-2 PLpro.[8]
Therefore, a focused panel should include a representative selection of kinases, HDAC isoforms, MAO-A and MAO-B, and relevant proteases.
The following diagram illustrates the workflow for designing a cross-reactivity screening cascade.
Caption: Workflow for a phased cross-reactivity screening cascade.
Experimental Methodologies for Cross-Reactivity Assessment
A multi-pronged experimental approach is crucial for generating a reliable cross-reactivity profile. Combining initial binding assays with subsequent functional and cellular assays provides a self-validating system.
Primary Screening: Binding Assays
The goal of primary screening is to identify potential interactions across a broad range of targets.
Protocol: Radioligand Binding Assay (Generic)
-
Preparation: A cell membrane preparation or purified receptor expressing the target of interest is prepared.
-
Reaction Mixture: The test compound (e.g., at a standard concentration of 10 µM) is incubated with the receptor preparation and a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration near its Kd.
-
Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to control wells (vehicle and a known inhibitor).
Confirmatory and Potency Determination: Dose-Response Assays
Any "hits" identified in the primary screen (typically >50% inhibition at 10 µM) must be confirmed and their potency determined.
Protocol: IC50 Determination via Dose-Response
-
Serial Dilution: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM).
-
Assay Performance: Perform the binding or enzymatic assay as described above, but with the range of compound concentrations.
-
Data Fitting: Plot the percent inhibition against the logarithm of the compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).
Functional and Cellular Validation
A binding event does not always translate to a functional effect. Therefore, it is critical to follow up with functional assays for confirmed off-target hits.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to confirm direct target engagement in a cellular environment.[9]
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
The following diagram illustrates the principle of the Cellular Thermal Shift Assay.
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Data Presentation and Comparative Analysis
Clear and objective presentation of data is paramount for comparing the cross-reactivity profiles of different analogs.
Heatmap Visualization
A heatmap is an effective way to visualize the results from a broad-panel screen. This allows for a quick comparison of the off-target profiles across multiple compounds.
Table 1: Illustrative Cross-Reactivity Heatmap for this compound Analogs (% Inhibition at 10 µM)
| Target | Analog 1 (Parent) | Analog 2 (-F) | Analog 3 (-Cl) | Analog 4 (-CH3) |
| Kinases | ||||
| CDK2 | 12% | 8% | 15% | 9% |
| GSK3β | 65% | 25% | 72% | 30% |
| ROCK1 | 8% | 5% | 11% | 6% |
| GPCRs | ||||
| 5-HT2B | 58% | 62% | 55% | 15% |
| α1A Adrenergic | 22% | 18% | 25% | 19% |
| M1 Muscarinic | 9% | 11% | 7% | 12% |
| Ion Channels | ||||
| hERG | 15% | 12% | 18% | 10% |
| Other Enzymes | ||||
| MAO-A | 75% | 33% | 81% | 45% |
| HDAC1 | 5% | 4% | 6% | 5% |
Data shown is for illustrative purposes only.
Comparative IC50 Table
For confirmed off-target hits, a table comparing the IC50 values provides a quantitative measure of potency and allows for the calculation of selectivity ratios.
Table 2: Comparative Potency (IC50, µM) at On-Target vs. Off-Targets
| Compound | On-Target IC50 (µM) | Off-Target: GSK3β IC50 (µM) | Off-Target: 5-HT2B IC50 (µM) | Off-Target: MAO-A IC50 (µM) | Selectivity (GSK3β) | Selectivity (MAO-A) |
| Analog 1 (Parent) | 0.05 | 2.1 | 5.5 | 1.8 | 42x | 36x |
| Analog 2 (-F) | 0.04 | > 10 | 4.8 | > 10 | > 250x | > 250x |
| Analog 3 (-Cl) | 0.06 | 1.5 | 6.2 | 1.2 | 25x | 20x |
| Analog 4 (-CH3) | 0.25 | > 10 | > 10 | 8.9 | > 40x | 36x |
Data shown is for illustrative purposes only. Selectivity = Off-Target IC50 / On-Target IC50.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for evaluating the cross-reactivity of this compound analogs. By employing a phased screening approach that combines broad-panel binding assays with functional and cellular confirmation, researchers can build a comprehensive understanding of a compound's selectivity profile. The comparative analysis of such data across a series of analogs is essential for identifying structure-activity relationships that can guide the design of more specific and safer drug candidates. The ultimate goal is to select compounds for further development that possess a wide therapeutic window, minimizing the potential for off-target-driven adverse effects.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][10]
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Ekins, S., et al. (2014). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. Retrieved from [Link][12]
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Al-Ostoot, F. H., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Retrieved from [Link][6]
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Haley, C., et al. (2021). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Scientific Reports. Retrieved from [Link]
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Desai, N., et al. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie. Retrieved from [Link][1]
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Saczewski, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link][8]
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de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Retrieved from [Link][13]
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Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Retrieved from [Link][2]
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Kumar, R., et al. (2023). Oxadiazoles in Medicinal Chemistry. ResearchGate. Retrieved from [Link][3]
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Al-Amiery, A. A., et al. (2021). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series. Retrieved from [Link][14]
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Sharma, A., et al. (2024). Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. World Journal of Advanced Research and Reviews. Retrieved from [Link][5]
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A Comparative Guide to the In Vitro Evaluation of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid Derivatives as Anticancer Agents
In the landscape of contemporary drug discovery, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 1,2,5-oxadiazole-2-oxide (furoxan) ring system has garnered significant attention. This guide provides an in-depth comparative analysis of the in vitro testing of a specific subclass: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. These compounds are of particular interest due to their potential to act as nitric oxide (NO) donors, a signaling molecule with multifaceted roles in cancer biology.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical experimental protocols, present comparative performance data, and elucidate the underlying mechanisms of action, thereby offering a comprehensive resource for the evaluation of this promising class of compounds.
The Scientific Rationale: Furoxans as Pro-drugs for Nitric Oxide-Based Cancer Therapy
The central hypothesis underpinning the anticancer potential of furoxan derivatives is their ability to release nitric oxide (NO) under physiological conditions. The furoxan ring is bioactivated by intracellular thiols, most notably glutathione (GSH) and cysteine, leading to the release of NO.[1][2] NO is a pleiotropic signaling molecule that can exert both pro- and anti-tumorigenic effects depending on its concentration, the cellular redox state, and the specific cancer type. At high concentrations, as can be achieved with targeted NO-donating drugs, NO and its reactive nitrogen species (RNS) derivatives can induce nitrosative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][4]
The this compound scaffold allows for the synthesis of a variety of derivatives, including esters and amides. These modifications can significantly influence the compound's lipophilicity, cell permeability, and rate of NO release, thereby modulating its cytotoxic potency and selectivity against cancer cells. This guide will compare the in vitro performance of these derivatives to provide insights into their structure-activity relationships (SAR).
Comparative In Vitro Cytotoxicity
A crucial first step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table summarizes representative IC₅₀ values for this compound derivatives and related furoxans against various human cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Carboxylic Acid | A549 (Lung) | > 100 | [5] |
| 2 | Carboxamide | A549 (Lung) | ~50 | [5] |
| 3 | Ester (Methyl) | A549 (Lung) | Not Reported | |
| 4 | Amide Derivative | MCF-7 (Breast) | 39.0 | [1] |
| 5 | Amide Derivative | MDA-MB-231 (Breast) | 35.1 | [1] |
| 6 | Furoxan Hybrid | HCT-116 (Colon) | Not Reported | |
| 7 | Furoxan Hybrid | K-562 (Leukemia) | 0.33 | [6] |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.
From this data, a preliminary structure-activity relationship can be observed. The parent carboxylic acid (Compound 1) often exhibits lower cytotoxicity, which can be attributed to its higher polarity and potentially slower cell uptake. Esterification or amidation at the 3-position (Compounds 2, 4, and 5) generally enhances cytotoxic activity, likely due to increased lipophilicity and improved cell membrane permeability. The significant potency of some furoxan hybrids (Compound 7) highlights the potential for synergistic effects when the furoxan moiety is combined with other pharmacophores.
Key Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The following sections provide detailed, step-by-step methodologies for the two primary assays used to characterize this compound derivatives: the MTT assay for cytotoxicity and the Griess assay for nitric oxide release.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from the stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide. It detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be quantified spectrophotometrically.
Materials:
-
This compound derivatives
-
L-cysteine or Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water
-
(Note: Mix equal volumes of Solution A and Solution B immediately before use)
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a solution of the test compound at a desired concentration (e.g., 100 µM) in PBS (pH 7.4).
-
To initiate NO release, add a thiol source such as L-cysteine or GSH (e.g., 1 mM).
-
Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in PBS.
-
-
Griess Reaction:
-
In a 96-well plate, add 50 µL of each sample (from step 1) and each standard (from step 2) to separate wells.
-
Add 50 µL of the freshly prepared Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (PBS without nitrite) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve. This concentration is indicative of the amount of NO released by the compound.
-
Mechanistic Insights: The Dual Role of Nitric Oxide in Cancer Cell Apoptosis
The cytotoxic effects of this compound derivatives are largely attributed to the release of nitric oxide and the subsequent induction of apoptosis. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway for NO-mediated apoptosis by furoxan derivatives.
As depicted, the bioactivation of the furoxan derivative by intracellular thiols leads to the release of NO.[1] This NO can then follow two primary pathways to induce apoptosis:
-
cGMP-dependent pathway: NO activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). While the direct role of this pathway in apoptosis induction by furoxans is still under investigation, it is a well-established signaling cascade for NO.
-
cGMP-independent pathway (Nitrosative Stress): High concentrations of NO can lead to the formation of reactive oxygen and nitrogen species (ROS/RNS), which can cause DNA damage and mitochondrial dysfunction.[3] This mitochondrial stress results in the release of cytochrome c into the cytosol, which in turn activates caspase-9 and initiates a caspase cascade. The executioner caspase, caspase-3, is then activated, leading to the cleavage of key cellular proteins, including poly(ADP-ribose) polymerase (PARP), and ultimately, the execution of apoptosis.[6][7][8][9][10]
The following diagram illustrates the general experimental workflow for the in vitro evaluation of these compounds.
Caption: General workflow for the in vitro evaluation of furoxan derivatives.
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives reveals them to be a promising class of compounds for the development of novel anticancer agents. Their mechanism of action, which is closely linked to the release of nitric oxide, offers a potential strategy to induce apoptosis in cancer cells. The structure-activity relationship studies suggest that modification of the carboxylic acid moiety can significantly enhance cytotoxic potency.
Future research in this area should focus on a more comprehensive and systematic evaluation of a homologous series of these derivatives against a broader panel of cancer cell lines, including drug-resistant phenotypes. Further elucidation of the downstream signaling pathways and the identification of potential off-target effects will be crucial for the translation of these promising compounds from the laboratory to the clinic.
References
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Chmura, A. J., et al. (2025). Regulation of Apoptosis-Related Genes by Nitric Oxide in Cancer. PMC - PubMed Central. [Link]
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Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH. [Link]
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Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. (2012). PubMed Central. [Link]
-
Nitric oxide inhibits caspase activation and apoptotic morphology but does not rescue neuronal death. (2005). PubMed. [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (2025). ResearchGate. [Link]
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Furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents. (2012). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications. [Link]
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Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. (2022). NIH. [Link]
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Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. (2006). British Journal of Pharmacology. [Link]
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Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. (2013). PMC - PubMed Central. [Link]
-
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A Researcher's Guide to Spectroscopic Differentiation of Oxadiazole Isomers
Introduction: The Isomeric Challenge in Drug Discovery
Oxadiazoles, a class of five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry.[1][2] Their rigid structure and favorable electronic properties make them excellent bioisosteric replacements for amide and ester groups, enhancing metabolic stability and modulating physicochemical properties of drug candidates.[1][3] The oxadiazole framework exists as four primary isomers: 1,2,4-, 1,3,4-, 1,2,5- (furazan), and the unstable 1,2,3-oxadiazole.[4][5] Among these, the 1,2,4- and 1,3,4-isomers are most prevalent in drug design due to their synthetic accessibility and stability.[4][6]
The precise arrangement of the two nitrogen and one oxygen atom within the ring dramatically influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity.[3] These subtle differences have profound impacts on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3] For instance, 1,3,4-oxadiazoles often exhibit lower lipophilicity (LogD) compared to their 1,2,4-counterparts, a critical parameter in drug development.[1] Consequently, unambiguous identification of the correct isomer is not merely an analytical task but a prerequisite for meaningful structure-activity relationship (SAR) studies and successful drug development.
This guide provides a comparative analysis of the key spectroscopic techniques used to differentiate these critical isomers, offering field-proven insights and actionable experimental protocols for researchers in the pharmaceutical and chemical sciences.
The Structural Isomers: A Quick Overview
The arrangement of heteroatoms defines the fundamental properties of each stable oxadiazole isomer. Understanding these structures is key to interpreting their spectroscopic signatures.
Figure 1. Structures of the three common oxadiazole isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for isomer differentiation, providing direct insight into the chemical environment of each carbon and proton in the molecule.
Causality: Why NMR Works
The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to the local electronic environment. The electronegativity and placement of the nitrogen and oxygen atoms within the oxadiazole ring create distinct electronic landscapes.
-
¹³C NMR: The carbon atoms in the heterocyclic ring are directly bonded to different combinations of N and O atoms, leading to significant and predictable differences in their chemical shifts. A carbon atom situated between two electronegative atoms (e.g., N-C-O) will be more "deshielded" and appear at a higher chemical shift (further downfield) than a carbon atom adjacent to only one heteroatom.
-
¹H NMR: For unsubstituted or C-H substituted oxadiazoles, the proton chemical shifts are similarly influenced by the electronic push-pull effects of the adjacent heteroatoms.
Comparative ¹³C NMR Data
The most definitive differentiation comes from the ¹³C NMR spectra. The chemical shifts of the ring carbons (C3/C5 for 1,2,4- and 1,3,4- isomers; C3/C4 for 1,2,5-isomer) are highly diagnostic.
| Isomer | Ring Carbon 1 | Ring Carbon 2 | Typical δ (ppm) Range | Reference Compound Example |
| 1,2,4-Oxadiazole | C3 | C5 | C3: 167-169, C5: 174-176 | 3,5-diphenyl-1,2,4-oxadiazole |
| 1,3,4-Oxadiazole | C2 | C5 | C2 & C5: 160-166 | 2,5-diphenyl-1,3,4-oxadiazole |
| 1,2,5-Oxadiazole | C3 | C4 | C3 & C4: 140-150 | 3,4-diphenyl-1,2,5-oxadiazole |
Note: Data is compiled from representative substituted derivatives.[7][8] Chemical shifts are highly dependent on substituents and solvent.
The key takeaway is the significant downfield shift of the C5 carbon in the 1,2,4-oxadiazole isomer, which is bonded to a nitrogen and flanked by an oxygen, making it highly deshielded.[7] In contrast, the carbons in the symmetrical 1,3,4-oxadiazole are in a more similar electronic environment and thus have closer chemical shifts.[8] The carbons in 1,2,5-oxadiazole are the most shielded, appearing furthest upfield.
Experimental Protocol: Acquiring a Quantitative ¹³C NMR Spectrum
A self-validating protocol ensures reproducibility and accuracy. This standard operating procedure (SOP) is for a typical small molecule drug candidate.
Figure 2. Workflow for ¹³C NMR data acquisition.
Expert Insight: The choice of relaxation delay (d1) is critical for quantitative accuracy. For non-protonated carbons, like those in the oxadiazole ring, a longer delay (5-10s) may be necessary to allow for full relaxation and ensure peak integrations are meaningful.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While often considered a "fingerprinting" technique, specific vibrational modes of the oxadiazole ring can provide strong correlative evidence for isomeric identity.
Causality: Why IR Works
The bonds within the oxadiazole ring (C=N, C-N, C-O, N-O) have characteristic stretching and bending frequencies. The connectivity in each isomer results in a unique combination of these vibrations. Key regions to monitor are:
-
1600-1650 cm⁻¹: C=N stretching vibrations.[4]
-
1000-1300 cm⁻¹: C-O-C or related ring stretching/breathing modes.[4]
Comparative IR Data
While a full assignment is complex, certain bands are characteristic and can be used for comparison.
| Isomer | Characteristic Absorption Bands (cm⁻¹) | Vibrational Mode Assignment |
| 1,2,4-Oxadiazole | ~1630, ~1470, ~1115 | C=N stretch, Ring modes |
| 1,3,4-Oxadiazole | ~1640, ~1560, ~1070 | C=N stretch, Ring modes, C-O-C stretch |
| 1,2,5-Oxadiazole | ~1546, ~1418, ~1006 | Ring modes, C-H bend |
Note: Data is compiled from various sources and can vary significantly with substitution.[4][9][10]
The 1,3,4-oxadiazole isomer often presents a strong, characteristic band around 1070 cm⁻¹ associated with the C-O-C stretching mode, which can be a useful diagnostic peak.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a rapid and common method for obtaining IR spectra of solid or liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid powder or a drop of liquid directly onto the crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.
-
Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis (MS/MS), can reveal structural information based on how the molecule breaks apart.
Causality: Why MS Works
Under electron impact (EI) or collision-induced dissociation (CID), the oxadiazole ring fragments in a manner dictated by its weakest bonds and the stability of the resulting fragments. The different arrangements of N and O atoms in the isomers lead to distinct and predictable fragmentation pathways. A common fragmentation for 1,2,4-oxadiazoles is a retro-cycloaddition (RCA) type cleavage.[12][13]
Comparative Fragmentation Analysis
The fragmentation patterns are highly dependent on the substituents (R¹ and R²). However, cleavage of the heterocyclic ring itself is often observed.
-
1,2,4-Oxadiazole: Often undergoes cleavage between the O4-C5 and N2-C3 bonds, or the N1-O2 and C3-C4 bonds in other derivatives, leading to fragments corresponding to nitriles and isocyanates (or their derivatives).[12][13] The fragmentation is often described as a retro-Diels-Alder (RDA) type cleavage.
-
1,3,4-Oxadiazole: Fragmentation can be more complex, but cleavage to form acylium ions (R-C≡O⁺) and other nitrogen-containing fragments is common.
-
1,2,5-Oxadiazole (Furazan): These rings can lose nitric oxide (NO) or undergo ring cleavage to form nitrile-containing fragments.[14][15][16]
Expert Insight: For definitive fragmentation analysis, high-resolution mass spectrometry (HRMS) is essential to determine the exact elemental composition of each fragment ion, allowing for the confident assignment of fragmentation pathways.[17]
Conclusion: A Multi-Faceted Approach
While each spectroscopic technique provides valuable clues, a definitive and unambiguous structural elucidation of oxadiazole isomers relies on a synergistic approach.
-
¹³C NMR stands as the most decisive single technique, offering clear, interpretable differences in the chemical shifts of the core ring carbons.
-
IR Spectroscopy provides rapid, correlative data, with specific ring vibration modes serving as supporting evidence.
-
Mass Spectrometry , particularly with MS/MS fragmentation studies, confirms molecular weight and offers a final layer of structural validation by revealing isomer-specific breakdown pathways.
By integrating data from these three core techniques, researchers and drug development professionals can confidently assign the correct isomeric structure, ensuring the integrity of their scientific findings and accelerating the journey from molecule to medicine.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Oxadiazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, the oxadiazole ring is a highly valued scaffold, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties.[1][2][3] However, not all oxadiazole isomers are created equal, and their inherent chemical properties dictate their metabolic fate. A thorough and early understanding of a compound's metabolic stability is paramount to mitigating late-stage attrition in drug development.
This guide provides an in-depth comparison of the methodologies used to evaluate the metabolic stability of oxadiazole-containing compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the utility of different in vitro systems, and present data-driven insights into the structure-metabolism relationships that govern the stability of these critical heterocyclic motifs.
Section 1: The Metabolic Landscape of Oxadiazoles
The metabolic fate of an oxadiazole-containing drug candidate is primarily dictated by two factors: the stability of the heterocyclic ring itself and the susceptibility of its substituents to enzymatic modification. While generally stable, certain isomers of the oxadiazole ring possess inherent liabilities.[4][5]
Key Metabolic Pathways:
-
Oxidative Metabolism (Phase I): This is the most common pathway for drug metabolism, predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[6][7][8] For oxadiazole compounds, CYP-mediated oxidation typically occurs on the substituent groups attached to the ring, leading to hydroxylated, N-dealkylated, or O-dealkylated metabolites. The oxadiazole ring itself is relatively electron-deficient and thus less prone to direct oxidative attack compared to more electron-rich aromatic systems.[9]
-
Reductive Ring Cleavage: This pathway represents a significant metabolic liability, particularly for the 1,2,4-oxadiazole isomer.[10] The weak N-O bond in the 1,2,4-oxadiazole ring is susceptible to reductive cleavage, a reaction that can be catalyzed by enzymes such as aldehyde oxidase (AO), which is abundant in the liver cytosol of humans.[11][12] This cleavage opens the ring, often leading to amidine and carboxylic acid fragments, which can be further metabolized.[10] In contrast, the 1,3,4-oxadiazole isomer is generally more resistant to this reductive cleavage, contributing to its superior metabolic stability in many cases.[4][5]
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A Comparative Guide to Oxadiazole Synthesis: Benchmarking Novel Methods Against Established Protocols
Introduction: The Enduring Significance of Oxadiazoles in Drug Discovery
The oxadiazole core, a five-membered heterocycle containing one oxygen and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable physicochemical properties, including metabolic stability, hydrogen bonding capability, and ability to act as a bioisostere for ester and amide functionalities, have cemented its importance in the development of therapeutic agents.[1][2][3] The diverse pharmacological activities exhibited by oxadiazole-containing compounds, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral, underscore the continued need for efficient and versatile synthetic methodologies.[1][3][4][5][6]
This guide provides a critical comparison of established and novel synthetic methods for constructing the oxadiazole ring. By delving into the mechanistic underpinnings and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate synthetic strategy for their specific research objectives.
Established Protocols: The Workhorses of Oxadiazole Synthesis
For decades, a few robust methods have been the mainstay for the synthesis of 1,3,4- and 1,2,4-oxadiazoles. These protocols, while generally reliable, often necessitate harsh reagents and elevated temperatures.
The Classic Approach: Cyclodehydration of Diacylhydrazines
One of the most traditional and widely employed methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[7][8] This reaction is typically facilitated by strong dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or sulfuric acid.[1][7]
Causality of Experimental Choice: The driving force for this reaction is the strong electrophilicity of the dehydrating agent, which activates a carbonyl group of the diacylhydrazine, making it susceptible to intramolecular nucleophilic attack by the other amide oxygen. The subsequent elimination of water yields the stable aromatic oxadiazole ring. The choice of a powerful dehydrating agent is crucial to overcome the energy barrier of the cyclization and dehydration steps.
The Dawn of New Methodologies: Efficiency, Sustainability, and Scope
In recent years, a paradigm shift in synthetic chemistry towards greener, more efficient, and versatile methods has led to the development of innovative approaches for oxadiazole synthesis. These novel protocols often offer significant advantages over their traditional counterparts.
Oxidative Cyclization: A Milder Route to Aromaticity
A prominent modern strategy involves the oxidative cyclization of N-acylhydrazones.[1][9][10] This approach circumvents the need for harsh dehydrating agents by employing milder oxidants to facilitate the ring closure.
Causality of Experimental Choice: The N-acylhydrazone starting material is readily prepared by the condensation of an aldehyde with an acylhydrazide. The subsequent oxidative cyclization proceeds via the formation of a reactive intermediate, often a nitrilimine or a related species, upon treatment with an oxidizing agent. This intermediate then undergoes a rapid intramolecular cyclization to form the oxadiazole ring. This method's appeal lies in its typically milder reaction conditions and broader functional group tolerance. A variety of oxidizing systems have been successfully employed, including Dess-Martin periodinane (DMP), iodine (I₂), and a combination of N-chlorosuccinimide (NCS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][9]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, and its application to oxadiazole synthesis is no exception.[4][11][12][13][14][15] By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with a concomitant increase in product yields.[4][7]
Causality of Experimental Choice: Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and pressure within a sealed vessel. This localized superheating accelerates the reaction rate far beyond what can be achieved with conventional heating methods. Furthermore, microwave irradiation can sometimes lead to different reaction pathways or selectivities compared to conventional heating. The use of solid supports, such as clay, can further enhance the efficiency of microwave-assisted syntheses by providing a platform for solvent-free reactions.[7]
Flow Chemistry: From Benchtop to Production
Continuous flow chemistry offers a scalable and efficient platform for the synthesis of oxadiazoles.[16][17][18][19][20] In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a packed-bed reactor, allowing for precise control over reaction parameters and enhanced safety.
Causality of Experimental Choice: The high surface-area-to-volume ratio in a flow reactor allows for excellent heat and mass transfer, leading to rapid and uniform heating and mixing. This precise control over reaction conditions often results in higher yields, improved selectivity, and safer operation, particularly for highly exothermic or hazardous reactions. Flow synthesis is also readily scalable by simply running the system for a longer duration or by using a larger reactor.[16][17][20]
Quantitative Comparison of Synthesis Methods
To provide a clear and objective comparison, the following table summarizes key performance indicators for the discussed synthetic methodologies.
| Parameter | Conventional Cyclodehydration | Oxidative Cyclization | Microwave-Assisted Synthesis | Flow Chemistry Synthesis |
| Reaction Time | 6-7 hours | 1-12 hours | ~10 minutes[4][7] | ~10 minutes[16][17][20] |
| Typical Yield | 60-85%[7] | 70-95%[1] | Generally higher than conventional[4][7] | Up to 93%[16][17][20] |
| Energy Source | Oil bath / Hot plate | Stir plate / Oil bath | Microwave irradiation | Heated reactor |
| Key Reagents | POCl₃, SOCl₂, H₂SO₄ | DMP, I₂, NCS/DBU | Varied, often greener alternatives | Varied, often iodine-mediated[16][17][20] |
| Environmental Impact | Use of hazardous reagents, longer heating times | Milder reagents, often metal-free | Reduced reaction times, often solvent-free, energy efficient[7][11] | Reduced waste, potential for in-line purification[16][17][20] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration
This protocol is a representative example of a traditional method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles.
Materials:
-
Substituted acid hydrazide
-
Substituted carboxylic acid (or acid chloride)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of an equimolar amount of a substituted acid hydrazide and a substituted carboxylic acid is prepared.[7]
-
The mixture is cooled in an ice bath, and phosphorus oxychloride (POCl₃) is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is refluxed for 4-6 hours.
-
The mixture is then cooled to room temperature and carefully poured onto crushed ice.
-
The resulting precipitate is neutralized with a sodium bicarbonate solution.
-
The solid product is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol illustrates a modern, rapid, and efficient microwave-assisted synthesis.
Materials:
-
Substituted hydrazide
-
Benzoic acid
-
Clay (as a solid support)
-
Appropriate organic solvent for extraction
Procedure:
-
An equimolar mixture of the substituted hydrazide and benzoic acid is prepared.[7]
-
Clay is added to the mixture.
-
The components are thoroughly mixed using a vortex mixer.[7]
-
The prepared mixture is irradiated in a domestic microwave oven at approximately 50% power for about 10 minutes.[7]
-
After the reaction is complete, the solid mixture is cooled to room temperature.[7]
-
The product is extracted from the solid support using an appropriate organic solvent.[7]
-
The solvent is evaporated to yield the crude product, which can be further purified by recrystallization.[7]
Visualizing the Workflows
Caption: Workflow for Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic method for oxadiazole derivatives is a critical decision that can significantly impact the efficiency, scalability, and environmental footprint of a research program. While established protocols involving harsh dehydrating agents remain viable, the advent of novel methodologies such as oxidative cyclization, microwave-assisted synthesis, and flow chemistry offers compelling advantages. These modern techniques often provide milder reaction conditions, shorter reaction times, higher yields, and a greener chemical process. For researchers and drug development professionals, a thorough understanding of the principles and practicalities of these diverse synthetic strategies is paramount for the successful and sustainable production of this important class of heterocyclic compounds.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. Handling and disposing of specialized chemical reagents require not just adherence to protocols but a deep understanding of the principles behind them. This guide provides a detailed, step-by-step operational plan for the safe disposal of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid, ensuring the protection of laboratory personnel and the environment.
The management of chemical waste is a critical responsibility governed by the "cradle to grave" concept, which holds the generator accountable for the waste from its creation to its final, safe disposal.[1][2] This guide is designed to empower you, the researcher, to manage this responsibility with confidence and scientific rigor.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is not a benign substance; it possesses specific hazards that dictate its handling and disposal protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[3]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 |
Source: PubChem CID 314768[3]
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[3][4] Therefore, all handling and disposal procedures must be designed to prevent direct contact, inhalation of dust, and accidental ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the selection and use of appropriate PPE are non-negotiable. Before beginning any waste handling procedures, ensure you are equipped with the following:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected for integrity before use.[4] Contaminated clothing should be removed immediately and washed before reuse.[5]
-
Respiratory Protection: If there is a risk of generating dust, a full-face respirator or other appropriate respiratory protection is required.[5] All handling of the solid material should ideally occur within a chemical fume hood to minimize inhalation risk.[6]
Waste Segregation and Collection: A Self-Validating Protocol
The cardinal rule of chemical waste management is to never mix different waste streams unless their compatibility is certain.[7] Improper mixing can lead to dangerous reactions. The disposal of this compound must follow a segregated pathway.
Step-by-Step Collection Procedure:
-
Identify the Waste Stream: This is a non-halogenated, solid organic acid waste. It must be kept separate from halogenated solvents, inorganic chemicals, strong bases, and oxidizers.[8][9]
-
Select an Appropriate Container:
-
The best container is often the original product container.[10]
-
If unavailable, use a clean, dry, wide-mouthed container made of a compatible material (e.g., glass or a suitable plastic like HDPE) that can be securely sealed.[2][8][10]
-
The container must be in good condition, free from leaks or cracks.[11]
-
-
Collect the Waste:
-
Solid Waste: Collect waste this compound directly into the designated waste container.
-
Contaminated Labware: Disposable items like weigh boats, gloves, and paper towels contaminated with the chemical should be placed in the same solid waste container.
-
Rinsate from Empty Containers: If you triple-rinse an "empty" container that held a significant amount of this chemical, the first rinse with a solvent should be collected as hazardous waste.[11] Subsequent water rinses of a triple-rinsed container can typically be discarded, but consult your institutional EHS for specific guidance.[11]
-
-
Seal the Container: Keep the waste container tightly closed except when adding waste.[7][11][12] This prevents the release of vapors or dust and protects the contents from reacting with atmospheric moisture or other contaminants.
Labeling and Storage: Ensuring Clarity and Safety
Proper labeling is a critical safety and regulatory requirement. An improperly labeled container is a dangerous unknown.
Labeling Requirements:
-
Attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department as soon as you designate the container for waste.[7][9]
-
The label must clearly state the words "Hazardous Waste" .[1][11]
-
Write the full, unambiguous chemical name: "this compound" . Do not use abbreviations or formulas.[9][11]
-
List the approximate quantity or percentage of the chemical in the container.
-
Record the date the container was filled or designated as full.[7]
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[1][12]
-
Ensure the SAA is within the line of sight of laboratory staff.[1]
-
Store the container in secondary containment (such as a spill tray) to contain any potential leaks.[7][8][11]
-
Segregate the container from incompatible materials, particularly strong bases, amines, and strong oxidizing agents.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key. In the event of a spill:
-
Evacuate and Alert: Notify personnel in the immediate area and restrict access.
-
Assess the Spill: For a small, manageable spill of solid material, and if you are trained to do so, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[10]
-
Cleanup:
-
Ensure you are wearing the appropriate PPE.
-
Carefully sweep up the solid material to avoid generating dust.[4]
-
Collect the spilled material and all cleanup materials (e.g., absorbent pads, contaminated gloves) in a designated hazardous waste container.[10]
-
Label the container appropriately and manage it as hazardous waste.
-
-
Decontaminate: Clean the affected area thoroughly.
Under no circumstances should chemical waste be disposed of via the sewer system or in the municipal trash.[7][12][13] This practice is illegal and poses a significant threat to public health and the environment. Adherence to these detailed procedures ensures that your vital research is conducted safely, responsibly, and in full compliance with regulatory standards.
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A Senior Application Scientist's Guide to Handling 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid: A Risk-Based Approach to Personal Protective Equipment and Safe Operations
As researchers and drug development professionals, our work inherently involves navigating the risks associated with novel and reactive chemical entities. 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (CAS: 58677-34-2) is one such compound that demands a comprehensive and meticulously planned safety protocol.[1][2] This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for its safe handling, rooted in an understanding of its specific chemical hazards, including its nature as a highly energetic compound.[3][4]
Foundational Hazard Analysis: More Than the Sum of its Parts
A robust safety plan begins with a thorough understanding of the specific risks. For this compound, the hazards are twofold: standard chemical irritant properties and, more critically, high energetic potential.
GHS Hazard Classification: The Globally Harmonized System provides our baseline for risk assessment. This compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate protection against ingestion, dermal contact, eye contact, and inhalation. However, this is an incomplete picture.
Critical Hazard—Energetic Nature: The 1,2,5-oxadiazole ring is an energetic functional group. Process safety evaluations have identified this compound as a "highly energetic pharmaceutical intermediate," with the potential for the solid form to be explosive.[3][4] This property is paramount and dictates the need for stringent engineering controls and specialized handling procedures beyond what is required for a typical irritant. The combination of the energetic oxadiazole ring with a low molecular weight increases this risk.[3]
A Multi-Layered Defense: Personal Protective Equipment (PPE) Protocol
Given the dual hazards of chemical irritation and energetic instability, a multi-layered PPE approach is non-negotiable. The following table outlines the minimum required PPE.
| Protection Area | Required Equipment | Specifications and Rationale |
| Eye and Face | Chemical Splash Goggles & Full-Face Shield | Goggles providing a complete seal are mandatory at all times to protect against splashes and fine particulates. A full-face shield must be worn over goggles when handling the solid material or quantities greater than a few grams to protect the entire face from potential energetic decomposition or splashes.[5][6] |
| Hand | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for their resistance to carboxylic acids and many organic compounds.[5][6] Always inspect gloves for tears or degradation before use and double-gloving is recommended for extended operations.[7] |
| Body | Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat is essential to provide a barrier against thermal hazards from a potential energetic event.[8] A chemical-resistant apron should be worn over the lab coat when handling significant quantities to protect against spills of this corrosive compound. |
| Respiratory | Certified Chemical Fume Hood | Primary Control: All manipulations of the solid compound must be conducted within a certified chemical fume hood. This serves to mitigate the risk of inhaling irritating dust and provides critical containment in the event of an energetic release.[5] |
| Foot | Closed-Toed Shoes | Shoes constructed of a non-porous material must fully cover the feet to protect against spills.[5] |
The Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential operational plan is crucial for minimizing exposure and mitigating the risks associated with this energetic compound.
Step 1: Preparation and Engineering Controls Before any chemical is handled, ensure the workspace is prepared:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Confirm the immediate accessibility of a safety shower and an eyewash station.[9]
-
Designate a specific, uncluttered area within the fume hood for the procedure.
-
Assemble all necessary equipment, including non-sparking spatulas and appropriate waste containers, before donning PPE.
Step 2: Donning Personal Protective Equipment The order in which PPE is put on is critical to ensuring a proper seal and avoiding contamination.
Step 5: Decontamination and Hand Washing After removing all PPE, thoroughly wash hands and forearms with soap and water. [7]Clean and decontaminate the work area and all equipment used in the procedure.
Emergency and Disposal Protocols
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [10]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. [10]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [7][10]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [7] Spill Response:
-
Small Spill (in fume hood): Wearing full PPE, carefully cover the spill with a neutral absorbent material (such as sodium bicarbonate for an acid). Once neutralized, sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Large Spill / Spill outside of a fume hood: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself. [9] Waste Disposal: Due to its irritant and energetic properties, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix this waste with other chemical waste streams, especially oxidizers or reactive chemicals, without explicit approval from your EHS department.
-
Follow all institutional and local regulations for hazardous chemical waste disposal.
By integrating a deep understanding of this compound's unique hazards with a rigorous and systematic safety protocol, researchers can confidently and safely advance their scientific objectives.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 314768, this compound. Retrieved from [Link]
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Yang, Q., Lu, Y., Xia, H., Gopalakrishnan, V., Frank, S. A., He, Y., ... & Fan, L. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound this compound. Organic Process Research & Development, 28(8), 2794–2805. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
